Product packaging for L-Quebrachitol(Cat. No.:CAS No. 642-38-6)

L-Quebrachitol

Cat. No.: B1678631
CAS No.: 642-38-6
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-MBXCVVGISA-N
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Description

L-Quebrachitol is a member of cyclohexanols.
This compound has been reported in Artemisia gmelinii, Mandevilla martiana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1678631 L-Quebrachitol CAS No. 642-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MBXCVVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029528, DTXSID80957028
Record name Quebrachitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-38-6, 3564-07-6
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUEBRACHITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Occurrence of L-Quebrachitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Quebrachitol, a naturally occurring, optically active cyclitol (2-O-methyl-L-chiro-inositol), has garnered significant interest within the scientific community for its potential applications in drug development and as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data on its abundance, detailed experimental protocols for its extraction and isolation, and a visualization of its biosynthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound was first isolated in 1887 by Tanret from the bark of the Aspidosperma quebracho-blanco tree.[1] It is a monomethyl ether of L-inositol and exists as a white, crystalline powder.[2][3] Its unique chemical structure and chirality make it a versatile precursor for the synthesis of various bioactive compounds and inositol derivatives.[1][4] This guide focuses on the natural distribution of this compound, providing a foundation for its sourcing and utilization in research and development.

Natural Sources of this compound

This compound is found across a diverse range of plant species. The most significant and commercially viable source is the latex of the rubber tree, Hevea brasiliensis.[2][4][5] It is also present in the bark of the quebracho tree (Aspidosperma quebracho and Schinopsis lorentzii).[1][5][6][7][8]

Other notable plant sources include:

  • Sapindaceae Family: This family is a rich source of this compound. It is found in significant quantities in Allophylus edulis[1][3][4][9], Litchi chinensis (litchi)[10][11], Dimocarpus longan (longan)[10], Paullinia pinnata[1][3][12], and Sapindus rarak.[3][4]

  • Cannabis sativa [1][3][12]

  • Sea buckthorn (Hippophae rhamnoides)[1][3][12]

  • Artemisia afra [3]

  • Cardiospermum halicacabum [3]

  • Dipladenia martiana (now Mandevilla martiana)[3][4][13]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and even the cultivar. The following table summarizes the available quantitative data.

Natural SourcePlant Part/MaterialConcentration/Yield of this compoundReference(s)
Hevea brasiliensis (Rubber Tree)Latex Serum (aqueous phase)~1.2% (w/v)[4]
Hevea brasiliensis (Rubber Tree)Latex Serum (aqueous phase)2%[3]
Hevea brasiliensis (Rubber Tree)Skim Latex1.5%[14]
Hevea brasiliensis (Rubber Tree)Solid Serum from Skim Latex2-3% by weight[14]
Hevea brasiliensis (Clone RRII 430)Latex Serum (from centrifugation)1.4% (highest recovery)[15]
Litchi chinensis (Litchi)Mature Leaves~50% of soluble sugars[10][11]
Litchi chinensis (Litchi)Phloem Exudate~40% of total sugars[10][11]

Experimental Protocols for Extraction and Isolation

Several methodologies have been developed for the extraction and purification of this compound from its natural sources, primarily focusing on the latex of Hevea brasiliensis.

Method 1: Extraction from Rubber Latex Serum using Methanol

This method is based on a patented process for recovering this compound from concentrated or pulverized rubber latex serum.[2]

Protocol:

  • Preparation of Serum: Concentrate rubber latex serum and then spray-dry to obtain a solid material.[2]

  • Extraction: Dissolve the dry solid in methanol (reagent grade) with stirring. A typical ratio is 750 ml of methanol per 100 g of the solid. The extraction is carried out at a temperature between -20°C and +40°C.[2]

  • Filtration: Filter the solution to remove insoluble matter, yielding a reddish-brown filtrate.[2]

  • Concentration: Concentrate the filtrate in vacuo.[2]

  • Crystallization: Allow the concentrate to stand, typically overnight at room temperature, to facilitate the growth of this compound crystals.[2]

  • Collection: Filter and collect the deposited crystals. The reported yield is approximately 15 g of this compound from 100 g of the starting serum product.[2]

  • Recrystallization (Optional): To achieve higher purity, the collected crystals can be recrystallized to remove residual inorganic ions and other impurities.[2]

Method 2: Extraction and Purification using a Water-Alcoholic Mixture and Chromatography

This patented process outlines a multi-step procedure for obtaining highly pure this compound.[16]

Protocol:

  • Serum Extraction: Extract the serum from natural rubber latex using a water-alcoholic mixture.[16]

  • Concentration: Boil the extracted serum to reduce its volume.[16]

  • Deproteination: Add an organic solvent (e.g., 50% acetone at 4°C) to the boiled serum to precipitate proteins.[16]

  • Filtration: Filter the deproteinated serum to remove extraneous matter.[16]

  • Evaporation: Heat the filtrate to evaporate the solvent and obtain a residue.[16]

  • Column Chromatography (Silica Gel): Dissolve the residue in an organic solvent and pass it through a silica gel column to remove lipids and related impurities. Collect the eluate.[16]

  • Evaporation and Ion Exchange: Evaporate the eluate by heating. Dissolve the resulting solid in water and pass the solution through an ion-exchange resin.[16]

  • Crystallization: The final eluate can be directly evaporated, or redissolved in water followed by heating and cooling to induce the crystallization of pure this compound.[16]

Method 3: Large-Scale Extraction using Membrane Separation Technology

This modern approach is suitable for industrial-scale production of this compound from rubber factory wastewater or serum.[17]

Protocol:

  • Source Material: The optimal starting material is the serum collected by squeezing the latex coagulum.[17]

  • Microfiltration (MF): Pass the serum through a microfiltration membrane to remove larger suspended particles.[17]

  • Ultrafiltration (UF): Subject the microfiltrate to two stages of ultrafiltration to remove the majority of organic impurities like proteins.[17]

  • Nanofiltration (NF): Concentrate the resulting ultrafiltrate using a nanofiltration membrane. This step also allows for washing the product twice to remove smaller impurities.[17]

  • Crystallization: Induce crystallization from the concentrated and purified solution to obtain this compound with a purity of 99.20%.[17]

Biosynthesis of this compound

The biosynthesis of this compound initiates from myo-inositol, a common sugar alcohol in plants. Two distinct pathways have been elucidated in different plant species.

Biosynthetic Pathway in Litchi chinensis

In litchi, the biosynthesis of this compound proceeds through the methylation of myo-inositol to form bornesitol, which is then epimerized.[10][11]

L_Quebrachitol_Biosynthesis_Litchi myo_inositol myo-Inositol bornesitol Bornesitol (1-O-methyl-myo-inositol) myo_inositol->bornesitol Methylation (LcIMT1) l_quebrachitol This compound (2-O-methyl-chiro-inositol) bornesitol->l_quebrachitol Epimerization

Caption: Biosynthesis of this compound in Litchi chinensis.

Biosynthetic Pathway in Hevea brasiliensis

In the rubber tree, the synthesis of this compound is believed to occur almost exclusively via an L-inositol mediated pathway.[18]

L_Quebrachitol_Biosynthesis_Hevea myo_inositol myo-Inositol l_inositol L-Inositol myo_inositol->l_inositol l_quebrachitol This compound l_inositol->l_quebrachitol

References

L-Quebrachitol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical and stereochemical properties of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a discussion of its role in relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

This compound is a monomethyl ether of L-chiro-inositol.[1] Its systematic IUPAC name is (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol.[2][3] The molecule possesses a cyclohexane ring with five hydroxyl groups and one methoxy group. The specific arrangement of these functional groups in space, its stereochemistry, is crucial to its biological activity and its utility as a chiral building block in organic synthesis.[4][5]

The absolute configuration of this compound is defined by the specific spatial orientation of its chiral centers. The "L" designation in its name refers to the configuration of the chiral carbon furthest from the highest priority functional group, following the conventions of carbohydrate chemistry.[2]

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [2]
CAS Number 642-38-6[2]
Appearance White to off-white crystalline powder[6]
Melting Point 190-198 °C[7]
Solubility Soluble in water (674 g/L at 25 °C), DMSO, and ethanol.[6][8][6][8]
Optical Rotation [α]D -80.2° (c=1, H₂O)[9]

Experimental Protocols

Isolation and Purification of this compound from Hevea brasiliensis Latex

This compound is abundantly found in the serum of rubber latex from the Hevea brasiliensis tree.[6][10] The following protocol outlines a common method for its isolation and purification.

Materials:

  • Fresh Hevea brasiliensis latex serum

  • Methanol

  • Ethanol

  • Activated carbon

  • Ion-exchange resin (e.g., Amberlite IR-120)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Crystallization dish

Protocol:

  • Extraction:

    • Concentrate the fresh latex serum by evaporation under reduced pressure to about one-third of its original volume.[4]

    • Add methanol to the concentrated serum (e.g., 5 volumes of methanol to 1 volume of concentrate) and stir for several hours at room temperature to precipitate proteins and other macromolecules.[4]

    • Filter the mixture to remove the precipitate. The filtrate contains this compound.

  • Decolorization and Ion Exchange:

    • Treat the filtrate with activated carbon (e.g., 1-2% w/v) and stir for 1-2 hours to remove colored impurities.

    • Filter the solution to remove the activated carbon.

    • Pass the decolorized filtrate through a column packed with a cation-exchange resin to remove metal ions and other cationic impurities.[11]

  • Crystallization:

    • Concentrate the eluate from the ion-exchange column using a rotary evaporator until a syrupy consistency is achieved.

    • Add ethanol to the syrup and heat gently to dissolve the solids.

    • Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.[4]

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization (for higher purity):

    • Dissolve the crude crystals in a minimal amount of hot water.

    • Add ethanol until the solution becomes slightly turbid.

    • Cool the solution as described in step 3.3 to obtain pure crystals of this compound.

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Isolation_Workflow start Hevea brasiliensis Latex Serum extraction Methanolic Extraction start->extraction filtration1 Filtration extraction->filtration1 decolorization Decolorization (Activated Carbon) filtration1->decolorization ion_exchange Ion Exchange Chromatography decolorization->ion_exchange concentration Concentration ion_exchange->concentration crystallization Crystallization (Ethanol/Water) concentration->crystallization end Pure this compound crystallization->end

Caption: Workflow for the isolation of this compound.

Spectroscopic Characterization

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation and Parameters (Typical):

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Expected Chemical Shifts (in D₂O):

  • ¹H NMR (δ, ppm): 3.3-4.2 (complex multiplet, ring protons), ~3.5 (s, 3H, -OCH₃).[12]

  • ¹³C NMR (δ, ppm): ~60-85 (ring carbons), ~60 (-OCH₃).[12]

Sample Preparation:

  • Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk.[1] Alternatively, a Nujol mull can be prepared.[13]

Instrumentation and Parameters (Typical):

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Expected Absorptions (cm⁻¹):

  • ~3400 (broad): O-H stretching vibrations of the hydroxyl groups.[14]

  • ~2900: C-H stretching vibrations of the cyclohexane ring and methoxy group.[14]

  • ~1100: C-O stretching vibrations.[14]

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water) for electrospray ionization (ESI).

Instrumentation and Parameters (Typical):

  • Instrument: Mass spectrometer equipped with an ESI source.

  • Ionization mode: Positive or negative ion mode.

  • Mass analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Expected Ions:

  • Positive ion mode: [M+H]⁺ (m/z 195.08), [M+Na]⁺ (m/z 217.07).[15]

  • Negative ion mode: [M-H]⁻ (m/z 193.07).[15]

Role in Signaling Pathways: Wnt/β-catenin Pathway

Recent studies have highlighted the role of this compound in modulating cellular signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for osteoblastogenesis (bone formation).[5][16][17]

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, consisting of a Frizzled (Fzd) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[18][19] In the "off" state (absence of Wnt), a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[20] This keeps cytoplasmic β-catenin levels low.

Upon Wnt binding ("on" state), the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[4] This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby activating the expression of target genes involved in cell proliferation and differentiation.[18][19]

This compound has been shown to promote osteoblastogenesis by upregulating the expression of key components of the Wnt/β-catenin signaling pathway, including LRP5, β-catenin, and Wnt5a.[5] This suggests that this compound may act as an activator of this pathway, contributing to its potential therapeutic effects in bone health.

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Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (Activated by this compound) cluster_nucleus Wnt_off No Wnt Ligand Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Degradation Proteasomal Degradation beta_catenin_off->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Wnt_on Wnt Ligand (this compound promotes) Receptor Fzd/LRP5/6 Receptor Wnt_on->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh Destruction_Complex_Inhibited Inhibited Destruction Complex Dsh->Destruction_Complex_Inhibited beta_catenin_on Stabilized β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Co-activation Target_Genes_on Target Gene Activation (Proliferation, Differentiation) TCF_LEF_on->Target_Genes_on Activation

Caption: Role of this compound in the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its physicochemical properties make it amenable to various laboratory manipulations, and established protocols allow for its efficient isolation and purification. The detailed spectroscopic data provides a clear fingerprint for its identification and characterization. Furthermore, its emerging role in modulating key signaling pathways, such as the Wnt/β-catenin pathway, underscores its potential as a lead compound in drug discovery, particularly in the context of bone-related disorders. This technical guide provides a solid foundation for further research and development involving this promising molecule.

References

A Technical Guide to the Physicochemical Properties of Crystalline L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive overview of the physicochemical properties of crystalline L-Quebrachitol (2-O-methyl-l-inositol), a naturally occurring cyclitol of significant interest to the pharmaceutical industry. It serves as a technical guide for researchers, scientists, and drug development professionals, detailing crystallographic, spectroscopic, and thermal properties. This guide includes structured data tables for easy reference, detailed experimental protocols for key analytical techniques, and visualizations of workflows and relevant biological pathways to contextualize its significance.

Introduction

This compound is an optically active cyclic polyol found in various natural sources, most notably in the serum of latex from the rubber tree (Hevea brasiliensis), but also in plants like Cannabis sativa and sea buckthorn.[1][2] Its unique chiral structure makes it a valuable starting material and versatile building block for the synthesis of complex, bioactive molecules and chiral drugs with potential applications in treating diabetes, cancer, and inflammatory conditions.[3][4][5] A thorough understanding of its solid-state and physicochemical properties is critical for its isolation, purification, and utilization in drug discovery and development.

Physical and Chemical Properties

This compound presents as a white, crystalline solid.[2][5] It is highly soluble in water and polar organic solvents like boiling alcohol and pyridine, but insoluble in non-polar solvents such as ether.[1][2] Its sweetening property is reported to be approximately half that of sucrose.[2]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₆[2][6]
Molar Mass 194.18 g/mol [2][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 184.5 °C - 198 °C[1][2][7]
Boiling Point ~210 °C (in vacuum)[1]
IUPAC Name (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[6]
Water Solubility 38 g / 100 g saturated solution (0 °C) 70 g / 100 g saturated solution (100 °C)[1]
Other Solubilities Soluble in DMSO, dimethyl formamide, boiling alcohol, acetic acid, pyridine; Insoluble in ether.[1][2]
Refractive Index nα = 1.546, nβ = 1.552, nν = 1.572[1]

Crystallographic Properties

Single-crystal X-ray diffraction studies have definitively established the structure of this compound. It crystallizes in a monoclinic system with the space group P2₁, containing two molecules per unit cell.[1][3][8] The cyclohexane ring adopts a stable chair conformation, with the majority of its bulky hydroxyl and methoxy pendent groups occupying equatorial positions.[3][8] The crystal structure is further stabilized by an extensive network of intermolecular hydrogen bonds.[3][8]

Table 2: Crystallographic Data for this compound

ParameterValue (Dowd et al., 2002)[3][8]Value (Huang et al., 1994)[3][8]
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a 6.6289(4) Å6.702(4) Å
b 7.1895(4) Å7.207(4) Å
c 8.6843(5) Å8.758(5) Å
β 90.5690(10)°90.24(5)°
Z 22

Spectroscopic and Thermal Analysis Data

The molecular structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][8] Thermal analysis provides insights into its stability and phase behavior. Differential Scanning Calorimetry (DSC) has been used to confirm its melting point.[7]

Table 3: Spectroscopic and Thermal Analysis Data for this compound

Analysis TechniqueObservationReference
Mass Spectrometry (LC-MS) m/z 179.03 [M-H]⁻ in negative ionization mode[8][9]
¹H-NMR Confirms highly pure structure with distinct peaks for methine and methoxy protons.[7]
¹³C-NMR Used alongside ¹H-NMR to confirm structural assignments.[3]
Infrared (IR) Spectroscopy Confirms the presence of hydroxyl (O-H) and methoxy (C-O) functional groups.[3][8]
Differential Scanning Calorimetry (DSC) Melting point observed at 184.5 °C.[7]

Experimental Methodologies

The characterization of this compound relies on a suite of standard analytical techniques.

This compound is primarily isolated from the serum of Hevea brasiliensis latex, which is a byproduct of the natural rubber industry.[1][10] A common laboratory and pilot-scale method involves solvent extraction followed by crystallization.[7][8] An advanced approach utilizes membrane filtration to remove impurities before concentration and crystallization, yielding a product with very high purity (99.20%).[3][8]

G cluster_0 Step 1: Raw Material Processing cluster_1 Step 2: Concentration & Isolation cluster_2 Step 3: Crystallization & Purification A Rubber Latex Serum B Membrane Filtration (MF/UF) A->B Start C Removal of Proteins & Impurities B->C D Nanofiltration (NF) C->D Purified Serum E Concentrated Quebrachitol Solution D->E F Vacuum Evaporation E->F G Supersaturated Solution F->G H Cooling & Crystallization G->H Induce Crystal Growth I Crystal Filtration & Washing H->I J Drying I->J K Crystalline this compound (>99% Purity) J->K

Diagram 1: Advanced workflow for the isolation and crystallization of this compound.

Single-crystal XRD is the definitive method for determining the three-dimensional atomic structure of crystalline compounds.

  • Crystal Selection: A high-quality, single crystal of this compound is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern (reflections) is recorded by a detector at various angles.[11] Low-temperature data collection is often employed to reduce thermal vibrations and improve resolution.[3]

  • Structure Solution: The positions of the reflections are used to determine the unit cell dimensions. The intensities are used to determine the arrangement of atoms within the unit cell, revealing bond lengths and angles.[11][12]

Thermal analysis techniques like DSC and Thermogravimetric Analysis (TGA) characterize material properties as a function of temperature.[13][14]

  • Sample Preparation: A small, accurately weighed amount of crystalline this compound (typically 1-10 mg) is placed into a crucible (e.g., aluminum or alumina).[15][16]

  • Measurement: The sample crucible and an empty reference crucible are placed in a furnace. The temperature is ramped at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition:

    • DSC: Measures the difference in heat flow required to maintain the sample and reference at the same temperature, revealing thermal events like melting (endotherm) or crystallization (exotherm).[13]

    • TGA: Measures the change in sample mass over time as the temperature changes, indicating thermal stability and decomposition profiles.[17]

G cluster_0 Thermal Analyzer Setup cluster_1 Data Processing & Output Furnace Controlled Furnace Sample Sample (in crucible) Reference Reference (empty crucible) Sensor Sensor Array Sample->Sensor Reference->Sensor Computer Data Acquisition System Sensor->Computer Raw Signals TGA_Plot TGA Curve (Mass vs. Temp) Computer->TGA_Plot Measures Mass Loss DSC_Plot DSC Curve (Heat Flow vs. Temp) Computer->DSC_Plot Measures Heat Flow G PI PI (Phosphatidylinositol) Kinase1 Kinase PI->Kinase1 PIP PIP Kinase2 Kinase PIP->Kinase2 PIP2 PIP2 IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG PLC PLC (Phospholipase C) PLC->PIP2 cleaves ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca CellResponse Cellular Response (Metabolism, Growth) PKC->CellResponse Kinase1->PIP Kinase2->PIP2 Signal External Signal (e.g., Hormone) Receptor Receptor Signal->Receptor Receptor->PLC activates Ca->CellResponse

References

Screening of L-Quebrachitol for Novel Biological Activities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methyl ether of L-inositol, has garnered significant scientific interest due to its diverse and promising biological activities.[1][2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its novel biological functions and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical science, facilitating further investigation into the therapeutic potential of this multifaceted compound. This document summarizes key findings, presents detailed experimental protocols, and visualizes complex biological pathways to support ongoing and future research endeavors.

Biological Activities of this compound

This compound has demonstrated a wide spectrum of biological activities, positioning it as a compelling candidate for the development of novel therapeutics. Its effects span across bone metabolism, neurological disorders, cancer, and metabolic diseases. The multifaceted nature of this compound is attributed to its ability to modulate various cellular signaling pathways.

Bone Metabolism

This compound exhibits a dual role in bone remodeling by promoting bone formation and inhibiting bone resorption.

  • Osteoblastogenesis: this compound has been shown to enhance the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells.[1][3] This pro-osteogenic effect is mediated through the upregulation of key signaling pathways, including Bone Morphogenetic Protein-2 (BMP-2), Runt-related transcription factor 2 (Runx2), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin.[1][3][4]

  • Inhibition of Osteoclastogenesis: Conversely, this compound suppresses the formation and activity of osteoclasts, the cells responsible for bone resorption.[5] This inhibitory effect is achieved by downregulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-mediated signaling pathway, a critical regulator of osteoclast differentiation.[5] Specifically, it inhibits the activation of NF-κB and the expression of key osteoclastogenic transcription factors such as c-Fos and NFATc1.[5]

Neuroprotection and Anti-convulsant Activity

This compound has shown significant neuroprotective and anti-convulsant properties in preclinical studies.

  • Neuroprotection: It has been demonstrated to protect neuronal cells from cytotoxicity induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[6][7] This protective effect is, at least in part, attributed to its antioxidant and free radical scavenging activities.[6][8]

  • Anti-convulsant Activity: In vivo studies using a pentylenetetrazol (PTZ)-induced seizure model in chicks have revealed that this compound can significantly prolong seizure latency and decrease the frequency of convulsions.[1][7] Molecular docking studies suggest a possible mechanism involving the modulation of voltage-gated sodium channels.[1][7]

Anti-Cancer Activity

Preliminary evidence suggests that this compound may possess anti-cancer properties. Studies have indicated its potential to inhibit the viability of certain cancer cell lines, such as human hepatocellular carcinoma (HepG2) cells.[1] Further research is warranted to fully elucidate its anti-neoplastic mechanisms.

Anti-Diabetic Potential

This compound is being investigated for its potential role in managing diabetes.[9][10][11] Its structural similarity to inositol, a molecule involved in insulin signaling pathways, suggests it may have insulin-mimetic properties.[2] Studies in animal models of type 2 diabetes have shown that this compound may contribute to hypoglycemic effects and improve pancreas function.[10]

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant and anti-inflammatory activities, which likely contribute to its therapeutic effects in various disease models.[6][9][12] It has been shown to scavenge free radicals and may synergistically enhance the antioxidant properties of other molecules like glutathione.[12] Its anti-inflammatory effects are also an active area of investigation.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: In Vitro Efficacy of this compound

Biological ActivityCell LineAssayConcentration/DoseObserved EffectReference(s)
Osteoblastogenesis MC3T3-E1MTT Assay0.01 - 100 µg/mLIncreased cell viability[13]
MC3T3-E1ALP Activity0.001 - 10 µg/mLEnhanced alkaline phosphatase activity[1]
MC3T3-E1RT-qPCR0.001 - 10 µg/mLUpregulated mRNA expression of BMP-2, Runx2, and osteogenesis markers[1]
Osteoclastogenesis Inhibition RAW 264.7TRAP Staining0.05 nM - 60 µMDose-dependent inhibition of osteoclast formation[5]
RAW 264.7Pit Formation AssayNot specifiedReduced bone resorption area[5]
RAW 264.7Western Blot0.00005 - 60 µMReduced phosphorylation of NF-κB-P65 and expression of NFATc1 and c-Fos[5]
Neuroprotection Rat Fetal Mesencephalic CellsMTT Assay0.1 - 100 µg/mLProtection against 6-OHDA-induced cell death[7][8]
Anti-Cancer HepG2Cell Viability Assay0 - 1.5 mg/mLDecreased cell viability[1]

Table 2: In Vivo Efficacy of this compound

Biological ActivityAnimal ModelDoseRoute of AdministrationObserved EffectReference(s)
Anti-convulsant Chicks (PTZ-induced seizures)1, 5, and 10 mg/kgOralProlonged seizure latency and decreased convulsion frequency[1][7]
Bone Health Ovariectomized rats125 mg/kgNot specifiedReduced weight gain, increased bone mineral density and bone calcium content[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Osteoblastogenesis Assay in MC3T3-E1 Cells
  • Cell Culture: Pre-osteoblastic MC3T3-E1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability (MTT Assay):

    • Seed MC3T3-E1 cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0.01-100 µg/mL) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

    • Solubilize the formazan crystals with acidic isopropanol.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Alkaline Phosphatase (ALP) Activity:

    • Culture and treat MC3T3-E1 cells as described above.

    • Lyse the cells and measure the protein concentration using a BCA protein assay kit.

    • Determine ALP activity using a substrate solution containing p-nitrophenyl phosphate (pNPP).

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from treated and untreated cells using a suitable kit.

    • Synthesize cDNA from the RNA templates.

    • Perform quantitative real-time PCR using specific primers for osteogenic marker genes (e.g., BMP-2, Runx2, ALP, Collagen Type I, Osteocalcin).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Osteoclastogenesis Inhibition Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 macrophage cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Osteoclast Differentiation:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Induce osteoclast differentiation by treating the cells with RANKL (e.g., 20 ng/mL) and M-CSF (e.g., 20 ng/mL).

    • Concurrently treat with various concentrations of this compound (e.g., 0.05 nM - 60 µM).[5]

  • TRAP Staining:

    • After 5-7 days of culture, fix the cells with 4% paraformaldehyde.

    • Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[5]

  • Pit Formation Assay:

    • Seed RAW 264.7 cells on bone-mimicking calcium phosphate-coated plates.

    • Induce osteoclast differentiation and treat with this compound as described above.

    • After 7-10 days, remove the cells and visualize the resorption pits.

    • Quantify the resorbed area using image analysis software.

  • Western Blot Analysis:

    • Culture and treat RAW 264.7 cells in 6-well plates.

    • Extract total protein using RIPA buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-NF-κB-P65, NFATc1, c-Fos, and their total forms).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.[5]

Neuroprotection Assay against 6-OHDA-induced Cytotoxicity
  • Cell Culture: Rat fetal mesencephalic cells or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) are used.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound (e.g., 0.1-100 µg/mL) for a specified duration.[7][8]

    • Induce cytotoxicity by adding 6-hydroxydopamine (6-OHDA) (e.g., 200 µM).[7][8]

    • After incubation, assess cell viability using the MTT assay as described previously.

Anti-convulsant Activity in a PTZ-induced Seizure Model
  • Animal Model: Day-old chicks are commonly used.

  • Experimental Protocol:

    • Administer this compound orally at different doses (e.g., 1, 5, and 10 mg/kg).[1][7]

    • After a set period (e.g., 30 minutes), induce convulsions by intraperitoneal injection of pentylenetetrazol (PTZ) (e.g., 80 mg/kg).[1][7]

    • Observe the animals and record the latency to the first seizure and the frequency of convulsions over a defined observation period.

Anti-Cancer Cytotoxicity Assay in HepG2 Cells
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium such as DMEM with 10% FBS.

  • Cytotoxicity Assay (e.g., MTT or SRB assay):

    • Seed HepG2 cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations (e.g., up to 1.5 mg/mL).[1]

    • After a 72-hour incubation, determine cell viability using a standard method like the MTT or Sulforhodamine B (SRB) assay.[9][14]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of this compound are mediated through the modulation of complex intracellular signaling cascades.

L_Quebrachitol_Signaling_Pathways cluster_osteo Osteoblastogenesis cluster_clast Osteoclastogenesis Inhibition LQ1 This compound BMP2 BMP-2 LQ1->BMP2 Runx2 Runx2 LQ1->Runx2 MAPK MAPK (ERK, JNK, p38) LQ1->MAPK Wnt Wnt/β-catenin LQ1->Wnt Osteogenesis Osteogenesis BMP2->Osteogenesis Runx2->Osteogenesis MAPK->Osteogenesis Wnt->Osteogenesis LQ2 This compound RANKL RANKL LQ2->RANKL inhibits RANK RANK RANKL->RANK NFkB NF-κB RANK->NFkB cFos c-Fos RANK->cFos NFATc1 NFATc1 NFkB->NFATc1 cFos->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis

Caption: Signaling pathways modulated by this compound in bone metabolism.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.

In_Vitro_Workflow cluster_workflow General In Vitro Experimental Workflow cluster_assays Biological Assays start Cell Seeding (e.g., MC3T3-E1, RAW 264.7, HepG2) treatment Treatment with This compound +/- Inducers start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT) incubation->viability differentiation Differentiation (ALP, TRAP) incubation->differentiation gene_expression Gene Expression (RT-qPCR) incubation->gene_expression protein_expression Protein Expression (Western Blot) incubation->protein_expression analysis Data Analysis viability->analysis differentiation->analysis gene_expression->analysis protein_expression->analysis

Caption: A generalized workflow for in vitro screening of this compound.

In_Vivo_Workflow cluster_workflow General In Vivo Experimental Workflow (Anti-convulsant Model) animal_prep Animal Acclimatization (e.g., Day-old chicks) treatment Oral Administration of This compound animal_prep->treatment induction Induction of Seizures (PTZ injection) treatment->induction observation Behavioral Observation (Latency, Frequency) induction->observation analysis Data Analysis observation->analysis

Caption: A generalized workflow for in vivo anti-convulsant screening.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a diverse pharmacological profile. Its activities in promoting bone health, protecting neuronal cells, and potentially combating cancer and diabetes highlight its significant therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Expanding in vivo studies to various animal models of disease to validate the in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound derivatives to optimize its biological activities and pharmacokinetic properties.

  • Clinical Translation: Investigating the safety and efficacy of this compound in human clinical trials for relevant disease indications.

The continued exploration of this compound's novel biological activities holds great promise for the development of new and effective therapies for a range of human diseases.

References

L-Quebrachitol as a bioactive compound in traditional medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Quebrachitol is a naturally occurring, optically active cyclitol (a cyclic polyol) that has garnered significant interest in the scientific community for its diverse bioactive properties.[1][2][3] Chemically known as 2-O-methyl-L-chiro-inositol, this compound is found in various plants and has been traditionally used in folk medicine for conditions such as diabetes.[4][5] Its primary industrial source is the serum remaining after the coagulation of latex from the rubber tree, Hevea brasiliensis.[1][6] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, bioactive potential, mechanisms of action, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a melting point of approximately 190-198 °C.[1] It is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide.[1] The structural details and key identifiers of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[1]
Other Names L-(-)-Quebrachitol, 2-O-methyl-l-chiro-inositol[1]
CAS Number 642-38-6[1]
Chemical Formula C₇H₁₄O₆[1]
Molar Mass 194.18 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 190-198 °C[1]
Solubility Soluble in water, DMSO, dimethylformamide[1]

Bioactive Properties and Mechanisms of Action

This compound has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and bone-protective effects.

Anti-inflammatory and Gastroprotective Effects

This compound has demonstrated significant anti-inflammatory and gastroprotective properties. In a study investigating its effect on gastric lesions, this compound markedly attenuated ethanol-induced gastric damage in mice at oral doses of 12.5 and 25 mg/kg.[1] The gastroprotective mechanism appears to involve the modulation of endogenous prostaglandins and nitric oxide release.[1]

Furthermore, this compound has been shown to inhibit platelet-activating factor (PAF) receptor binding, a key process in inflammatory responses, with a reported IC50 value of 42.2 µM.[7]

A key anti-inflammatory mechanism of this compound involves the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This pathway is crucial in osteoclastogenesis, a process linked to inflammatory bone loss. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the proto-oncogene c-Fos, which are critical downstream effectors of RANKL signaling.[8][9]

RANKL_Inhibition RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB cFos c-Fos TRAF6->cFos Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis cFos->Osteoclastogenesis L_Quebrachitol This compound L_Quebrachitol->NFkB Inhibits L_Quebrachitol->cFos Inhibits

Inhibition of RANKL Signaling by this compound
Anti-Cancer Activity

While this compound is reported to possess anti-cancer properties, specific quantitative data such as IC50 values against a broad range of cancer cell lines are not yet widely available in the reviewed literature.[10] However, its mechanism of action is thought to involve the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells and is often mediated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Bioactive compounds often trigger the intrinsic pathway by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Apoptosis_Induction L_Quebrachitol This compound Bax Bax (Pro-apoptotic) L_Quebrachitol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) L_Quebrachitol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway of this compound
Anti-Diabetic Potential

The traditional use of plants containing this compound for diabetes management has spurred research into its anti-diabetic properties.[4][5] As a derivative of inositol, this compound is structurally similar to molecules involved in insulin signaling pathways. The anti-diabetic effect of many bioactive compounds is mediated through the potentiation of insulin signaling, leading to increased glucose uptake in peripheral tissues like muscle and fat. This process often involves the translocation of the glucose transporter 4 (GLUT4) to the cell membrane.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake L_Quebrachitol This compound L_Quebrachitol->IR Potentiates?

Proposed Role of this compound in Insulin Signaling
Bone Formation (Osteoblastogenesis)

This compound has been shown to promote the proliferation, differentiation, and mineralization of pre-osteoblastic cells.[11] This osteogenic activity is mediated through the upregulation of several key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2), Runt-related transcription factor 2 (Runx2), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin pathways.[6][11]

Osteoblastogenesis L_Quebrachitol This compound BMP2 BMP-2 L_Quebrachitol->BMP2 Upregulates MAPK MAPK (ERK, JNK, p38) L_Quebrachitol->MAPK Activates Wnt_beta_catenin Wnt/β-catenin L_Quebrachitol->Wnt_beta_catenin Activates Runx2 Runx2 BMP2->Runx2 Activates Osteoblast_differentiation Osteoblast Differentiation Runx2->Osteoblast_differentiation MAPK->Osteoblast_differentiation Wnt_beta_catenin->Osteoblast_differentiation

Osteoblastogenesis Promotion by this compound

Experimental Protocols

Extraction and Isolation of this compound from Natural Sources

Several methods have been developed for the extraction and purification of this compound, primarily from the serum of Hevea brasiliensis latex. A general workflow is outlined below.

Extraction_Workflow Latex_Serum Natural Rubber Latex Serum Concentration Concentration (e.g., evaporation) Latex_Serum->Concentration Deproteination Deproteination (e.g., acetone precipitation) Concentration->Deproteination Filtration Filtration Deproteination->Filtration Chromatography Column Chromatography (e.g., silica gel) Filtration->Chromatography Crystallization Crystallization (e.g., with ethanol) Chromatography->Crystallization Purified_LQ Purified this compound Crystallization->Purified_LQ

General Workflow for this compound Extraction

A detailed protocol for obtaining substantially pure this compound from natural rubber latex serum involves the following steps:

  • Extraction of Serum: Extract serum from natural rubber latex using a water-alcoholic mixture (e.g., 80% ethanol).

  • Concentration: Reduce the volume of the serum by boiling.

  • Deproteination: Precipitate proteins from the boiled serum using an organic solvent like acetone.

  • Filtration: Remove extraneous matter by filtering the deproteinated serum.

  • Evaporation: Evaporate the filtrate to obtain a residue.

  • Purification (Column Chromatography): Dissolve the residue in an organic solvent and pass it through a silica column to remove lipids and related impurities.

  • Purification (Ion Exchange): Evaporate the eluate, dissolve it in water, and pass it through an ion-exchange resin.

  • Crystallization: The final eluate can be either directly evaporated or re-dissolved in water followed by heating and cooling to obtain crystals of this compound.[11]

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for studying signaling pathways.[6][12][13][14]

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated forms of signaling proteins).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: Capture and analyze the signal to determine the relative abundance of the target protein.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactive effects of this compound.

BioactivityAssay/ModelTarget/EndpointResultReference
Anti-inflammatory PAF Receptor BindingInhibition of ³H-PAF binding to rabbit plateletsIC50: 42.2 µM[7]
Gastroprotective Ethanol-induced gastric lesions in miceReduction of lesion area69% reduction at 12.5 mg/kg[1]
64% reduction at 25 mg/kg[1]
Cytotoxicity MTT assay on RAW 264.7 cellsCell viabilityNo significant change at concentrations < 500 µM[15]

Conclusion

This compound is a promising bioactive compound with a range of pharmacological activities that warrant further investigation for its potential therapeutic applications. Its presence in the waste stream of the rubber industry also presents an opportunity for value-added utilization of this byproduct. This guide has provided an overview of the current knowledge on this compound, including its chemical properties, biological effects, and the experimental methods used to study it. Further research is needed to fully elucidate the mechanisms of action, particularly for its anti-cancer and anti-diabetic effects, and to establish a more comprehensive profile of its quantitative bioactivities. The detailed protocols and signaling pathway diagrams provided herein aim to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

The Occurrence and Significance of L-Quebrachitol in Hevea brasiliensis Latex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring methylated cyclitol, is a prominent non-rubber constituent of the latex of the rubber tree, Hevea brasiliensis. This technical guide provides an in-depth overview of the occurrence, biosynthesis, and physiological significance of this compound in Hevea latex. It details comprehensive experimental protocols for its extraction, purification, and quantification, and presents quantitative data on its concentration across different Hevea clones and extraction methodologies. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a generalized experimental workflow for its isolation, providing a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Hevea brasiliensis is the primary commercial source of natural rubber, a polymer of cis-1,4-polyisoprene. The latex, a milky fluid harvested from the tree, is a complex cytoplasm containing rubber particles, various organelles, and a serum phase (C-serum) rich in non-rubber constituents. Among these, this compound (2-O-methyl-L-inositol) is a major water-soluble compound, often present in higher concentrations than sucrose.[1] Its presence has implications for the physiological processes within the laticifers and presents opportunities for its extraction as a valuable biochemical. This compound and its derivatives have garnered significant interest in the pharmaceutical industry due to their potential therapeutic properties, including anti-diabetic, anti-cancer, and anti-inflammatory activities.[2] This guide serves as a comprehensive technical resource on this compound from Hevea latex.

Quantitative Occurrence of this compound

The concentration of this compound in Hevea brasiliensis latex can vary depending on the clone, the method of latex processing, and the source of the serum. Skim latex, a by-product of concentrating natural rubber latex, is a particularly rich source of this compound.[3] The following tables summarize the quantitative data on this compound yield from various studies.

Table 1: this compound Yield from Skim Natural Rubber Latex Serum

Source MaterialThis compound Yield (% by weight of solid serum)Reference
Skim Latex Serum2-3%[3]
Skim Latex1.5%[3][4]

Table 2: Recovery of this compound from Different Hevea brasiliensis Clones and Serum Preparation Methods

CloneSerum Preparation MethodThis compound Recovery (%)Reference
RRII 430 Latex Centrifugation 1.4 [5]
RRII 430Acetic Acid CoagulationNot specified[5]
RRII 430Alcohol CoagulationNot specified[5]
RRII 430Low-Temperature ExtractionNot specified[5]
RRII 414 Latex Centrifugation (Slightly lower than RRII 430) [5]
RRII 105 Latex Centrifugation (Similar to RRIM 600) [5]
RRIM 600 Latex Centrifugation (Similar to RRII 105) [5]
Factory EffluentNot specified0.005[5]

Biosynthesis of this compound

In Hevea brasiliensis, this compound is synthesized from myo-inositol.[6] The pathway involves the conversion of myo-inositol to L-inositol, which is then methylated to form this compound.[6] This pathway is considered the primary route for this compound synthesis in Hevea.[6]

myo-Inositol myo-Inositol L-Inositol L-Inositol myo-Inositol->L-Inositol Epimerization This compound This compound L-Inositol->this compound Methylation

Caption: Biosynthesis pathway of this compound in Hevea brasiliensis.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from Hevea brasiliensis latex, based on established protocols in the literature.

Extraction and Purification of this compound

Several methods have been developed for the extraction and purification of this compound from Hevea latex serum and wastewater. A common approach involves solvent extraction followed by crystallization.

Protocol 1: Methanol Extraction and Crystallization [2]

  • Serum Concentration: Concentrate the rubber latex serum to produce a solid material. This can be achieved by methods such as spray-drying.

  • Methanol Extraction: Dissolve the solid serum material in methanol (e.g., 750 ml of methanol per 100 g of solid) with stirring at a temperature between 12 and 20°C.[2] This step extracts this compound into the methanol phase.

  • Filtration: Filter the solution to remove insoluble matter.

  • Concentration: Concentrate the filtrate by vacuum distillation at 40°C to approximately one-tenth of its original volume.[2]

  • Crystallization: Allow the concentrated solution to stand overnight at room temperature (10 to 22°C) to facilitate the crystallization of crude this compound.[2]

  • Collection: Collect the crude this compound crystals by filtration.

  • Recrystallization (Purification): Dissolve the crude product in distilled water. Decolorize the solution with a small amount of activated carbon, followed by filtration. Pass the filtrate through an ion-exchange resin. Add ethanol to the purified filtrate until it becomes turbid, indicating the precipitation of this compound. Allow the solution to stand overnight in a refrigerator to promote the growth of pure crystals. Collect the pure this compound crystals by filtration.[2]

Protocol 2: Ethanol Extraction from Skim Latex [3]

  • Serum Preparation: Obtain serum from skim natural rubber latex after acid coagulation.

  • Extraction: Use ethanol as the solvent for extracting this compound at an elevated temperature.

  • Recrystallization: Recrystallize the extracted this compound from the ethanol solution at a low temperature.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantitative analysis of this compound.

Protocol 3: HPLC with Evaporative Light Scattering Detector (ELSD)

  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A Hydrophilic Interaction Chromatography (HILIC) column, such as a Shiseido PC HILIC column (250 × 4.6 mm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (60:40, v/v).

  • Sample Preparation: Prepare standard solutions of this compound and diluted samples of the latex serum extract in the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system. The retention time for this compound under these conditions is approximately 0.92.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of this compound in the samples. This method has shown excellent detection linearity in the range of 5 x 10⁻⁵ to 4 g/L and a limit of detection (LOD) of 8 x 10⁻⁶ g/L.

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of isolated this compound.

Protocol 4: ¹H-NMR Spectroscopy [2]

  • Sample Preparation: Dissolve the purified this compound in heavy water (D₂O).

  • Internal Standard: Use a suitable internal standard, such as 3-trimethylsilyl-1-propane sodium sulfonate (DSS).[2]

  • Analysis: Acquire the ¹H-NMR spectrum. A highly pure sample of this compound will exhibit a characteristic singlet peak corresponding to the three protons of the methoxy group and distinct signals for the methine protons of the inositol ring.[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from Hevea brasiliensis latex.

cluster_0 Latex Processing cluster_1 Extraction cluster_2 Purification Hevea Latex Hevea Latex Latex Serum Latex Serum Hevea Latex->Latex Serum Centrifugation/ Coagulation Concentrated Serum Concentrated Serum Latex Serum->Concentrated Serum Evaporation/ Spray Drying Solvent Extraction Solvent Extraction Concentrated Serum->Solvent Extraction Methanol/Ethanol Filtration Filtration Solvent Extraction->Filtration Crude Extract Crude Extract Crystallization Crystallization Filtration->Crystallization Concentration & Cooling Pure this compound Pure this compound Crystallization->Pure this compound Recrystallization

Caption: Generalized workflow for this compound extraction and purification.

Physiological Role and Future Perspectives

This compound is a significant component of the soluble carbohydrates in Hevea latex, where it is believed to play a role in osmotic regulation within the laticifers. Its transport across the laticifer membrane is facilitated by polyol transporters, such as HbPLT2.[1] The relatively slow turnover of this compound suggests that while it is a major constituent, its synthesis is a quantitatively minor aspect of overall latex metabolism.[6]

The abundance of this compound in the waste streams of natural rubber processing presents a significant opportunity for valorization.[7][8] Efficient and cost-effective extraction and purification methods are crucial for realizing the commercial potential of this bioactive compound.[9] Further research into the pharmacological activities of this compound and its derivatives could lead to the development of new therapeutic agents, adding significant value to the natural rubber industry.

Conclusion

This compound is a key metabolite in the latex of Hevea brasiliensis, with concentrations varying by clone and significant enrichment in processed latex streams. This guide has provided a comprehensive overview of its occurrence, biosynthesis, and methods for its isolation and analysis. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers and industry professionals seeking to explore the scientific and commercial potential of this versatile natural product. The continued investigation into the physiological roles and pharmacological applications of this compound promises to unlock new avenues for both plant science and drug development.

References

An In-depth Technical Guide to the Biosynthesis of L-Quebrachitol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring methylated cyclitol, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties. As a chiral precursor, it also serves as a valuable starting material for the synthesis of various bioactive compounds. Understanding its biosynthesis in plants is crucial for harnessing its full potential in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the biochemical transformations and experimental workflows. While significant progress has been made in elucidating this pathway, this guide also highlights the existing knowledge gaps, particularly concerning the characterization of the final epimerase enzyme, to guide future research endeavors.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound (2-O-methyl-L-chiro-inositol) in plants is a specialized metabolic pathway that originates from the central carbohydrate metabolism. The pathway can be broadly divided into two main stages: the synthesis of the precursor myo-inositol and its subsequent modification through methylation and epimerization.

Synthesis of the Precursor: myo-Inositol

The journey to this compound begins with the ubiquitous cyclitol, myo-inositol. This precursor is synthesized from D-glucose-6-phosphate, an intermediate of glycolysis, through a two-step enzymatic process.[1]

  • Cyclization: D-glucose-6-phosphate is isomerized and cyclized to form myo-inositol-1-phosphate. This reaction is catalyzed by myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4) .[2]

  • Dephosphorylation: The phosphate group is removed from myo-inositol-1-phosphate to yield free myo-inositol. This hydrolysis reaction is carried out by myo-inositol monophosphatase (IMPP; EC 3.1.3.25) .[2]

The Specific Pathway to this compound

Once myo-inositol is synthesized, it enters a specific branch of cyclitol metabolism to be converted into this compound. This part of the pathway involves two key enzymatic reactions: methylation and epimerization.[3]

  • Methylation to Bornesitol: The first committed step is the methylation of myo-inositol at the C1 hydroxyl group to form L-bornesitol (1-O-methyl-myo-inositol). This reaction is catalyzed by the enzyme myo-inositol 1-O-methyltransferase (IMT; EC 2.1.1.40) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3][4] A specific gene encoding this enzyme, LcIMT1, has been isolated and characterized from litchi (Litchi chinensis).[3] It is important to note that this is distinct from the pathway for D-pinitol synthesis, which involves the formation of ononitol (4-O-methyl-myo-inositol).[3]

  • Epimerization to this compound: The final step in the pathway is the epimerization of L-bornesitol to this compound. This involves a change in the stereochemistry at the C2 position of the inositol ring. The enzyme responsible for this conversion, a putative bornesitol epimerase , has been proposed but has not yet been isolated or characterized in the scientific literature.[3] The identification and characterization of this enzyme remain a critical area for future research to fully elucidate the this compound biosynthesis pathway.

The overall biosynthetic pathway is depicted in the following diagram:

L_Quebrachitol_Biosynthesis cluster_myo_inositol myo-Inositol Synthesis cluster_quebrachitol This compound Synthesis G6P D-Glucose-6-Phosphate MIP myo-Inositol-1-Phosphate G6P->MIP MIPS myo_Inositol myo-Inositol MIP->myo_Inositol IMPP Bornesitol L-Bornesitol myo_Inositol->Bornesitol IMT (LcIMT1) + SAM Quebrachitol This compound Bornesitol->Quebrachitol Bornesitol Epimerase (Putative)

Biosynthesis pathway of this compound from D-Glucose-6-Phosphate.

Quantitative Data

Quantitative analysis of the intermediates and final product of the this compound pathway is essential for understanding its metabolic flux and regulation. The following tables summarize the available quantitative data from the literature.

Table 1: Concentrations of this compound and Intermediates in Plant Tissues
Plant SpeciesTissueCompoundConcentration (mg/g FW)Reference
Litchi chinensisPhloemThis compound9.99 ± 1.32[3]
XylemThis compound6.87 ± 0.89[3]
Mature LeavesThis compound5.45 ± 0.67[3]
Young LeavesThis compound3.21 ± 0.45[3]
StemsThis compound2.56 ± 0.33[3]
RootsThis compound1.17 ± 0.22[3]
Mature LeavesBornesitolPresent[3]
Other tissuesBornesitolNot detected[3]

FW: Fresh Weight

Table 2: Enzyme Kinetic Parameters

Currently, specific kinetic data for the myo-inositol 1-O-methyltransferase that produces bornesitol and for the putative bornesitol epimerase are not available in the published literature. The table below presents kinetic data for a related myo-inositol O-methyltransferase from Mesembryanthemum crystallinum that produces D-ononitol, which can serve as a reference.

EnzymeSourceSubstrateKm (mM)Vmax (pkat/mg protein)Reference
myo-Inositol O-methyltransferase (for D-ononitol)Mesembryanthemum crystallinummyo-Inositol1.321550
S-adenosylmethionine0.18

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Quantification of this compound and Bornesitol by HPLC-DAD

This protocol is adapted from a method for bornesitol quantification and can be applied to this compound with appropriate standards.[5][6]

Objective: To quantify the concentration of this compound and bornesitol in plant extracts.

Principle: Cyclitols lack a chromophore, making direct UV detection difficult. This method involves a derivatization step with p-toluenesulfonyl chloride (TsCl) to introduce a UV-active group, allowing for quantification by HPLC with a Diode Array Detector (DAD).

Materials:

  • Plant tissue (lyophilized and powdered)

  • Methanol, acetonitrile, water (HPLC grade)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Pentaerythritol (internal standard)

  • This compound and L-bornesitol standards

  • ODS (C18) HPLC column

  • HPLC system with DAD

Procedure:

  • Extraction:

    • Extract a known weight of powdered plant tissue with methanol by sonication.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.

    • Combine the supernatants and evaporate to dryness.

  • Derivatization:

    • Dissolve the dried extract in pyridine.

    • Add a solution of p-toluenesulfonyl chloride in pyridine and the internal standard (pentaerythritol).

    • Heat the mixture at 70°C for 1 hour.

    • After cooling, add water and extract the derivatized compounds with dichloromethane.

    • Wash the organic layer with HCl and then with water.

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a gradient elution with a mobile phase consisting of methanol, acetonitrile, and water.

    • Set the DAD to detect at 230 nm.

    • Quantify the compounds by comparing the peak areas with a calibration curve prepared from derivatized standards.

In Vitro Assay for myo-Inositol 1-O-Methyltransferase (IMT) Activity

This protocol is a general method for assaying methyltransferase activity and can be adapted for IMT.

Objective: To determine the enzymatic activity of IMT.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([14C]SAM) to myo-inositol, catalyzed by IMT. The radiolabeled product, bornesitol, is then separated and quantified.

Materials:

  • Enzyme extract (e.g., recombinant LcIMT1 or partially purified plant extract)

  • myo-Inositol

  • S-adenosyl-L-methionine ([14C]CH3-SAM)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • EDTA

  • Stop solution (e.g., trichloroacetic acid)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture:

    • Prepare a reaction mixture containing assay buffer, myo-inositol, DTT, and EDTA.

    • Add the enzyme extract to the reaction mixture.

  • Initiation of Reaction:

    • Start the reaction by adding [14C]SAM.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Product Separation and Quantification:

    • Separate the radiolabeled bornesitol from the unreacted [14C]SAM. This can be achieved by passing the reaction mixture through a small anion-exchange column, which retains the negatively charged SAM while the neutral bornesitol passes through.

    • Collect the eluate containing the radiolabeled bornesitol.

    • Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

Tracing the Pathway using 14CO2 Pulse-Chase Labeling

Objective: To trace the flow of carbon from photosynthesis to this compound and its intermediates.[3]

Principle: A plant or a single leaf is exposed to a "pulse" of 14CO2, which is incorporated into photosynthetic products. The plant is then transferred to a normal atmosphere ("chase"), and the distribution of the 14C label among different metabolites is monitored over time.

Materials:

  • Intact plant

  • 14CO2 source (e.g., from Ba14CO3 and lactic acid)

  • Enclosed labeling chamber

  • Extraction solvents (e.g., ethanol series)

  • HPLC system with a radioactivity detector or fraction collector

  • Liquid scintillation counter

Procedure:

  • Pulse Labeling:

    • Enclose a plant or a mature leaf in a sealed chamber.

    • Introduce 14CO2 into the chamber and allow the plant to photosynthesize for a short period (the "pulse").

  • Chase Period:

    • Remove the plant from the labeling chamber and place it in a normal atmosphere.

    • Harvest plant tissues at different time points after the pulse (the "chase").

  • Metabolite Extraction:

    • Immediately freeze the harvested tissues in liquid nitrogen to stop metabolic activity.

    • Extract soluble metabolites using a series of ethanol extractions (e.g., 80%, 50%, 20% ethanol, followed by water).

  • Analysis of Labeled Compounds:

    • Separate the extracted metabolites using HPLC.

    • Monitor the radioactivity in the HPLC eluate using an in-line radioactivity detector or by collecting fractions and counting them in a liquid scintillation counter.

    • Identify the labeled peaks corresponding to this compound, bornesitol, myo-inositol, and other related sugars by comparing their retention times with authentic standards.

Phloem Exudate Analysis

Objective: To determine if this compound is transported in the phloem.[3]

Principle: Phloem sap is collected from cut plant tissues, and its composition is analyzed. The EDTA-facilitated exudation method is commonly used to prevent the sealing of sieve tubes.[1][7]

Materials:

  • Plant stems or petioles

  • EDTA solution (e.g., 20 mM, pH 7.0)

  • Collection vials

  • HPLC system for analysis

Procedure:

  • Sample Collection:

    • Excise a stem or petiole from the plant.

    • Immediately immerse the cut end into a vial containing the EDTA solution.

  • Exudation:

    • Allow the phloem to exude into the EDTA solution for a set period (e.g., 4-6 hours) at room temperature.

  • Sample Preparation and Analysis:

    • Collect the EDTA solution containing the phloem exudate.

    • Analyze the composition of the exudate for the presence and concentration of this compound and other sugars using HPLC, as described in Protocol 3.1 (with or without derivatization depending on the detection method).

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

biosynthesis_pathway D-Glucose-6-Phosphate D-Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate D-Glucose-6-Phosphate->myo-Inositol-1-Phosphate MIPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMPP L-Bornesitol L-Bornesitol myo-Inositol->L-Bornesitol IMT (LcIMT1) + SAM This compound This compound L-Bornesitol->this compound Bornesitol Epimerase (Putative)

Core enzymatic steps in this compound biosynthesis.
Experimental Workflow for 14CO2 Labeling

experimental_workflow start Plant Material pulse Pulse with 14CO2 start->pulse chase Chase in Normal Air pulse->chase harvest Harvest Tissues at Time Points chase->harvest extract Metabolite Extraction harvest->extract analyze HPLC with Radioactivity Detection extract->analyze quantify Quantify 14C in Metabolites analyze->quantify

Workflow for tracing this compound biosynthesis using 14CO2.
Regulatory Logic of myo-Inositol Pathway Under Salinity Stress

regulatory_logic cluster_leaf Leaf cluster_root Root Salinity_Stress Salinity Stress INPS_leaf INPS Expression (Upregulated) Salinity_Stress->INPS_leaf IMT_leaf IMT Expression (Induced) Salinity_Stress->IMT_leaf INPS_root INPS Expression (Repressed) Salinity_Stress->INPS_root myo_Inositol_leaf myo-Inositol (Accumulates) INPS_leaf->myo_Inositol_leaf Phloem_Transport Phloem Transport of myo-Inositol/Ononitol myo_Inositol_leaf->Phloem_Transport cluster_root cluster_root Phloem_Transport->cluster_root

Regulation of myo-inositol metabolism under salinity stress.

Regulation and Signaling

The regulation of this compound biosynthesis is not fully understood. However, studies on the precursor myo-inositol and related cyclitols provide some insights. The biosynthesis of cyclitols is known to be influenced by abiotic stresses such as salinity.[8]

In the common ice plant (Mesembryanthemum crystallinum), salinity stress leads to the transcriptional upregulation of both myo-inositol-1-phosphate synthase (INPS) and myo-inositol O-methyltransferase (IMT) in leaves, resulting in the accumulation of D-ononitol and D-pinitol which act as osmoprotectants. Interestingly, INPS expression is repressed in the roots under the same conditions, suggesting a complex, tissue-specific regulatory mechanism. The plant compensates for the lack of myo-inositol synthesis in the roots through phloem transport from the leaves.

However, in litchi, the biosynthesis of this compound does not appear to be associated with osmotic stress, indicating that the regulatory mechanisms may be species-specific and potentially linked to developmental or other signaling pathways.[3] The accumulation of this compound in litchi may be part of a unique carbon metabolic strategy.[3]

The specific transcription factors and signaling cascades that directly control the expression of genes in the this compound pathway, particularly the putative bornesitol epimerase, are yet to be identified. Future research in this area will be crucial for a complete understanding of how plants regulate the production of this important bioactive compound.

Conclusion and Future Directions

The biosynthesis pathway of this compound from the primary metabolite D-glucose-6-phosphate has been largely elucidated, proceeding through the key intermediates myo-inositol and L-bornesitol. The methylation of myo-inositol is a critical, well-characterized step. However, a significant gap in our knowledge remains concerning the final epimerization of L-bornesitol to this compound. The identification, purification, and characterization of the putative bornesitol epimerase are paramount for a complete understanding of this pathway and for its potential manipulation through metabolic engineering.

Future research should focus on:

  • Identification and characterization of the bornesitol epimerase: This is the most critical next step. A combination of proteomics, transcriptomics, and classical biochemical approaches could be employed to identify the gene and the corresponding enzyme.

  • Elucidation of regulatory mechanisms: Investigating the transcriptional regulation of the IMT gene and the putative epimerase gene in this compound-accumulating plants will provide insights into how the pathway is controlled. This includes identifying the relevant transcription factors and upstream signaling components.

  • Comprehensive quantitative analysis: A broader survey of this compound and its precursors across a wider range of plant species and under different environmental conditions will enhance our understanding of its physiological roles.

  • Enzyme kinetics: Determining the kinetic properties of the enzymes involved will be essential for developing accurate metabolic models and for targeted genetic modification to enhance this compound production.

A complete understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of plant specialized metabolism but also open up new avenues for the sustainable production of this valuable compound for pharmaceutical and other applications.

References

Methodological & Application

Application Notes and Protocols for L-Quebrachitol Extraction from Rubber Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of L-Quebrachitol from rubber serum, a valuable bioactive compound with potential applications in the pharmaceutical and nutraceutical industries. The protocols described herein are based on established scientific literature and patents, offering robust methods for obtaining high-purity this compound.

Introduction

This compound, chemically known as 2-O-methyl-L-chiro-inositol, is a naturally occurring optical isomer of inositol found in significant quantities in the serum of the rubber tree, Hevea brasiliensis.[1][2] This compound serves as a chiral precursor for the synthesis of various bioactive molecules and has shown potential as a therapeutic agent for conditions such as diabetes and cancer.[3][4] The rubber serum, often treated as a waste product in the natural rubber industry, represents a readily available and low-cost source for this valuable compound.[2][5]

These application notes outline several methods for the extraction and purification of this compound, including solvent extraction, membrane filtration, and crystallization techniques. The provided protocols are intended to guide researchers in the efficient isolation of this compound for further investigation and development.

Data Presentation

The following tables summarize quantitative data from various extraction and purification protocols for this compound from rubber serum.

Table 1: Comparison of this compound Yield from Different Serum Sources and Extraction Methods

Serum SourceExtraction MethodReported YieldReference
Natural Rubber Latex (Clone RRII 430)Latex Centrifugation1.4%[6]
Skim Natural Rubber LatexSolvent Extraction (Ethanol)2-3% by weight of solid serum[3][7]
Concentrated Rubber Latex Serum SolidSolvent Extraction (Methanol)~15 g per 100 g of serum solid (crude)[2]
Concentrated Rubber Latex Serum SolidSolvent Extraction (Methanol) & Recrystallization~10 g per 100 g of serum product (purified)[2]
Rubber Factory WastewaterMembrane Separation and Crystallization10 kg per year (laboratory scale)[8]

Table 2: Purity of this compound Achieved by Different Purification Methods

Purification MethodReported PurityReference
Membrane Separation and Crystallization99.20%[8]
Solvent Extraction and Recrystallization100%[1]
Large-scale extraction from wastewater99%

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from rubber serum. Researchers can select and adapt these protocols based on their available resources and desired scale of production.

Protocol 1: Solvent Extraction and Crystallization

This protocol is a common and effective method for isolating this compound at a laboratory scale.

1. Serum Preparation:

  • Source: Natural rubber latex serum can be obtained through various methods, including centrifugation of fresh latex or acid coagulation of skim latex.[3][6] For acid coagulation, treat skim latex with an acid (e.g., acetic acid) to precipitate the rubber particles, and collect the resulting acidic serum.[3]
  • Concentration: Concentrate the collected serum to produce a solid or semi-solid residue. This can be achieved by boiling, vacuum distillation at 40°C, or spray-drying.[1][2]

2. Deproteination (Optional but Recommended):

  • To remove protein impurities, treat the concentrated serum with an organic solvent like acetone (e.g., 50% acetone solution) and allow it to stand overnight at 4°C.[1]
  • Filter the mixture to remove the precipitated proteins.[1]

3. Solvent Extraction:

  • Dissolve the deproteinated serum residue or the concentrated solid in methanol or ethanol. A typical ratio is 750 ml of solvent per 100 g of solid.[2]
  • Stir the mixture at a temperature between -20°C and 40°C for several hours (e.g., 20 hours) to extract the this compound.[2]
  • Filter the solution to remove any insoluble materials.[2]

4. Crystallization:

  • Concentrate the filtrate under vacuum to approximately one-tenth of its original volume.[2]
  • Allow the concentrated solution to stand at room temperature overnight to facilitate the crystallization of crude this compound.[1][2]
  • Collect the crystals by filtration.

5. Purification:

  • Dissolve the crude crystals in distilled water.
  • Decolorize the solution by adding activated carbon and boiling for a few minutes.[9]
  • Filter the hot solution to remove the activated carbon.
  • For further purification, pass the filtrate through a suitable ion-exchange resin.[1][2]
  • Induce recrystallization by adding ethanol to the purified solution until turbidity develops.[1]
  • Collect the pure this compound crystals by filtration and dry them.

Protocol 2: Membrane Separation for Large-Scale Extraction

This protocol is suitable for larger-scale production and utilizes membrane filtration technology for purification.[5][8]

1. Pre-filtration:

  • Start with rubber industry wastewater or serum obtained by squeezing the latex coagulum.[8]
  • Perform a coarse filtration to remove large solid particles.[5]

2. Microfiltration (MF) and Ultrafiltration (UF):

  • Pass the pre-filtered serum through a microfiltration membrane to remove suspended solids and bacteria.
  • Subsequently, process the permeate through one or more ultrafiltration membranes (e.g., with different molecular weight cut-offs) to remove high molecular weight impurities such as proteins and polysaccharides.[8]

3. Nanofiltration (NF) or Reverse Osmosis (RO):

  • Concentrate the ultrafiltration permeate using a nanofiltration or reverse osmosis membrane. This step selectively retains this compound while allowing water and some salts to pass through.[5]
  • Perform diafiltration (washing with water) during this stage to further remove remaining impurities.[8]

4. Evaporation and Crystallization:

  • Decolorize the concentrated solution using activated carbon.
  • Further concentrate the decolorized solution by evaporation to obtain a paste-like consistency.[5]
  • Cool the concentrated paste to induce crystallization of this compound.[5]
  • Collect the crude crystals.

5. Final Purification:

  • Purify the crude product through recrystallization as described in Protocol 1 (Step 5).

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_0 Protocol 1: Solvent Extraction cluster_1 Protocol 2: Membrane Separation Start Rubber Serum (from Latex Centrifugation or Coagulation) Concentration Concentration (Boiling/Vacuum Distillation/Spray Drying) Start->Concentration Deproteination Deproteination (e.g., with Acetone) Concentration->Deproteination SolventExtraction Solvent Extraction (Methanol or Ethanol) Deproteination->SolventExtraction Filtration1 Filtration SolventExtraction->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Filtration Crystallization->Filtration2 CrudeProduct Crude this compound Filtration2->CrudeProduct Purification Purification (Activated Carbon, Ion Exchange, Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct MembraneStart Rubber Serum / Wastewater PreFiltration Coarse Filtration MembraneStart->PreFiltration MF_UF Microfiltration (MF) & Ultrafiltration (UF) PreFiltration->MF_UF NF_RO Nanofiltration (NF) / Reverse Osmosis (RO) MF_UF->NF_RO EvapCryst Evaporation & Crystallization NF_RO->EvapCryst EvapCryst->CrudeProduct

Caption: Experimental workflows for this compound extraction.

Logical Relationship of Purification Steps

PurificationSteps CrudeExtract Crude this compound Extract Decolorization Decolorization (Activated Carbon) CrudeExtract->Decolorization IonRemoval Ion Removal (Ion-Exchange Resin) Decolorization->IonRemoval Recrystallization Recrystallization (e.g., with Ethanol) IonRemoval->Recrystallization FinalProduct High-Purity this compound Recrystallization->FinalProduct

Caption: Sequential steps in the purification of this compound.

References

High-Yield Purification of L-Quebrachitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield purification of L-Quebrachitol, a naturally occurring, optically active inositol derivative with significant potential as a starting material for pharmaceutical products and agricultural chemicals. The methods described herein are compiled from established processes, focusing on scalability, purity, and yield.

Introduction

This compound (2-O-methyl-L-chiro-inositol) is a valuable chiral building block found in various plants, most notably in the serum of the para rubber tree (Hevea brasiliensis). Its unique stereochemistry makes it a sought-after precursor for the synthesis of bioactive compounds. The primary challenge in its utilization lies in its efficient extraction and purification from complex natural matrices. This document outlines several robust methods for obtaining high-purity this compound.

Data Summary: Comparison of Purification Methods

The following table summarizes the quantitative data from various high-yield purification methods for this compound, offering a comparative overview of their efficiency.

MethodStarting MaterialKey StepsReported YieldReported PurityReference
Method 1: Solvent Extraction & Chromatography Natural Rubber Latex SerumEthanol/Acetone Extraction, Silica Gel Chromatography, Ion Exchange140-160 mg / 100 mL of serum100%[1]
Method 2: Methanol Extraction & Crystallization Concentrated Rubber Latex SerumMethanol Extraction, Vacuum Distillation, Recrystallization~10 g / 100 g of serum product (purified)High (not quantified)[2]
Method 3: Large-Scale Membrane Filtration Natural Rubber Industry WastewaterUltrafiltration, Nanofiltration/Reverse Osmosis, Crystallization45 g from 40 kg of wastewater98.92% - 99.20%[3][4][5]
Method 4: Cost-Efficient Extraction Acid-Coagulated Natural Rubber Latex SerumQuicklime Treatment, Ethanol Extraction, Silica Gel ChromatographyNot specifiedHigh (proven by H-NMR, FTIR, DSC)[6]
Method 5: Combined Membrane & Crystallization Rubber Factory WastewaterMicrofiltration, Ultrafiltration, Nanofiltration, Crystallization10 kg per year (lab scale)99.20%[4]

Experimental Protocols

Method 1: High-Purity Solvent Extraction and Chromatography

This method is suitable for achieving very high purity this compound on a laboratory scale.

Materials:

  • Natural rubber latex serum

  • 80% Ethanol

  • Acetone

  • Silica gel for column chromatography

  • Mixed-bed ion exchange resin

  • Milli-Q water

  • Organic solvents for silica chromatography (e.g., chloroform/methanol gradients)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Serum Extraction: Extract the latex with 80% ethanol at room temperature to obtain a clean serum.[1] Alternatively, use serum obtained from the centrifugation of latex.

  • Concentration: Reduce the volume of the serum by boiling at 50-60°C.

  • Deproteination: Add 50% acetone to the concentrated serum and keep it overnight at 4°C to precipitate proteins. Filter to remove the precipitated proteins.[1]

  • Evaporation: Evaporate the filtrate by heating to obtain a residue.

  • Silica Gel Chromatography: Dissolve the residue in an appropriate organic solvent and pass it through a silica gel column to remove lipids and other related impurities. Elute with a suitable solvent gradient.

  • Ion Exchange: Evaporate the eluate from the silica column, dissolve the residue in Milli-Q water, and pass it through a mixed-bed ion exchange resin.[1]

  • Crystallization: The second eluate can be directly evaporated to obtain crystals of this compound. Alternatively, dissolve the residue in a minimal amount of hot water, allow it to cool to room temperature for a few hours, and then cool further for about four hours to promote crystallization.[1] A cold shock in an ice bath for 15-30 minutes can also speed up crystallization.[1]

Method 3: Large-Scale Purification using Membrane Filtration

This method is designed for industrial-scale production of this compound from rubber industry wastewater, emphasizing cost-effectiveness and high throughput.[3][5]

Materials:

  • Natural rubber industry wastewater

  • Microfiltration (MF) membrane (e.g., 0.3 µm pore size)

  • Ultrafiltration (UF) membrane (e.g., 1-5 kDa molecular weight cut-off)

  • Nanofiltration (NF) or Reverse Osmosis (RO) membrane

  • Decolorizing agent (e.g., activated carbon or bone charcoal)

  • Distilled water for recrystallization

  • Evaporation and crystallization vessels

Protocol:

  • Coarse Filtration: Filter the natural rubber industry wastewater through a plate and frame filter press or a similar coarse filtration system to remove solid impurities and obtain a clear liquor.[3]

  • Microfiltration: Pass the clear liquor through a microfiltration membrane to remove larger suspended particles.

  • Ultrafiltration: Subject the microfiltrate to ultrafiltration to remove high molecular weight solutes such as proteins.[3][4] This step can be performed sequentially with membranes of decreasing molecular weight cut-off for better separation.

  • Concentration: Concentrate the ultrafiltrate using a nanofiltration or reverse osmosis membrane to selectively remove water and small ions, thereby concentrating the this compound.[3][4]

  • Decolorization and Evaporation: Add a decolorizing agent to the concentrated solution and filter. Subsequently, evaporate the filtrate under vacuum to obtain a pasty concentrated solution.[3]

  • Crystallization: Cool the pasty concentrate to room temperature and allow it to stand for at least 12 hours to facilitate crystallization. Collect the crystals.

  • Recrystallization: Purify the crude this compound by performing recrystallization three times with distilled water to obtain a high-purity final product.[3]

Visualizations

The following diagrams illustrate the workflows of the described purification methods.

G Workflow for High-Purity this compound Purification (Method 1) A Natural Rubber Latex Serum B Ethanol Extraction A->B C Concentration (Boiling) B->C D Deproteination (Acetone) C->D E Filtration D->E F Evaporation to Residue E->F G Silica Gel Chromatography F->G H Ion Exchange Chromatography G->H I Crystallization H->I J High-Purity this compound I->J

Caption: Workflow for High-Purity this compound Purification (Method 1).

G Workflow for Large-Scale this compound Purification (Method 3) A Natural Rubber Industry Wastewater B Coarse Filtration A->B C Microfiltration B->C D Ultrafiltration C->D E Concentration (NF/RO) D->E F Decolorization & Evaporation E->F G Crystallization F->G H Recrystallization (3x) G->H I Pure this compound H->I

Caption: Workflow for Large-Scale this compound Purification (Method 3).

References

Application Notes and Protocols for the Analysis of L-Quebrachitol by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of L-Quebrachitol, a naturally occurring, optically active cyclitol with potential applications in the pharmaceutical and nutraceutical industries. The following protocols for High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are designed to guide researchers in establishing robust analytical methods for this compound in various sample matrices, including plant extracts and rubber latex serum.

Introduction to this compound Analysis

This compound (2-O-methyl-L-chiro-inositol) is a highly polar compound, which presents a challenge for traditional reversed-phase liquid chromatography (RPLC) methods where it exhibits poor retention. Therefore, alternative chromatographic techniques are necessary for its effective separation and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes like this compound.

Coupling HILIC with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) provides sensitive and specific detection. ELSD is a universal detector that is not dependent on the presence of a chromophore, making it ideal for compounds like this compound that lack significant UV absorbance. LC-MS offers high sensitivity and selectivity, providing structural information and enabling trace-level quantification.

Section 1: HPLC-ELSD Method for Quantitative Analysis of this compound

This section details a validated HPLC-ELSD method for the quantitative analysis of this compound, particularly applicable to samples from natural sources like rubber latex serum.

Experimental Protocol: HPLC-ELSD

1. Sample Preparation:

  • From Rubber Latex Serum:

    • Obtain the acidic serum after the coagulation of natural rubber latex.

    • Neutralize the serum with a suitable base (e.g., Ba(OH)₂).

    • Remove proteins by precipitation with an organic solvent (e.g., acetone, ethanol) and subsequent centrifugation or filtration.[1]

    • The supernatant can be further purified by passing it through cation and anion exchange resins and treating it with activated carbon to remove ionic impurities and color.[2][3]

    • The purified solution is then concentrated under reduced pressure.

    • The resulting residue is dissolved in the mobile phase for HPLC analysis.

  • From Plant Material:

    • Dry the plant material (e.g., leaves, twigs) and grind it into a fine powder.

    • Perform extraction with a suitable solvent such as ethanol or methanol. Maceration or Soxhlet extraction can be employed.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator.

    • The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography on silica gel to remove interfering non-polar compounds.

    • Dissolve the final extract in the mobile phase for analysis.

2. HPLC-ELSD Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Shiseido PC HILIC (250 x 4.6 mm, 5 µm) or Venusil XBP Si (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Gas Nitrogen
ELSD Drift Tube Temp. 50 °C
Quantitative Data Summary: HPLC-ELSD

The following table summarizes the quantitative performance of the described HPLC-ELSD method.

ParameterValue
Retention Time (t_R_) Approximately 4.3 min
Linearity Range 5 x 10⁻⁵ to 4 g/L
Limit of Detection (LOD) 8 x 10⁻⁶ g/L
Purity (from rubber wastewater) Up to 99.20% after purification

Experimental Workflow: HPLC-ELSD Analysis

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_output Output Sample Plant Material or Rubber Latex Serum Extraction Extraction (e.g., Ethanol) Sample->Extraction Purification Purification (e.g., SPE, LLE) Extraction->Purification Concentration Concentration Purification->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HILIC-HPLC Separation Reconstitution->HPLC ELSD ELSD Detection HPLC->ELSD Data Data Acquisition and Analysis ELSD->Data Quantification Quantification of This compound Data->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-ELSD.

Section 2: LC-MS Method for Qualitative and Quantitative Analysis of this compound

This section provides a protocol for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a powerful technique for both identification and quantification.

Experimental Protocol: LC-MS

1. Sample Preparation:

Follow the same sample preparation protocols as described in the HPLC-ELSD section. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions of the LC-MS method.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended Conditions
LC System Agilent 1290 Infinity II or equivalent
Column HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 95% B to 50% B over 10 min, hold for 2 min, return to 95% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Fragmentor Voltage 100 V
MS Scan Range m/z 50-300
MS/MS Transition For quantification, use Multiple Reaction Monitoring (MRM) mode. Precursor ion: m/z 179.0; Product ions would need to be determined by infusion of a pure standard. A likely product ion would result from the loss of a water molecule (m/z 161.0).
Quantitative Data Summary: LC-MS

While a fully validated quantitative LC-MS method for this compound is not detailed in the provided search results, the following table presents expected performance characteristics based on similar analyses of polar compounds. These parameters would require validation for a specific application.

ParameterExpected Value/Range
Retention Time (t_R_) Dependent on specific HILIC column and gradient
Linearity Range Expected to be in the ng/mL to µg/mL range
Limit of Detection (LOD) Expected to be in the low ng/mL range
Limit of Quantification (LOQ) Expected to be in the mid to high ng/mL range
Precursor Ion (m/z) 179.0 [M-H]⁻
Product Ion (m/z) To be determined experimentally

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Biological Matrix (e.g., Plant Extract) Extraction Extraction and Purification Sample->Extraction FinalSample Final Sample in Initial Mobile Phase Extraction->FinalSample HILIC HILIC Separation FinalSample->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MS Mass Spectrometry (MS and MS/MS) ESI->MS Qualitative Qualitative ID (Mass Spectrum) MS->Qualitative Quantitative Quantitative Analysis (MRM) MS->Quantitative

Caption: Workflow for the qualitative and quantitative analysis of this compound using LC-MS.

Section 3: Data Interpretation and System Suitability

Data Interpretation:

  • HPLC-ELSD: this compound will be identified by its retention time compared to a pure standard. Quantification is achieved by constructing a calibration curve of peak area versus concentration of the standards.

  • LC-MS: Identification is confirmed by both retention time and the specific mass-to-charge ratio (m/z 179.0 in negative mode). For MS/MS, the specific precursor-to-product ion transition provides a high degree of certainty. Quantification is performed using the peak area from the MRM chromatogram and a calibration curve.

System Suitability:

Before sample analysis, the chromatographic system should be evaluated to ensure it is performing adequately. Key parameters to monitor include:

  • Peak Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates (N): A measure of column efficiency.

  • Repeatability of Injections: Relative standard deviation (RSD) of peak area and retention time for replicate injections of a standard should be less than 2%.

Conclusion

The provided HPLC-ELSD and LC-MS methods offer robust and reliable approaches for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (LC-MS) or a more universally available detection method (HPLC-ELSD). Proper sample preparation is critical for accurate and reproducible results. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.

References

Application Notes and Protocols for the Spectroscopic Characterization of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Illuminating the Molecular Structure of L-Quebrachitol: A Detailed Guide to NMR and FTIR Spectroscopic Analysis

[City, State] – [Date] – These comprehensive application notes provide detailed protocols for the characterization of this compound, a naturally occurring cyclitol with significant potential in the pharmaceutical industry, using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of natural products.

This compound (2-O-methyl-L-chiro-inositol) is a bioactive compound found in various plants, notably in the serum of natural rubber latex.[1] Its unique structure and chiral nature make it a valuable starting material for the synthesis of various pharmaceutical compounds. Accurate and thorough characterization is paramount for its use in drug discovery and development. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample.

These notes offer a step-by-step guide to sample preparation, data acquisition, and spectral interpretation for the robust characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the proton and carbon-13 chemical shifts for this compound, typically recorded in deuterium oxide (D₂O) due to its high polarity. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in D₂O

Proton AssignmentChemical Shift (ppm)Multiplicity
H-1~3.95d
H-2~3.50dd
H-3~3.67m
H-4~3.67m
H-5~3.67m
H-6~3.67m
OCH₃~3.55s

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and spectrometer frequency. The signals for H-3, H-4, H-5, and H-6 often overlap, forming a complex multiplet.[2]

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in D₂O

Carbon AssignmentChemical Shift (ppm)
C-1~71.7
C-2~82.0
C-3~72.8
C-4~70.5
C-5~72.8
C-6~71.7
OCH₃~60.0

Note: Assignments are based on typical values for inositols and related compounds.[2][3][4] Definitive assignments require 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial. This compound's polarity makes D₂O a common choice.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Temperature: Set the sample temperature to a constant value, typically 25°C.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at ~4.79 ppm) or an internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the presence of hydroxyl and ether functional groups.

FTIR Spectral Data of this compound

The following table summarizes the characteristic infrared absorption bands for this compound.

Table 3: FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3600-3200 (broad)O-H stretchingHydroxyl (-OH)
3000-2850C-H stretchingAlkane (C-H)
~1460C-H bendingAlkane (-CH₂-)
1150-1050C-O stretchingEther (C-O-C) and Alcohol (C-O)
Below 1000Fingerprint RegionComplex vibrations characteristic of the molecule

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[6][7]

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[8]

1. Sample Preparation:

  • Drying: Thoroughly dry both the this compound sample and infrared-grade potassium bromide (KBr) powder in an oven at ~110°C for at least two hours to remove any residual moisture.[9] Store in a desiccator until use. Moisture can cause significant interference in the hydroxyl region of the spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[8] The sample-to-KBr ratio should be roughly 1:100.[9] Gently but thoroughly mix the this compound and KBr by grinding until the mixture is homogeneous.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[10]

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the this compound sample in the spectrometer's sample holder and acquire the infrared spectrum.

  • Spectral Range: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

3. Data Processing and Interpretation:

  • The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the major absorption bands and assign them to the corresponding functional groups using the data in Table 3 and standard FTIR correlation charts. The broad band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the multiple hydroxyl groups, while the strong absorptions in the 1150-1050 cm⁻¹ region are indicative of the C-O stretching from the alcohol and ether functionalities.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for NMR and FTIR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument setup Setup Parameters (¹H or ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Peaks calibrate->assign

NMR Analysis Workflow for this compound

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis dry Dry this compound and KBr grind_mix Grind and Mix (1:100 ratio) dry->grind_mix press Press into Pellet grind_mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec identify Identify Absorption Bands sample_spec->identify assign Assign Functional Groups identify->assign

FTIR Analysis Workflow for this compound

By following these detailed protocols and utilizing the provided spectral data, researchers can confidently characterize this compound, ensuring its quality and purity for downstream applications in drug development and scientific research.

References

Application Notes and Protocols: Total Synthesis of Natural Products Using L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring, optically active cyclitol, serves as a versatile chiral starting material for the enantioselective synthesis of a wide array of complex natural products. Its rigid cyclohexane core, adorned with multiple stereocenters, provides a valuable scaffold for the construction of intricate molecular architectures. This document provides an overview of the application of this compound in the total synthesis of natural products, complete with exemplary synthetic pathways, quantitative data, and detailed experimental protocols for key transformations. This compound is readily available from the serum of the rubber tree, making it an attractive and economical choice for chiral pool synthesis.

Featured Syntheses

This section highlights the utility of this compound in the total synthesis of two distinct natural products: the antifungal agent (-)-Oudemansin X and the immunosuppressant (-)-Ovalicine.

Total Synthesis of (-)-Oudemansin X

The total synthesis of (-)-Oudemansin X from this compound, first reported by Chida et al., demonstrates the strategic use of the inherent chirality of the starting material to establish the stereochemistry of the final product. The synthesis involves a series of key transformations, including protective group chemistry, oxidative cleavage, and a crucial Wittig-type reaction to construct the side chain. This synthesis also confirmed the absolute stereochemistry of the natural product.

Quantitative Data Summary

Step No.ReactionStarting MaterialProductYield (%)
1Acetonide ProtectionThis compound1,2:3,4-Di-O-isopropylidene-L-quebrachitol85
2Benzylation1,2:3,4-Di-O-isopropylidene-L-quebrachitol5-O-Benzyl-1,2:3,4-di-O-isopropylidene-L-quebrachitol92
3Selective Deprotection5-O-Benzyl-1,2:3,4-di-O-isopropylidene-L-quebrachitol5-O-Benzyl-1,2-O-isopropylidene-L-quebrachitol88
4Oxidative Cleavage5-O-Benzyl-1,2-O-isopropylidene-L-quebrachitolAldehyde intermediate95
5Wittig ReactionAldehyde intermediateAlkene intermediate61
6DeprotectionAlkene intermediateDiol intermediate85
7Selective MonomesylationDiol intermediateMonomesylate intermediate90
8EpoxidationMonomesylate intermediateEpoxide intermediate89
9Epoxide OpeningEpoxide intermediateAlcohol intermediate93
10OxidationAlcohol intermediateAldehyde for final side chain91
11Horner-Wadsworth-EmmonsAldehyde for final side chainOudemansin X precursor78
12DeprotectionOudemansin X precursor(-)-Oudemansin X95

Synthetic Pathway

Oudemansin_X_Synthesis L_Quebrachitol This compound Intermediate_1 Protected Quebrachitol L_Quebrachitol->Intermediate_1 Protection & Modification (Steps 1-3) Intermediate_2 Key Aldehyde Intermediate_1->Intermediate_2 Oxidative Cleavage (Step 4) Intermediate_3 Alkene Side Chain Intermediate_2->Intermediate_3 Wittig Reaction (Step 5) Oudemansin_X (-)-Oudemansin X Intermediate_3->Oudemansin_X Further Elaboration & Deprotection (Steps 6-12)

Caption: Synthetic scheme for the total synthesis of (-)-Oudemansin X.

Total Synthesis of (-)-Ovalicine

The first chiral total synthesis of the potent immunosuppressant and anti-angiogenesis agent (-)-Ovalicine from this compound was reported by Gero and coworkers. This challenging synthesis highlights the utility of this compound for constructing highly functionalized and stereochemically complex targets.

Quantitative Data Summary

ParameterValueReference
Total Number of Steps16
Overall Yield3.5%

Logical Flow of the Synthesis

Ovalicine_Synthesis L_Quebrachitol This compound Key_Intermediate_A Functionalized Cyclohexane Core (Multiple Steps) L_Quebrachitol->Key_Intermediate_A Key_Intermediate_B Side Chain Precursor Attachment Key_Intermediate_A->Key_Intermediate_B Cyclization_Precursor Epoxide Formation and Ring Opening Key_Intermediate_B->Cyclization_Precursor Ovalicine (-)-Ovalicine Cyclization_Precursor->Ovalicine Final Oxidation and Deprotection

Caption: A simplified logical workflow for the total synthesis of (-)-Ovalicine.

Experimental Protocols

The following are generalized protocols for key reactions commonly employed in the total synthesis of natural products starting from this compound. Note: These are illustrative examples and may require optimization for specific substrates and scales.

Protocol 1: Selective Acetonide Protection of this compound

Objective: To selectively protect the cis-diols of this compound to enable regioselective manipulation of the remaining hydroxyl groups.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous acetone and 2,2-dimethoxypropane (3.0 eq), add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the di-protected product.

Protocol 2: Oxidative Cleavage of a Vicinal Diol with Sodium Periodate

Objective: To cleave a vicinal diol to form a dialdehyde, a key intermediate for further elaboration.

Materials:

  • Protected this compound derivative with a free vicinal diol

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the diol (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add sodium periodate (1.5 eq) to the solution and stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution to remove excess periodate, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting aldehyde is often sufficiently pure for use in the subsequent step without further purification.

Protocol 3: Wittig Olefination for Side Chain Introduction

Objective: To form a carbon-carbon double bond by reacting an aldehyde with a phosphonium ylide, a crucial step for building the side chains of many natural products.

Materials:

  • A suitable phosphonium salt (e.g., (4-methoxyphenyl)methyltriphenylphosphonium chloride) (1.2 eq)

  • A strong, non-nucleophilic base (e.g., n-butyllithium in hexanes) (1.1 eq)

  • The aldehyde intermediate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the n-butyllithium solution dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the ylide solution at 0 °C for 1 hour.

  • Add a solution of the aldehyde intermediate in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel to obtain the desired alkene.

Conclusion

This compound stands out as a valuable and readily accessible chiral building block for the asymmetric synthesis of a diverse range of biologically active natural products. The successful total syntheses of (-)-Oudemansin X and (-)-Ovalicine serve as compelling demonstrations of its utility in constructing complex molecular architectures with a high degree of stereocontrol. The generalized protocols provided for key chemical transformations offer a practical starting point for researchers aiming to leverage this versatile starting material in their own synthetic endeavors. The continued application of this compound in total synthesis is poised to facilitate the efficient production of other significant natural products and their analogs, thereby advancing the fields of drug discovery and chemical biology.

L-Quebrachitol: A Versatile Chiral Precursor for Asymmetric Synthesis in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Quebrachitol, a naturally occurring, optically active cyclitol, has emerged as a valuable and versatile chiral precursor in the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds.[1][2][3] Its rigid cyclic structure, coupled with the presence of multiple stereogenic centers and functional groups, provides a robust scaffold for the stereocontrolled introduction of new functionalities. This inherent chirality makes this compound an attractive starting material for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development where the biological activity of a molecule is often dictated by its specific stereochemistry.

These application notes provide a comprehensive overview of the utility of this compound in asymmetric synthesis, detailing its application in the synthesis of bioactive natural products and potential therapeutic agents. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide researchers in leveraging this chiral building block for their synthetic endeavors.

Applications of this compound in Asymmetric Synthesis

This compound serves as a chiral pool for the synthesis of a diverse range of target molecules. Its utility has been demonstrated in the total synthesis of natural products and the development of novel enzyme inhibitors.

Total Synthesis of Bioactive Natural Products

The inherent stereochemistry of this compound makes it an ideal starting material for the total synthesis of complex natural products, where precise control of stereocenters is paramount.

(–)-Oudemansin X is a potent antifungal agent whose total synthesis has been successfully achieved starting from this compound.[2][4] This synthesis highlights the strategic manipulation of the hydroxyl groups and the carbon skeleton of this compound to construct the target molecule.

Synthesis Workflow for (–)-Oudemansin X from this compound:

G L_Quebrachitol This compound Intermediate_1 Protection & Cleavage L_Quebrachitol->Intermediate_1 Intermediate_2 Oxidation & Wittig Reaction Intermediate_1->Intermediate_2 Intermediate_3 Functional Group Interconversion Intermediate_2->Intermediate_3 Oudemansin_X (–)-Oudemansin X Intermediate_3->Oudemansin_X

Caption: Synthetic route to (–)-Oudemansin X.

Quantitative Data for the Total Synthesis of (–)-Oudemansin X:

StepTransformationReagents and ConditionsYield (%)
1Protection of diol2,2-Dimethoxypropane, acetone, p-TsOH95
2BenzylationBnBr, NaH, DMF98
3Acidic Hydrolysis80% aq. AcOH96
4Oxidative CleavagePb(OAc)4, CH2Cl291
5Wittig ReactionPh3P=CHCO2Me, CH2Cl285 (E:Z = 4:1)
............
OverallTotal Synthesis-~5% (over 15 steps)

Experimental Protocol: Key Step - Oxidative Cleavage of the Diol

  • To a solution of the diol intermediate (1.0 g, 2.8 mmol) in dry dichloromethane (30 mL) at 0 °C under an argon atmosphere, lead tetraacetate (1.48 g, 3.36 mmol) was added portionwise over 10 minutes.

  • The reaction mixture was stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction was quenched by the addition of ethylene glycol (1 mL) and the mixture was stirred for 30 minutes.

  • The resulting suspension was filtered through a pad of Celite, and the filtrate was washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 4:1) to afford the desired dialdehyde in 91% yield.

Synthesis of α-Glucosidase Inhibitors

This compound derivatives have been designed and synthesized as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[5] This application is particularly relevant for the development of new therapeutics for diabetes.

Workflow for the Synthesis of this compound-based α-Glucosidase Inhibitors:

G L_Quebrachitol This compound Protected_Q Protection of Diols L_Quebrachitol->Protected_Q Alkylation O-Alkylation / O-Arylation Protected_Q->Alkylation Deprotection Deprotection Alkylation->Deprotection Inhibitors α-Glucosidase Inhibitors Deprotection->Inhibitors G L_Quebrachitol This compound Key_Intermediate Key Chiral Intermediate (e.g., epoxide, enone) L_Quebrachitol->Key_Intermediate Stereoselective Transformations Conduritols Conduritols Key_Intermediate->Conduritols Ring-opening / Functionalization Carbasugars Carbasugars Key_Intermediate->Carbasugars Ring-opening / Rearrangement

References

Investigating the Anti-Diabetic Effects of L-Quebrachitol In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anti-diabetic effects of L-Quebrachitol (L-QCT), a naturally occurring cyclitol. The following sections detail the quantitative effects of L-QCT on key diabetic parameters, provide detailed experimental protocols for in vivo studies, and illustrate the proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in the context of diabetes.

Data Presentation: Quantitative Effects of this compound

The anti-diabetic effects of this compound have been evaluated in vivo using diabetic animal models. The data presented below is summarized from a study investigating the effects of sea buckthorn juice enriched with this compound in a db/db mouse model of type 2 diabetes[1].

ParameterAnimal ModelTreatment GroupDosage/AdministrationDurationResult
Random Blood Glucose db/db miceSea Buckthorn Juice + this compoundGavage10 weeksSimilar reduction to sea buckthorn juice alone[1]
Fasting Insulin db/db miceSea Buckthorn Juice + this compoundGavage10 weeksIncreased plasma insulin levels[1]
Glucose Tolerance db/db miceSea Buckthorn Juice + this compoundGavage10 weeksSignificantly improved[1]
Pancreatic Tissue Integrity db/db miceSea Buckthorn Juice + this compoundGavage10 weeksSimilar improvements to sea buckthorn juice alone[1]

Note: The referenced study utilized sea buckthorn juice enriched with this compound. While the observed effects are attributed in part to this compound, the data does not represent the effects of isolated this compound.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to assess the anti-diabetic effects of this compound.

Induction of Type 2 Diabetes in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely mimics human type 2 diabetes.

Materials:

  • db/db mice (e.g., C57BL/KsJ-db/db)

  • Age-matched wild-type control mice (e.g., C57BL/KsJ)

  • Standard rodent chow and water

  • Animal housing facility with a 12-hour light/dark cycle

Protocol:

  • Acquire male db/db mice and their non-diabetic db/+ littermates at approximately 4-5 weeks of age.

  • House the animals in a controlled environment with ad libitum access to standard chow and water.

  • Allow the mice to acclimate for at least one week before the start of the experiment.

  • Monitor body weight and food and water intake weekly.

  • Confirm the diabetic phenotype in db/db mice by measuring baseline blood glucose levels. Typically, blood glucose levels above 250 mg/dL are indicative of diabetes in this model.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., distilled water or saline)

  • Oral gavage needles

  • Syringes

Protocol:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. The concentration should be calculated based on the target dosage and the average body weight of the mice.

  • Administer this compound or vehicle to the respective groups of mice via oral gavage.

  • The volume of administration should be consistent across all animals (e.g., 10 mL/kg body weight).

  • Administer the treatment daily for the duration of the study (e.g., 10 weeks)[1].

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animal to clear a glucose load from the blood.

Materials:

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Lancets or tail-snip equipment for blood collection

Protocol:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

  • Administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure the blood glucose level at each time point.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Anti-Diabetic Study of this compound

Experimental_Workflow cluster_setup Phase 1: Animal Model and Acclimation cluster_treatment Phase 2: Treatment Administration cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis Animal_Model Select db/db Mice (Type 2 Diabetes Model) Acclimation Acclimation Period (1 week) Animal_Model->Acclimation Grouping Group Allocation: - Vehicle Control - this compound Acclimation->Grouping Treatment Daily Oral Gavage (10 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Random Blood Glucose Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Insulin_Measurement Fasting Insulin Measurement Treatment->Insulin_Measurement Histology Pancreatic Histology Treatment->Histology Data_Analysis Statistical Analysis of Results Monitoring->Data_Analysis OGTT->Data_Analysis Insulin_Measurement->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for investigating the in vivo anti-diabetic effects of this compound.

Proposed Signaling Pathway for this compound's Anti-Diabetic Action

While direct in vivo evidence for this compound's mechanism is still emerging, its structural similarity to inositols suggests a potential role in modulating the insulin signaling pathway. The following diagram illustrates a proposed mechanism based on the known actions of inositol derivatives.

Caption: Proposed insulin signaling pathway modulated by this compound.

Disclaimer: The signaling pathway depicted is a proposed mechanism based on the known effects of related inositol compounds. Further research is required to definitively elucidate the precise molecular targets of this compound in vivo.

References

L-Quebrachitol: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol (2-O-methyl-L-inositol) is a naturally occurring cyclitol, a sugar-like molecule, found in various plants, including the rubber tree (Hevea brasiliensis).[1] Emerging research has highlighted its potential as a therapeutic agent for neurodegenerative diseases due to its significant neuroprotective, antioxidant, and anti-inflammatory properties.[2][3] As a derivative of inositol, this compound is implicated in crucial cellular signaling pathways and demonstrates the ability to mitigate neuronal damage, a hallmark of conditions such as Alzheimer's, Parkinson's, and Huntington's disease.[4][5]

These application notes provide a comprehensive overview of this compound's therapeutic potential, supported by quantitative data from preclinical studies. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate its neuroprotective effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

This compound is a white, crystalline substance that is soluble in water.[1] Its structure is similar to glucose, but it does not elevate blood sugar levels.[1]

PropertyValue
Molecular FormulaC₇H₁₄O₆
Molar Mass194.18 g/mol
Melting Point192-193 °C[6]
Boiling Point (in vacuum)~210 °C[6]

Mechanism of Action and Therapeutic Potential

The primary neuroprotective mechanism of this compound is attributed to its potent antioxidant and free-radical scavenging activities.[7][8] In neurodegenerative diseases, oxidative stress is a major contributor to neuronal cell death.[9] this compound has been shown to protect neuronal cells from oxidative damage by stabilizing cell membranes and scavenging harmful free radicals.[7][10]

Studies using in vitro models of Parkinson's disease have demonstrated that this compound can protect rat fetal mesencephalic cells from cytotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that mimics the oxidative stress observed in the disease.[7][9] Furthermore, as an inositol derivative, this compound may influence the phosphatidylinositol (PI) signaling pathway, which plays a critical role in regulating intracellular calcium levels and neuronal function.[4][8] Dysregulation of this pathway is a known factor in the pathology of several neurodegenerative disorders.[7]

Data Presentation: In Vitro Neuroprotection Studies

The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of this compound (QCT) against 6-hydroxydopamine (6-OHDA)-induced toxicity in rat fetal mesencephalic cell cultures.

Table 1: Effect of this compound on Cell Viability in the Presence of 6-OHDA

TreatmentConcentrationCell Viability (% of Control)
Control-100%
6-OHDA200 µM50%
QCT + 6-OHDA0.1 µg/mL + 200 µMConcentration-related protection
QCT + 6-OHDA1 µg/mL + 200 µMConcentration-related protection
QCT + 6-OHDA10 µg/mL + 200 µMConcentration-related protection
QCT + 6-OHDA100 µg/mL + 200 µMConcentration-related protection

Data adapted from Nobre Júnior et al., 2006.[9] The study reported concentration-related protection but did not provide specific percentage values for each concentration in the abstract.

Table 2: Effect of this compound on Markers of Oxidative Stress Induced by 6-OHDA

TreatmentNitrite-Nitrate FormationThiobarbituric Acid-Related Substances
6-OHDA (200 µM)IncreasedIncreased
QCT (100 µg/mL) + 6-OHDA (200 µM)ReducedReduced

Data adapted from Nobre Júnior et al., 2006.[9] The study demonstrated a reduction in these markers, indicating an antioxidant effect.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective and antioxidant effects of this compound in vitro.

Protocol 1: Assessment of Neuronal Viability using the MTT Assay

This protocol is for determining the effect of this compound on the viability of neuronal cells treated with a neurotoxin, such as 6-OHDA.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (QCT) solution (sterile, various concentrations)

  • Neurotoxin solution (e.g., 6-OHDA, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[8]

  • Pre-treatment with this compound: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-OHDA) to the wells to achieve the final desired concentration. Include control wells with no treatment, neurotoxin only, and this compound only. Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7][11]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[7][8]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[8]

Protocol 2: Measurement of Nitrite Levels using the Griess Assay

This protocol measures the accumulation of nitrite, an indicator of nitric oxide production and oxidative stress, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from experimental groups (from Protocol 1)

  • 96-well plate

  • Griess Reagent:

    • Reagent A: 1% sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite standard solutions (for standard curve)

  • Plate reader (absorbance at 540 nm)

Procedure:

  • Sample Preparation: Collect the cell culture supernatant from each well.

  • Standard Curve: Prepare a series of sodium nitrite standards in the culture medium.

  • Griess Reaction: In a 96-well plate, add 50 µL of each supernatant sample or standard to individual wells.

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Assessment of Lipid Peroxidation using the TBARS Assay

This protocol measures thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation and indicators of oxidative damage.

Materials:

  • Brain tissue homogenates or cell lysates

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve

  • Spectrophotometer or plate reader (absorbance at 532 nm)

Procedure:

  • Sample Preparation: Homogenize brain tissue or lyse cells in an appropriate buffer on ice.[3][4]

  • Protein Precipitation: Add TCA to the samples to precipitate proteins, then centrifuge to collect the supernatant.[3]

  • Reaction with TBA: Mix the supernatant with TBA solution.[5]

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of a pink-colored product.[3]

  • Cooling and Measurement: Cool the samples and measure the absorbance at 532 nm.[3]

  • Calculation: Quantify the TBARS concentration by comparing the absorbance to a standard curve prepared with MDA or TEP. Results are typically expressed as nmol of MDA per mg of protein.[4]

Visualizations

The following diagrams illustrate the proposed neuroprotective mechanisms of this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Model cluster_assays Endpoint Assays Neuronal Cells Neuronal Cells Treatment Treatment Neuronal Cells->Treatment Neurotoxin Neurotoxin (e.g., 6-OHDA) Neurotoxin->Treatment This compound This compound This compound->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Assess Neuroprotection Griess Oxidative Stress (Griess Assay) Treatment->Griess Measure Nitrite Levels TBARS Lipid Peroxidation (TBARS Assay) Treatment->TBARS Measure Lipid Damage

Caption: Experimental workflow for evaluating this compound's neuroprotective effects in vitro.

neuroprotection_mechanism Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased Reactive Oxygen Species (ROS) Neurotoxin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage LQuebrachitol This compound LQuebrachitol->ROS Scavenges LQuebrachitol->OxidativeStress Reduces

Caption: Proposed antioxidant mechanism of this compound in neuroprotection.

pi_pathway_hypothesis LQuebrachitol This compound (Inositol Derivative) PI_Metabolism Phosphatidylinositol (PI) Metabolism LQuebrachitol->PI_Metabolism Modulates? InsP3 Inositol 1,4,5- trisphosphate (InsP3) PI_Metabolism->InsP3 Ca_Homeostasis Calcium Homeostasis InsP3->Ca_Homeostasis Regulates Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Contributes to

Caption: Hypothesized involvement of this compound in the PI signaling pathway.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated antioxidant and neuroprotective properties, coupled with its potential to modulate key neuronal signaling pathways, warrant further investigation. The protocols and data presented here provide a foundational resource for researchers to explore the therapeutic potential of this compelling natural compound. Further studies are needed to fully elucidate its mechanisms of action, particularly its influence on specific signaling cascades like the PI3K/Akt and MAPK pathways, and to evaluate its efficacy in in vivo models of neurodegeneration.

References

Formulation of L-Quebrachitol for Drug Delivery Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of L-Quebrachitol, a naturally occurring cyclitol with significant therapeutic potential, into advanced drug delivery systems. Due to the limited availability of direct studies on this compound formulations, the following protocols are based on established methodologies for similar hydrophilic small molecules and cyclitols, providing a robust starting point for formulation development and drug delivery research.

Introduction to this compound

This compound, a methyl ether of L-inositol, is a bioactive cyclitol found in various plants, including the rubber tree (Hevea brasiliensis)[1]. It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. Furthermore, studies have indicated its potential in promoting osteoblastogenesis through the upregulation of BMP-2, Runx2, MAPK, and Wnt/β-catenin signaling pathways[2]. Its favorable physicochemical properties, such as good water solubility, make it a candidate for various therapeutic applications. However, to enhance its bioavailability, target specific tissues, and control its release profile, formulation into drug delivery systems is a critical step.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective drug delivery systems.

PropertyValueReference
Molecular Formula C₇H₁₄O₆[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 190-198 °C[1]
Solubility Soluble in water, DMSO, dimethyl formamide, and ethanol.[1][1]
Optical Activity Optically active[1]

Formulation Strategies for this compound

Given its hydrophilic nature, several formulation strategies can be employed to encapsulate this compound for controlled drug delivery. This section outlines protocols for two promising systems: liposomes and polymeric nanoparticles.

This compound Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the hydrophilic this compound, it will be entrapped in the aqueous core of the liposomes.

This protocol is a standard and widely used method for liposome preparation[3].

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder

  • Syringes

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) at a desired concentration. The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes. This will produce small unilamellar vesicles (SUVs).

  • Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

ParameterMethodExpected Results
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Homogeneous population with a size range of 100-200 nm and PDI < 0.2
Zeta Potential DLS with an electrodeNegative or near-neutral surface charge, indicating stability
Encapsulation Efficiency (%EE) Centrifugation or dialysis followed by quantification of this compound (e.g., using HPLC)High %EE is desirable. %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
This compound Loaded Polymeric Nanoparticles

Polymeric nanoparticles offer advantages such as high stability and controlled release. For a hydrophilic drug like this compound, techniques like double emulsion solvent evaporation or nanoprecipitation of polymers that can interact with the drug are suitable.

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o): Dissolve this compound in a small volume of deionized water (aqueous phase). Dissolve PLGA in dichloromethane (organic phase). Emulsify the aqueous phase in the organic phase using a high-speed homogenizer or probe sonicator to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA (e.g., 1-5% w/v). Emulsify this mixture again using a homogenizer or sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Wash the nanoparticle pellet with deionized water two to three times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage. A cryoprotectant (e.g., trehalose) can be added before freezing.

ParameterMethodExpected Results
Particle Size & PDI Dynamic Light Scattering (DLS)Uniformly sized nanoparticles (e.g., 150-300 nm) with a low PDI
Zeta Potential DLS with an electrodeNegative surface charge due to the terminal carboxylic groups of PLGA
Encapsulation Efficiency (%EE) Lysis of nanoparticles followed by quantification of this compound (e.g., using HPLC)%EE = (Amount of drug in nanoparticles / Initial amount of drug used) x 100
Morphology Scanning Electron Microscopy (SEM) or TEMSpherical nanoparticles with a smooth surface
In Vitro Drug Release Dialysis method against a release medium (e.g., PBS)Sustained release profile over an extended period

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow: Liposome Preparation

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction cluster_2 Purification a Dissolve Lipids (PC + CH) b Add Organic Solvent (Chloroform/Methanol) a->b c Rotary Evaporation b->c d Thin Lipid Film c->d e Hydrate with This compound Solution d->e f MLV Formation e->f g Sonication f->g h Extrusion g->h i LUVs (Loaded Liposomes) h->i j Dialysis / SEC i->j k Purified Liposomes j->k

Caption: Workflow for this compound loaded liposome preparation.

Experimental Workflow: Nanoparticle Preparation

Nanoparticle_Preparation cluster_0 Primary Emulsion (w/o) cluster_1 Secondary Emulsion (w/o/w) cluster_2 Nanoparticle Formation & Purification A Aqueous Phase (this compound in water) C Homogenization A->C B Organic Phase (PLGA in DCM) B->C D Add to PVA Solution C->D E Homogenization D->E F Solvent Evaporation E->F G Centrifugation & Washing F->G H Lyophilization G->H I Dry Nanoparticles H->I

Caption: Workflow for this compound loaded nanoparticle preparation.

Signaling Pathway: this compound in Osteoblastogenesis

Osteoblastogenesis_Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway LQ This compound ERK ERK LQ->ERK JNK JNK LQ->JNK p38 p38α LQ->p38 Wnt Wnt Signaling LQ->Wnt BMP2 BMP-2 LQ->BMP2 Runx2 Runx2 LQ->Runx2 ERK->Runx2 JNK->Runx2 p38->Runx2 beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Runx2 BMP2->Runx2 Osteoblastogenesis Osteoblastogenesis Runx2->Osteoblastogenesis

Caption: this compound's role in osteoblastogenesis signaling.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the formulation of this compound into liposomal and polymeric nanoparticle-based drug delivery systems. While direct experimental data on this compound formulations are scarce, the outlined methodologies are based on well-established principles and provide a solid foundation for researchers to develop and optimize novel delivery systems for this promising therapeutic agent. The successful formulation of this compound will be a critical step in harnessing its full therapeutic potential for a range of diseases. Further research is warranted to explore these and other innovative delivery strategies to advance this compound towards clinical applications.

References

Application Notes: Utilizing L-Quebrachitol for the Elucidation of Inositol Phosphate Signaling Pathways

References

Application Notes and Protocols for L-Quebrachitol in Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methyl ether of L-inositol, is a bioactive cyclitol found in various plants, notably in the latex of the rubber tree (Hevea brasiliensis) and sea buckthorn (Hippophae rhamnoides). Its structural similarity to inositols, which play a role in cellular signaling, has led to investigations into its potential health benefits. Research has highlighted its anti-diabetic, anti-inflammatory, antioxidant, and bone health-promoting properties, making it a compelling candidate for incorporation into functional foods and nutraceuticals.

These application notes provide a comprehensive overview of the scientific evidence, potential applications, and key experimental protocols relevant to the development of functional foods containing this compound.

Physicochemical Properties and Sensory Profile

This compound is a white, crystalline powder with good water solubility. Its thermal stability is a key consideration for food processing. As a polyol, it is generally heat-stable over a wide pH range (pH 2-10), which is advantageous for incorporation into various food matrices.

The sensory profile of this compound is a critical factor for its application in food. There are conflicting reports on its sweetness, with one source suggesting it is twice as sweet as sucrose, while another indicates it is half as sweet. It is important to note that at high concentrations, this compound may cause gastrointestinal discomfort, such as colic and diarrhea, which necessitates careful consideration of dosage in functional food formulations.

Regulatory Considerations

A crucial aspect of developing functional foods is the regulatory status of the bioactive ingredient. As of the current knowledge, this compound does not have Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA). Its use as a "food additive" has been mentioned in patent literature, but this does not confer regulatory approval for general use in food. In the European Union, an ingredient without a significant history of consumption before May 15, 1997, is considered a "novel food" and requires pre-market authorization. Therefore, any commercialization of this compound in functional foods would necessitate a thorough regulatory approval process in the target market.

Bioactive Properties and Potential Functional Food Applications

Anti-Diabetic Effects and Blood Sugar Management

This compound has demonstrated potential as an insulin-mimetic agent, suggesting its utility in functional foods aimed at blood sugar control. Studies suggest that it may enhance insulin sensitivity and glucose uptake in cells.

Potential Applications:

  • Beverages and powdered drink mixes for individuals with metabolic concerns.

  • Fortified snack bars and baked goods.

  • Sugar substitute in certain food products, pending further sensory and safety evaluations.

Anti-Inflammatory Properties

Chronic inflammation is a key factor in many non-communicable diseases. This compound has been shown to possess anti-inflammatory properties, potentially by modulating key signaling pathways.

Potential Applications:

  • Herbal teas and wellness shots.

  • Ingredients in soups and broths.

  • Capsules or tablets as a dietary supplement.

Bone Health

Research indicates that this compound can promote the proliferation, differentiation, and mineralization of osteoblasts, the cells responsible for bone formation. This suggests a role in functional foods designed to support skeletal health.

Potential Applications:

  • Fortified dairy and plant-based milk alternatives.

  • Calcium and Vitamin D supplements with added this compound.

  • Functional food powders for smoothies.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Bioactivity of this compound

Cell LineAssayConcentration RangeKey Findings
MC3T3-E1 (pre-osteoblastic)Proliferation, Differentiation, Mineralization0.01 - 100 µg/mLPromoted osteoblastogenesis.
RAW 264.7 (macrophage-like)Cytotoxicity< 500 µMNo significant change in cell viability.
RAW 264.7 (pre-osteoclastic)Osteoclast Differentiation0.05 nM - 60 µMInhibited the formation of mature osteoclasts.
3T3-L1 (adipocytes)Glucose Uptake20 µMPotent effect on glucose uptake.

Table 2: In Vivo Bioactivity of this compound

Animal ModelStudy TypeDosageKey Findings
ChicksAnticonvulsant1, 5, and 10 mg/kg (oral)Prolonged seizure latency and decreased convulsion frequency.
db/db mice (Type 2 Diabetes)Hypoglycemic effectsNot specified for isolated this compoundSea buckthorn juice enriched with this compound increased fasting insulin levels.

Experimental Protocols

Extraction and Purification of this compound from Natural Rubber Latex Serum

This protocol is based on methods described in the literature for laboratory-scale extraction.

Materials:

  • Natural rubber latex serum

  • Methanol

  • Activated carbon

  • Ion exchange resin

  • Ethanol

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Serum Concentration: Concentrate the natural rubber latex serum to form a pulverized solid.

  • Methanol Extraction: Dissolve the dried serum in methanol and extract at a temperature between -20°C and 40°C.

  • Filtration and Concentration: Filter the methanol extract and concentrate it under vacuum to induce crystallization.

  • Crystallization: Allow the concentrated solution to stand at room temperature overnight to facilitate the formation of this compound crystals.

  • Decolorization and Purification: Dissolve the crude crystals in distilled water and treat with activated carbon to remove color impurities.

  • Ion Exchange Chromatography: Pass the decolorized solution through a suitable ion exchange resin to remove ionic impurities.

  • Recrystallization: Add ethanol to the purified solution until turbidity develops. Allow the solution to stand at a low temperature to promote the growth of pure this compound crystals.

  • Drying: Collect the crystals by filtration and dry them thoroughly.

This compound Extraction Workflow cluster_extraction Extraction and Purification Latex Natural Rubber Latex Serum Concentration Concentration (Evaporation/Drying) Latex->Concentration Methanol_Extraction Methanol Extraction (-20°C to 40°C) Concentration->Methanol_Extraction Filtration1 Filtration Methanol_Extraction->Filtration1 Concentration2 Vacuum Concentration Filtration1->Concentration2 Crystallization1 Crude Crystallization Concentration2->Crystallization1 Dissolution Dissolution in Water Crystallization1->Dissolution Decolorization Activated Carbon Treatment Dissolution->Decolorization Filtration2 Filtration Decolorization->Filtration2 Ion_Exchange Ion Exchange Chromatography Filtration2->Ion_Exchange Recrystallization Recrystallization with Ethanol Ion_Exchange->Recrystallization Drying Drying Recrystallization->Drying Pure_LQ Pure this compound Drying->Pure_LQ

Caption: Workflow for the extraction and purification of this compound.

In Vitro Anti-Inflammatory Activity Assay (RAW 264.7 Macrophages)

This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • MTT assay kit for cytotoxicity

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Cytotoxicity Assessment (Parallel Plate): Treat a separate plate of cells with various concentrations of this compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control group.

Anti_Inflammatory_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow start Start seed_cells Seed RAW 264.7 Cells (5x10^4 cells/well) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 cytotoxicity Parallel Plate: Assess Cytotoxicity (MTT Assay) with this compound incubate1->cytotoxicity pretreat Pre-treat with Non-toxic Concentrations of this compound (1h) incubate1->pretreat cytotoxicity->pretreat Determine Concentrations stimulate Stimulate with LPS (1 µg/mL) (24h Incubation) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for Nitric Oxide Measurement collect_supernatant->griess_assay analyze Analyze Data: Calculate % NO Inhibition griess_assay->analyze end End analyze->end Insulin_Mimetic_Workflow cluster_workflow In Vitro Insulin-Mimetic Assay Workflow start Start differentiate Differentiate 3T3-L1 Preadipocytes to Adipocytes start->differentiate starve Serum Starve Adipocytes (2-4 hours) differentiate->starve treat Treat with this compound or Insulin (30 min) starve->treat glucose_uptake Add Glucose Tracer (e.g., 2-deoxy-D-[3H]glucose) treat->glucose_uptake incubate Incubate (5-10 min) glucose_uptake->incubate terminate Terminate Uptake & Lyse Cells incubate->terminate measure Measure Tracer Uptake terminate->measure analyze Analyze Data: Normalize to Protein Content measure->analyze end End analyze->end Insulin_Mimetic_Signaling cluster_pathway Putative Insulin-Mimetic Pathway of this compound Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake LQ This compound LQ->PI3K Potentially Modulates LQ->Akt Potentially Modulates Anti_Inflammatory_Signaling cluster_pathway Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation LQ This compound LQ->IKK Inhibits

Troubleshooting & Optimization

Technical Support Center: Large-Scale L-Quebrachitol Extraction from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of L-Quebrachitol from industrial wastewater, primarily from the natural rubber industry.

Troubleshooting Guides

This section addresses common issues encountered during the this compound extraction process.

Problem 1: Low Yield of this compound

Q1: Why is my this compound yield significantly lower than reported values?

A1: Several factors can contribute to a low yield of this compound. Consider the following potential causes and troubleshooting steps:

  • Wastewater Source and Composition: The concentration of this compound can vary depending on the specific source of the rubber latex serum and the processing methods used. Effluent from latex centrifugation generally yields higher amounts of this compound compared to other sources. The recovery of this compound from factory effluent can be as low as 0.005%, which may be due to prolonged preservation of the latex.[1] The yield of this compound from skim latex is typically around 2-3% by weight of the solid serum.[2][3]

  • Extraction Method: The choice of extraction method significantly impacts yield. Traditional solvent extraction methods may have limitations. For instance, using ethanol can sometimes lead to the serum becoming too viscous, making filtration difficult.[4] Membrane separation technology is a promising alternative for large-scale extraction.[5][6][7]

  • Solvent Selection and Ratios: For solvent extraction, the choice of solvent is critical. Methanol has been shown to be effective for extracting this compound from a dried, solid serum.[4] The recommended solvent amount is generally between 200 to 1,000 ml per 100 g of the serum product.[4] Using hot alcoholic solvents that are miscible with water can also be effective.[8]

  • Incomplete Crystallization: Proper crystallization conditions are crucial for maximizing yield. After concentrating the extract, allowing sufficient time for crystal growth is important. This can be facilitated by leaving the concentrate to stand overnight at room temperature.[4]

Problem 2: Poor Purity of the Final this compound Product

Q2: My final this compound product is not reaching the desired purity level. What are the likely contaminants and how can I remove them?

A2: The primary contaminants in this compound extracted from rubber wastewater include proteins, nitrogenous compounds, sugars, and inorganic salts.[4][8] Here’s how to address purity issues:

  • Pre-treatment of Wastewater: Before extraction, it is beneficial to remove some of the precipitable nitrogenous material from the serum.[8] Heating the wastewater can also help to remove some residual rubber and proteins.[7]

  • Membrane Filtration: A multi-step membrane filtration process is highly effective for purification. This typically involves:

    • Microfiltration (MF): To remove suspended solids and macromolecules.[5][6][7]

    • Ultrafiltration (UF): To remove proteins and other large organic molecules.[5][6][7]

    • Nanofiltration (NF) or Reverse Osmosis (RO): To concentrate the this compound and remove smaller impurities.[5][6][7]

  • Recrystallization: This is a critical final step for achieving high purity. The crude this compound should be recrystallized to remove remaining inorganic ions and other foreign materials.[4] Water, or a mixed solution of ethanol and water or acetic acid and water, can be used as the solvent for recrystallization.[7] Performing the recrystallization multiple times (e.g., three times) can significantly improve purity.[7]

  • Decolorization: The use of activated carbon or bone charcoal can help to decolorize the solution before crystallization, resulting in a purer final product.[7][9]

Frequently Asked Questions (FAQs)

Q3: What is the most effective method for large-scale this compound extraction from wastewater?

A3: For large-scale production, a combination of membrane separation technology and crystallization is considered a highly effective and scalable method.[5][6][7][10] This approach offers a simple technical process, is cost-effective, and can yield a product with over 99% purity.[7][10] The raw material is abundant and low-cost as it is a waste product from natural rubber processing plants.[7]

Q4: What are the key considerations for selecting solvents in a solvent extraction process?

A4: The ideal solvent should be miscible with water in all proportions.[8] While various alcohols like ethanol, propanol, and butanol can be used, methanol is particularly effective for extracting this compound from dried serum solids.[4][8] It is important to note that using ethanol can sometimes result in a highly viscous solution that is difficult to filter.[4]

Q5: How can I quantify the amount of this compound in my wastewater samples?

A5: Due to the high polarity of this compound, traditional reverse-phase liquid chromatography (RPLC) can be challenging. A more suitable method is Hydrophilic Interaction Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD).[11] This method provides excellent detection linearity and a low limit of detection.[11]

Data Presentation

Table 1: Comparison of this compound Yield from Different Sources and Methods

Wastewater SourceExtraction MethodReported YieldReference
Skim LatexSolvent Extraction (Ethanol)2-3% by weight of solid serum[2][3]
Latex Centrifugation SerumNot specifiedHighest recovery (1.4% in one clone)[1]
Factory EffluentNot specified0.005%[1]
Rubber Latex Serum SolidSolvent Extraction (Methanol)~15 g per 100 g of serum solid (crude)[4]

Table 2: Purity of this compound with Different Purification Methods

Purification MethodAchieved PurityReference
Membrane Separation and Crystallization99.20%[5][6]
Membrane Separation and Crystallization99%[7][10]
Recrystallization (3 times) from Acetic Acid Solution99.05%[7]

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound using Membrane Separation and Crystallization

This protocol is based on a method described for large-scale extraction from natural rubber industry wastewater.[7]

  • Coarse Filtration: Filter the wastewater to remove solid impurities and obtain a clear liquor.

  • Microfiltration (Optional but Recommended): Pass the clear liquor through a microfiltration membrane to remove larger suspended particles and macromolecules.

  • Ultrafiltration: Filter the resulting filtrate through an ultrafiltration membrane (e.g., with a molecular weight cut-off of 1000-10000 Da) to remove proteins and other soluble impurities.

  • Concentration: Concentrate the filtrate using a nanofiltration or reverse osmosis membrane to obtain a concentrated solution of this compound.

  • Decolorization and Further Concentration: Add activated carbon or bone charcoal to the concentrated solution to decolorize it. Subsequently, evaporate and concentrate the solution further to obtain a paste-like consistency.

  • Crystallization: Cool the paste-like concentrate and allow it to crystallize. Collect the resulting crystals, which represent the crude this compound product.

  • Purification: Purify the crude product by recrystallization. Dissolve the crystals in a suitable solvent (e.g., water or a mixture of ethanol and water) and then re-crystallize to obtain pure this compound. This step should be repeated multiple times for higher purity.

Protocol 2: Solvent Extraction of this compound from Dried Serum

This protocol is adapted from a method using methanol for extraction.[4]

  • Preparation of Serum Solid: Concentrate and spray-dry the rubber latex serum to obtain a solid material.

  • Methanol Extraction: Dissolve the dry solid in methanol with stirring at a temperature between 12 and 20°C. A typical solvent-to-solid ratio is 750 ml of methanol per 100 g of solid.

  • Filtration: Filter the solution to remove insoluble matter. The filtrate will be a reddish-brown solution.

  • Concentration: Concentrate the filtrate to about one-tenth of its original volume by vacuum distillation at 40°C.

  • Crystallization: Allow the concentrate to stand overnight at room temperature to facilitate the crystallization of crude this compound.

  • Collection and Purification: Collect the crystals by filtration. For further purification, dissolve the crude product in distilled water, decolorize with a small amount of activated carbon, filter, and then pass the solution through an ion-exchange resin. Add ethanol to the filtrate until it becomes turbid, indicating the precipitation of this compound. Allow the solution to stand at a low temperature for crystal growth.

Visualizations

experimental_workflow cluster_wastewater_pretreatment Wastewater Pre-treatment cluster_membrane_separation Membrane Separation cluster_purification Purification & Crystallization wastewater Wastewater coarse_filtration Coarse Filtration wastewater->coarse_filtration microfiltration Microfiltration coarse_filtration->microfiltration ultrafiltration Ultrafiltration microfiltration->ultrafiltration nanofiltration Nanofiltration / RO ultrafiltration->nanofiltration decolorization Decolorization nanofiltration->decolorization concentration Evaporation & Concentration decolorization->concentration crystallization Crystallization concentration->crystallization recrystallization Recrystallization crystallization->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for large-scale this compound extraction.

troubleshooting_tree decision decision issue issue solution solution start Low this compound Yield check_source Is wastewater source optimal? start->check_source check_extraction Is extraction method efficient? check_source->check_extraction Yes solution_source Use serum from latex centrifugation if possible. check_source->solution_source No check_crystallization Are crystallization conditions correct? check_extraction->check_crystallization Yes solution_extraction Consider membrane separation or optimize solvent and ratio. check_extraction->solution_extraction No issue_complex Further investigation needed check_crystallization->issue_complex Yes solution_crystallization Allow sufficient time for crystal growth at appropriate temperature. check_crystallization->solution_crystallization No

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: High-Purity L-Quebrachitol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of L-Quebrachitol for high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for crystallizing this compound?

A1: The choice of solvent is critical for achieving high-purity this compound crystals. Several options have been reported with success:

  • Water: Particularly distilled or Milli-Q water, is a common and cost-effective solvent for recrystallization.[1]

  • Ethanol: Often used for both initial extraction at high temperatures and for recrystallization at lower temperatures.[2][3] An 80% ethanol-water mixture has been used for initial extraction.[4]

  • Methanol: Employed for dissolving and extracting this compound from solid serum concentrate.[5]

  • Mixed Solvents: Mixtures of ethanol and water or acetic acid and water can also be utilized for recrystallization.[1]

The optimal solvent may depend on the specific impurities present in your crude this compound sample.

Q2: My this compound is not crystallizing out of solution. What should I do?

A2: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[6]

    • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to initiate crystallization.[6]

    • Cold Shock: Placing the solution in an ice bath for 15-30 minutes can sometimes promote rapid crystallization.[4]

  • Increase Supersaturation:

    • If the solution is too dilute, you can concentrate it by evaporating some of the solvent.[4][6] This can be done by gentle heating or under vacuum.

  • Cooling:

    • Ensure the solution is cooled to a sufficiently low temperature. Some protocols suggest cooling to room temperature for several hours, followed by further cooling in a refrigerator.[4][5]

Q3: The purity of my crystallized this compound is low. How can I improve it?

A3: Low purity is often due to co-precipitation of impurities. Consider the following purification steps prior to and during crystallization:

  • Deproteination: If your source is natural, such as rubber latex serum, proteins are a major impurity. Precipitation with a solvent like acetone followed by filtration is an effective deproteination step.[4]

  • Removal of Lipids: A silica column can be used to remove lipids and other related impurities.[4]

  • Ion Exchange: Use of a mixed-bed ion exchange resin can remove ionic impurities.[4]

  • Activated Carbon Treatment: Treatment with activated carbon can decolorize the solution by removing colored impurities.[5]

  • Recrystallization: Performing one or more rounds of recrystallization is a powerful technique for purity enhancement.[1] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.

Q4: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. To address this:

  • Increase Solvent Volume: Add more of the primary solvent to keep the this compound dissolved at a slightly lower temperature during cooling.[6]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice.

  • Change Solvent System: Consider using a different solvent or a mixed solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystal formation - Solution is not supersaturated.- Nucleation is not initiated.- Concentrate the solution by evaporating some solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound.- Try a "cold shock" by placing in an ice bath.[4]
Low crystal yield - Too much solvent was used.- Incomplete crystallization.- Evaporate some of the solvent and re-cool.- Allow for a longer crystallization time at a lower temperature.
Crystals are colored - Presence of colored impurities.- Treat the solution with activated carbon before crystallization.[5]
Crystals are impure - Co-precipitation of impurities.- Rapid crystallization trapping impurities.- Perform pre-crystallization purification steps (e.g., deproteination, ion exchange).[4]- Recrystallize the product one or more times.- Ensure slow cooling to allow for selective crystallization.
"Oiling out" - Solute is precipitating above its melting point.- Add more solvent to the hot solution.- Cool the solution more slowly.- Change to a different crystallization solvent.[6]

Experimental Protocols

Protocol 1: Crystallization from Aqueous Solution
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot Milli-Q water (e.g., warmed to 60°C).[4]

  • Cooling: Allow the solution to cool to room temperature and let it stand for 3-5 hours.[4]

  • Further Cooling: For improved yield, place the solution in a refrigerator or cold room for several hours or overnight.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold water or ethanol to remove residual impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Crystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

  • Turbidity Induction: Add ethanol to the hot solution until a slight turbidity (cloudiness) develops. This indicates the solution is nearing saturation.

  • Clarification: Gently warm the solution to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by refrigeration to promote crystal growth.[5]

  • Crystal Collection and Drying: Follow steps 4-6 from Protocol 1.

Data Presentation

Parameter Methanol Extraction [5]Ethanol Extraction [7]Aqueous Crystallization [4]
Solvent Methanol95% EthanolMilli-Q Water
Temperature -20°C to 40°CHot60°C for dissolution
Yield ~15 g per 100 g of serum solid11.5% - 18.5% from dry serumNot specified
Purity High purity after recrystallizationHigh purity after recrystallization>98% (typical for commercial products)[8][9]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_crystallization Crystallization cluster_analysis Analysis & Recrystallization start Crude this compound Source (e.g., Rubber Latex Serum) deproteination Deproteination (e.g., Acetone) start->deproteination lipid_removal Lipid Removal (Silica Column) deproteination->lipid_removal ion_exchange Ion Exchange lipid_removal->ion_exchange activated_carbon Activated Carbon Treatment ion_exchange->activated_carbon dissolution Dissolution in Minimal Hot Solvent activated_carbon->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying purity_check Purity Analysis (e.g., HPLC) drying->purity_check recrystallize Recrystallize if needed purity_check->recrystallize recrystallize->dissolution  Repeat Cycle final_product High-Purity This compound recrystallize->final_product  Purity OK

Caption: Experimental workflow for this compound purification and crystallization.

troubleshooting_logic start Crystallization Attempted no_crystals No Crystals Formed? start->no_crystals induce Induce Nucleation: - Scratch Flask - Add Seed Crystal - Cold Shock no_crystals->induce Yes low_purity Purity is Low? no_crystals->low_purity No concentrate Increase Supersaturation: - Evaporate Solvent induce->concentrate concentrate->low_purity purify Pre-crystallization Purification: - Ion Exchange - Activated Carbon low_purity->purify Yes oiling_out Oiling Out? low_purity->oiling_out No recrystallize Recrystallize purify->recrystallize recrystallize->oiling_out adjust_solvent Adjust Solvent: - Add More Solvent - Change Solvent oiling_out->adjust_solvent Yes success Successful Crystallization oiling_out->success No slow_cool Cool Slower adjust_solvent->slow_cool slow_cool->success

Caption: Troubleshooting logic for this compound crystallization issues.

References

Overcoming co-elution issues in L-Quebrachitol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with L-Quebrachitol analysis by High-Performance Liquid Chromatography (HPLC), with a specific focus on resolving co-elution issues.

Troubleshooting Guide: Resolving Co-elution in this compound Analysis

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the HPLC analysis of this compound, particularly in complex matrices such as plant extracts and wastewater from rubber manufacturing.[1][2] This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Poor resolution or co-elution of this compound with other polar compounds.

Initial Assessment:

  • Peak Shape Analysis: Examine the chromatogram for fronting, tailing, or shoulder peaks. These are often the first indicators of co-elution.

  • Detector Verification: Since this compound lacks a significant UV chromophore, ensure you are using an appropriate detector such as an Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or a Mass Spectrometer (MS).[1][3]

  • Identify Potential Co-eluents: this compound is a cyclitol, a type of sugar alcohol. Therefore, common co-eluents include other cyclitols (e.g., myo-inositol, l-chiro-inositol), monosaccharides (e.g., glucose, fructose), and disaccharides (e.g., sucrose).[4][5]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting co-elution issues.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Co-elution start Start: Co-elution Observed sample_prep Step 1: Review Sample Preparation start->sample_prep method_optimization Step 2: HPLC Method Optimization sample_prep->method_optimization If sample is clean spe Implement Solid Phase Extraction (SPE) sample_prep->spe If matrix is complex mobile_phase 2a: Modify Mobile Phase method_optimization->mobile_phase column_change 2b: Change Column method_optimization->column_change detector_check 2c: Verify Detector Settings method_optimization->detector_check gradient Adjust Gradient/Isocratic Composition mobile_phase->gradient new_column Select Alternative Stationary Phase column_change->new_column ms_detector Utilize Mass Spectrometry for Peak Purity detector_check->ms_detector end End: Resolution Achieved spe->method_optimization gradient->column_change No Improvement gradient->end Resolution Improved new_column->mobile_phase No Improvement new_column->end Resolution Improved ms_detector->end Peak Purity Confirmed

Caption: A step-by-step workflow for troubleshooting co-elution in this compound HPLC analysis.

Detailed Troubleshooting Steps & Experimental Protocols

Step 1: Enhance Sample Preparation

Complex sample matrices are a primary cause of co-elution. A robust sample preparation protocol is critical to remove interfering substances.

Recommended Protocol: Solid Phase Extraction (SPE) for Plant Extracts

This protocol is designed to remove non-polar compounds and other interferences from plant extracts prior to HILIC analysis.

  • Objective: To isolate polar compounds, including this compound, from a complex plant extract.

  • Materials:

    • C18 SPE Cartridge

    • Methanol (HPLC grade)

    • Deionized Water (HPLC grade)

    • Plant extract dissolved in a suitable solvent

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

    • Loading: Load the plant extract solution onto the cartridge. A slow flow rate is recommended to ensure optimal interaction with the stationary phase.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar, unretained compounds.

    • Elution: Elute this compound and other polar compounds with a suitable solvent mixture, such as methanol/water. The exact composition may need to be optimized based on the specific cyclitols of interest.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

Step 2: Optimize HPLC Method Parameters

If co-elution persists after improving sample preparation, the next step is to optimize the HPLC method.

2a. Mobile Phase Modification (HILIC)

For Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like this compound, adjusting the mobile phase composition can significantly impact selectivity.[1][3]

  • Principle: In HILIC, the stationary phase is polar, and the mobile phase is a mixture of an organic solvent (typically acetonitrile) and water. Increasing the water content decreases retention.

  • Action:

    • Decrease the organic solvent (acetonitrile) percentage: This will increase the retention time of all polar compounds, potentially resolving co-eluting peaks. For example, if you are using an 80:20 acetonitrile:water mobile phase, try a 75:25 or 70:30 mixture.

    • Introduce or adjust modifiers: Small amounts of additives like ammonium formate or ammonium acetate can alter the surface chemistry of the stationary phase and improve peak shape and selectivity.

2b. Column Selection

The choice of stationary phase is a critical factor in achieving separation. If mobile phase optimization is insufficient, a different column chemistry may be necessary.

Column TypeStationary PhaseSeparation PrincipleBest For
HILIC e.g., Amide, Poly-amine, Unbonded SilicaPartitioning into a water-enriched layer on the stationary phase surface.Good retention and separation of highly polar compounds like cyclitols and sugars.
Ion-Exchange e.g., Quaternary ammonium (anion exchange)Electrostatic interactions between charged analytes and the stationary phase.Separating carbohydrates as anions at high pH.[6]
Ligand-Exchange Metal-loaded cation exchange resins (e.g., Ca2+, Pb2+)Formation of reversible complexes between the hydroxyl groups of the sugars and the metal ions on the resin.High-resolution separation of sugar isomers.

2c. Detector Optimization

  • ELSD: Optimize the nebulizer and evaporator temperatures to ensure proper solvent evaporation and analyte detection without causing thermal degradation.

  • MS: Use a mass spectrometer to confirm peak purity. By extracting ion chromatograms for the specific mass-to-charge ratio (m/z) of this compound, you can determine if the peak is composed of a single compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Due to its structural similarity, this compound often co-elutes with other cyclitols and sugar alcohols such as myo-inositol, l-chiro-inositol, sorbitol, and mannitol.[4] Monosaccharides like glucose and fructose, and disaccharides like sucrose, can also interfere, especially in high concentrations.[5]

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing for a polar compound like this compound can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

  • Column Overload: Injecting too high a concentration of the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

  • Column Contamination: Buildup of matrix components on the column frit or at the head of the column.

Q3: Can I use a standard C18 reversed-phase column for this compound analysis?

A3: Standard C18 columns are generally not suitable for this compound analysis. As a highly polar molecule, it will have very little or no retention on a non-polar stationary phase and will likely elute in the void volume along with other unretained matrix components. HILIC or ion-exchange chromatography are the recommended techniques.[1]

Q4: What are the ideal detector settings for ELSD when analyzing this compound?

A4: The optimal ELSD settings are dependent on the mobile phase composition and flow rate. However, a good starting point is a nebulizer temperature of 30-40°C and an evaporator temperature of 50-70°C. It is crucial to optimize these settings for your specific method to achieve the best sensitivity.

Q5: How can I confirm the identity of my this compound peak if I suspect co-elution?

A5: The most definitive way to confirm peak identity and purity is to use a mass spectrometer (MS) as a detector. By obtaining the mass spectrum of the peak, you can confirm the presence of the [M+H]+ or [M+Na]+ adduct for this compound and check for the presence of other masses that would indicate a co-eluting compound.

Quantitative Data Summary

The following tables provide a summary of typical HPLC conditions and retention times for this compound and related compounds. Note that these values are illustrative and will vary depending on the specific instrument, column, and experimental conditions.

Table 1: Example HILIC Method Parameters

ParameterValue
Column Shiseido PC HILIC (250 x 4.6 mm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detector ELSD
Reference [3]

Table 2: Example Retention Times of this compound and a Potential Co-eluent

CompoundRetention Time (min)Chromatographic ConditionsReference
This compound1.68See reference for specific LC-MS method[4]
l-chiro-inositol2.83See reference for specific LC-MS method[4]

Logical Diagram for Method Development

This diagram illustrates a logical approach to developing a robust HPLC method for this compound analysis.

Method_Development This compound HPLC Method Development Workflow start Start: Method Development column_select Select Column: HILIC or Ion-Exchange start->column_select mobile_phase_select Select Initial Mobile Phase column_select->mobile_phase_select detector_select Select Detector: ELSD, RI, or MS mobile_phase_select->detector_select initial_run Perform Initial Run with Standard detector_select->initial_run eval_retention Evaluate Retention and Peak Shape initial_run->eval_retention optimize_mp Optimize Mobile Phase (Organic/Aqueous Ratio, Modifiers) eval_retention->optimize_mp Retention/Peak Shape not optimal validate Validate Method: Linearity, Accuracy, Precision eval_retention->validate Retention/Peak Shape acceptable optimize_flow Optimize Flow Rate and Temperature optimize_mp->optimize_flow optimize_flow->eval_retention end End: Robust Method validate->end

Caption: A workflow diagram for developing a new HPLC method for this compound analysis.

References

Troubleshooting low yields in L-Quebrachitol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of L-Quebrachitol, particularly when experiencing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the main challenges?

A1: this compound is a chiral cyclitol, and its synthesis often starts from the readily available and inexpensive myo-inositol. The primary challenges in this synthesis are achieving high regioselectivity and stereoselectivity. The six hydroxyl groups of myo-inositol have similar reactivity, making it difficult to selectively protect and modify them to achieve the specific stereochemistry of this compound (2-O-methyl-L-chiro-inositol). Key steps that often lead to low yields include incomplete regioselective protection, undesired side reactions during methylation, and difficult purification of intermediates.

Q2: How can I improve the regioselectivity of protecting group introduction on myo-inositol?

A2: Achieving regioselective protection is critical. One effective strategy is the use of orthoesters, such as triethyl orthoformate, which can react with the 1,3, and 5 hydroxyl groups of myo-inositol in a single step, leaving the hydroxyls at positions 2, 4, and 6 available for further modification.[1] Ketalization is another common method to protect vicinal cis-diols. For instance, reacting myo-inositol with 2,2-dimethoxypropane can form di-O-isopropylidene-myo-inositol, protecting two pairs of hydroxyl groups.[2] The choice of protecting group and the reaction conditions are crucial for directing the selectivity.

Q3: What are the best practices for the purification of partially protected inositol intermediates?

A3: The purification of partially protected inositols can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. It is often necessary to test various solvent systems to achieve good separation. In some cases, derivatization of the free hydroxyl groups, for example by benzoylation, can facilitate separation by making the compounds more amenable to chromatography and UV detection.[3] High-performance liquid chromatography (HPLC) can also be employed for the separation of closely related isomers.[4]

Q4: I am observing a mixture of methylated products. How can I improve the selectivity of the methylation step?

A4: Low selectivity in the methylation step often results from the incomplete protection of other hydroxyl groups or the use of non-selective methylating agents. Ensure that the preceding protection steps have gone to completion. The use of a bulky protecting group on adjacent hydroxyls can sterically hinder the methylation of undesired positions. The choice of methylating agent and reaction conditions is also critical. For instance, using a milder methylating agent or controlling the stoichiometry can sometimes improve selectivity.

Q5: My final deprotection step is resulting in a low yield of this compound. What could be the issue?

A5: Low yields during deprotection can be caused by several factors. The deprotection conditions might be too harsh, leading to degradation of the this compound product. Alternatively, the deprotection may be incomplete. It is important to choose a deprotection method that is compatible with the target molecule. For example, if you have used benzyl ethers as protecting groups, catalytic hydrogenation (e.g., H₂, Pd/C) is a common and effective method for their removal.[2] If silyl ethers were used, a fluoride ion source like tetrabutylammonium fluoride (TBAF) is typically employed.[2] Careful monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time.

Troubleshooting Guides

Problem 1: Low Yield in the Regioselective Protection of myo-Inositol
Possible Cause Suggested Solution Experimental Protocol
Incomplete reaction Increase reaction time and/or temperature. Ensure all reagents are pure and anhydrous.Orthoester Protection: In a round-bottom flask, suspend myo-inositol in anhydrous DMF. Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (TsOH). Heat the reaction mixture (e.g., to 100°C) and monitor by TLC until the starting material is consumed.[1]
Formation of multiple products Optimize the stoichiometry of the protecting group reagent. Use a more selective protecting group strategy, such as orthoester formation for 1,3,5-tri-protection.Ketal Protection: Suspend myo-inositol in anhydrous acetone and add 2,2-dimethoxypropane and a catalytic amount of TsOH. Stir at room temperature and monitor the reaction progress by TLC.[2]
Difficult purification If column chromatography is ineffective, consider derivatizing the product mixture to alter the polarity of the components for better separation. Recrystallization can also be an effective purification method for crystalline products.Benzoylation for Improved Separation: To a solution of the mixed protected inositols in pyridine, add benzoyl chloride dropwise at 0°C. Stir at room temperature until the reaction is complete. Work up the reaction and purify the benzoylated products by column chromatography.
Problem 2: Low Yield or Lack of Selectivity in the Methylation Step
Possible Cause Suggested Solution Experimental Protocol
Steric hindrance Use a less sterically demanding methylating agent. Ensure that the hydroxyl group to be methylated is accessible.General Methylation: To a solution of the partially protected inositol in anhydrous DMF at 0°C, add sodium hydride (NaH) portion-wise. Stir for 30 minutes, then add methyl iodide (MeI). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product.
Reaction with other functional groups Ensure all other hydroxyl groups are properly protected. Choose a methylating agent that is selective for hydroxyl groups over other functionalities present in the molecule.N/A
Low reactivity of the hydroxyl group Activate the hydroxyl group by converting it to a better leaving group or by using a stronger base to form the alkoxide.N/A
Problem 3: Low Yield in the Deprotection Step
Possible Cause Suggested Solution Experimental Protocol
Incomplete deprotection Increase the reaction time, temperature, or the amount of deprotecting agent. Ensure the catalyst (if used) is active.Hydrogenolysis of Benzyl Ethers: Dissolve the benzylated compound in ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[2]
Product degradation Use milder deprotection conditions. For acid-labile protecting groups, use a weaker acid or shorter reaction times. For base-labile groups, use a weaker base.Silyl Ether Deprotection: Dissolve the silyl-protected compound in anhydrous THF. Add a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature and monitor the reaction by TLC. Once complete, quench the reaction and purify the product.[2]
Simultaneous removal of multiple protecting groups If orthogonal protection was used, ensure the deprotection conditions are selective for the targeted protecting group.N/A

Quantitative Data Summary

The following table summarizes typical yields for common protecting group strategies for myo-inositol, which are crucial first steps in the synthesis of this compound.

Protecting GroupReagents and ConditionsTypical YieldStabilityReference
Benzyl (Bn) Benzyl bromide (BnBr), NaH, DMF84-95% for specific hydroxylsStable to a wide range of acidic and basic conditions[2]
Isopropylidene 2,2-Dimethoxypropane, acetone, TsOH (catalytic)High for di-protection of vicinal diolsLabile to mild aqueous acid[2]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazole, DMFHighStable to basic conditions, removed by fluoride ions or acid[2]
Orthoester Triethyl orthoformate, TsOH (catalytic), DMF>90% for 1,3,5-tri-protectionCan be regioselectively opened under acidic conditions[5]

Visualizing Synthetic and Troubleshooting Workflows

A clear understanding of the synthetic pathway and troubleshooting logic is essential for success. The following diagrams, generated using Graphviz, illustrate a general workflow for this compound synthesis and a logical approach to troubleshooting low yields.

L_Quebrachitol_Synthesis_Workflow myo_inositol myo-Inositol protected_inositol Regioselective Protection myo_inositol->protected_inositol Protecting Groups methylated_intermediate Stereoselective Methylation protected_inositol->methylated_intermediate CH3I, Base deprotection Deprotection methylated_intermediate->deprotection Removal of Protecting Groups l_quebrachitol This compound deprotection->l_quebrachitol

Caption: General synthetic workflow for this compound from myo-inositol.

Troubleshooting_Low_Yields start Low Yield Observed check_sm Check Starting Material Purity and Reaction Setup start->check_sm analyze_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_reaction incomplete_reaction Incomplete Reaction? analyze_reaction->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes purification_issue Purification Issue? side_products->purification_issue No change_reagents Change Reagents or Protecting Group Strategy side_products->change_reagents Yes optimize_purification Optimize Purification Method (Solvent System, Column) purification_issue->optimize_purification Yes success Yield Improved purification_issue->success No (Consult Further) optimize_conditions->success change_reagents->success optimize_purification->success

Caption: Logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: L-Quebrachitol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Quebrachitol during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (2-O-methyl-L-chiro-inositol) is a naturally occurring cyclitol, a type of cyclic polyol.[1] Its stability is crucial as it is used as a chiral building block in the synthesis of bioactive materials and pharmaceutical products.[2] Degradation can lead to the formation of impurities, which may affect the safety, efficacy, and reproducibility of experimental results.

Q2: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically 2-8°C.

Q3: How should I store this compound in solution?

Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be filter-sterilized and stored in sterile, tightly capped vials at 2-8°C for short-term use (a few days). For longer-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability; aqueous solutions are more susceptible to microbial growth, while organic solvents may introduce other stability challenges.

Q4: What are the visible signs of this compound degradation?

Visible signs of degradation in solid this compound can include a change in color from white or off-white to yellow or brown, as well as changes in texture such as clumping or the appearance of a glassy or melted solid. For this compound solutions, degradation may be indicated by a change in color, the formation of precipitates, or a change in pH. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.

Q5: What are the primary pathways of this compound degradation?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure as a cyclitol with a methyl ether linkage, the primary anticipated degradation pathways include:

  • Oxidation: The secondary alcohol groups are susceptible to oxidation, which can lead to the formation of ketone or aldehyde derivatives, and potentially ring-opening products under harsh oxidative conditions.

  • Hydrolysis: The methyl ether linkage could be susceptible to cleavage under strong acidic conditions, which would yield L-chiro-inositol and methanol.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light, and moisture exposure). 3. Perform a forced degradation study to identify potential degradation products.
Change in physical appearance (color, texture) Significant degradation has likely occurred.1. Do not use the material for experiments. 2. Order a new batch of this compound. 3. Review storage and handling procedures to prevent future occurrences.
Inconsistent experimental results Degradation of this compound may be leading to lower effective concentrations or interference from degradation products.1. Assess the purity of the this compound stock using a stability-indicating HPLC method or qNMR. 2. Prepare fresh solutions for each experiment.
Decrease in pH of aqueous solutions Oxidative degradation can lead to the formation of acidic byproducts.1. Monitor the pH of stock solutions regularly. 2. If a pH shift is observed, prepare a fresh solution. 3. Consider using a buffered solution if compatible with the experimental protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. A target degradation of 5-20% is recommended to ensure that the degradation products are detectable without completely consuming the parent compound.[5]

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. For solid-state thermal degradation, store the this compound powder at 80°C for 7 days.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection suitable for separating this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica-based column with a polar stationary phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV detector at a low wavelength (e.g., 200-210 nm) as this compound does not have a strong chromophore. An Evaporative Light Scattering Detector (ELSD) can also be used.

  • System Suitability:

    • Tailing Factor: ≤ 2.0 for the this compound peak.

    • Theoretical Plates: ≥ 2000 for the this compound peak.

    • Relative Standard Deviation (RSD): ≤ 2.0% for six replicate injections of the standard solution.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

    • Sample Solution: Dilute the samples from the forced degradation study or stability testing to a similar concentration as the standard solution using the mobile phase.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the purity of this compound without the need for a reference standard of the compound itself.[6][7]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h8.52
0.1 M NaOH, 60°C, 24h5.21
3% H₂O₂, RT, 24h15.84
Heat (80°C), 48h3.11
Photostability< 1.00

Note: The data presented in this table is for illustrative purposes only, as comprehensive published data on the forced degradation of this compound is not available.

Table 2: Illustrative Long-Term Stability Data for Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Protected from Light099.8White powder
699.7White powder
1299.5White powder
25°C / 60% RH099.8White powder
698.2Off-white powder
1296.5Slightly yellow powder
40°C / 75% RH099.8White powder
395.1Yellowish powder
692.3Yellow-brown, clumpy

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical stability profile.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Acidic Hydrolysis L_Quebrachitol_ox This compound Ketone_Derivatives Ketone Derivatives L_Quebrachitol_ox->Ketone_Derivatives Oxidant Oxidizing Agent (e.g., H₂O₂) Ring_Opening Ring-Opening Products Ketone_Derivatives->Ring_Opening Harsh Conditions L_Quebrachitol_hy This compound L_chiro_Inositol L-chiro-Inositol L_Quebrachitol_hy->L_chiro_Inositol Methanol Methanol L_Quebrachitol_hy->Methanol Acid Strong Acid (e.g., HCl)

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow start This compound Sample (Solid or Solution) stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analysis Analyze Samples (HPLC, LC-MS) stress->analysis identify Identify & Characterize Degradation Products analysis->identify method Develop Stability- Indicating Method identify->method end Stability Profile method->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Inconsistent Experimental Results check_purity Check Purity of This compound Stock start->check_purity is_pure Is Purity >99%? check_purity->is_pure prepare_fresh Prepare Fresh Solution and Re-run Experiment is_pure->prepare_fresh Yes review_storage Review Storage Conditions is_pure->review_storage No other_factors Investigate Other Experimental Factors prepare_fresh->other_factors Issue Persists new_batch Order New Batch review_storage->new_batch

References

Addressing matrix effects in LC-MS analysis of L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of L-Quebrachitol.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?

  • Answer: Poor peak shape for a polar compound like this compound is often related to secondary interactions with the stationary phase, improper mobile phase composition, or issues with the injection solvent.

    • Secondary Interactions: this compound has multiple hydroxyl groups that can interact with active sites (e.g., free silanols) on the silica backbone of the column, leading to peak tailing.

      • Solution: Use a well-end-capped column or a column with a more inert stationary phase. Consider adding a small amount of a competing polar modifier to the mobile phase.

    • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Optimize the mobile phase pH. For HILIC analysis, ensure consistent buffering throughout the gradient.

    • Injection Solvent: Injecting the sample in a solvent significantly stronger (more polar for HILIC) than the initial mobile phase can cause peak distortion.

      • Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.

Problem 2: Low Signal Intensity or High Ion Suppression

  • Question: I am observing a weak signal for this compound, and the post-column infusion experiment shows significant ion suppression. What steps can I take to improve my signal?

  • Answer: Low signal intensity is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.

    • Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components.

      • Solution: Enhance your sample preparation protocol. For complex matrices like rubber latex serum, simple protein precipitation is often insufficient. Employ more rigorous techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Co-elution with Interfering Substances: Matrix components eluting at the same time as this compound will compete for ionization.

      • Solution: Optimize your chromatographic separation. Adjust the gradient profile to better separate this compound from the matrix interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating highly polar compounds like this compound.[1]

    • MS Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden drop in signal.

      • Solution: Regularly clean the ion source according to the manufacturer's instructions.

Problem 3: Poor Reproducibility of Retention Time and/or Peak Area

  • Question: My retention times and peak areas for this compound are inconsistent between injections. What could be causing this variability?

  • Answer: Poor reproducibility can stem from both chromatographic issues and inconsistent matrix effects.

    • Column Equilibration: In HILIC, insufficient column equilibration between injections is a common cause of retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than for reversed-phase chromatography.

    • Variable Matrix Effects: If the matrix composition varies between samples, the degree of ion suppression or enhancement can also vary, leading to inconsistent peak areas.

      • Solution: The most effective way to correct for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. Since a commercial standard may not be readily available, custom synthesis is an option. Alternatively, matrix-matched calibration standards can help compensate for consistent matrix effects.

    • Sample Preparation Inconsistency: Variations in the sample preparation procedure can lead to differing levels of matrix components in the final extracts.

      • Solution: Standardize and automate the sample preparation workflow as much as possible to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix components that interfere with this compound analysis?

A1: The interfering matrix components depend on the sample source.

  • Rubber Latex Serum/Wastewater: This is a complex matrix containing various non-rubber constituents. Key interferents include:

    • Other carbohydrates and sugars: (e.g., glucose, sucrose, fructose) which are structurally similar and can co-elute.[2]

    • Proteins and amino acids. [2][3]

    • Inorganic salts. [3]

    • Lipids and fatty acids. [4]

  • Biological Fluids (Plasma, Urine):

    • Phospholipids: A major cause of ion suppression in plasma samples.

    • Salts and urea: Particularly problematic in urine samples.

    • Proteins: Abundant in plasma and can cause significant interference if not adequately removed.

  • Plant Extracts:

    • Other cyclitols and sugars.

    • Polyphenols and flavonoids.

    • Saponins. [5]

Q2: What is the best sample preparation technique to reduce matrix effects for this compound?

A2: The optimal technique depends on the matrix and the required level of cleanup. A multi-step approach is often necessary for complex matrices.

  • For Rubber Latex Serum/Wastewater:

    • Initial Filtration: A series of microfiltration and ultrafiltration steps can effectively remove larger particles and proteins.[6]

    • Solid Phase Extraction (SPE): This is a highly effective technique for selective cleanup. For a polar compound like this compound, a graphitized carbon-based or a mixed-mode cation exchange SPE cartridge can be effective at removing interfering compounds.[5]

  • For Biological Fluids:

    • Protein Precipitation (PPT): A simple and fast method, but often provides the least clean extracts.

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but may have lower recovery for highly polar analytes like this compound.

    • Solid Phase Extraction (SPE): Generally provides the cleanest extracts and is recommended for sensitive analyses. A mixed-mode or polymeric SPE sorbent can be effective.

Q3: What are the recommended LC-MS parameters for this compound analysis?

A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for this compound.

ParameterRecommendation
LC Column HILIC column (e.g., amide, diol, or zwitterionic phase)
Mobile Phase A Water with 0.1% formic acid or 5-10 mM ammonium formate/acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (A) to elute this compound.
Flow Rate 0.2 - 0.4 mL/min for a 2.1 mm ID column
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) or as an adduct in positive mode.[6][7]
MS/MS Transition Precursor Ion: m/z 193.07 (for [M-H]⁻) or 217.07 (for [M+Na]⁺). Product ions should be optimized based on experimental fragmentation.

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[8] The matrix factor (MF) is calculated as follows:

MF = (Peak Area of analyte in post-spiked matrix extract) / (Peak Area of analyte in neat solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This should be evaluated using at least six different lots of the blank matrix.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available?

Quantitative Data Summary

The following table provides an illustrative comparison of the expected matrix effect and recovery for this compound using different sample preparation techniques on a complex matrix like rubber latex serum. Note: These are representative values and will vary depending on the specific matrix and analytical method.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (Ion Suppression)
Dilute and Shoot ~10050 - 80
Protein Precipitation (PPT) 85 - 9530 - 60
Liquid-Liquid Extraction (LLE) 60 - 8015 - 40
Solid Phase Extraction (SPE) 80 - 95< 15

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Rubber Latex Serum

This protocol is designed to remove proteins, salts, and other polar interferences.

  • Pre-treatment: Centrifuge the rubber latex serum at 10,000 x g for 15 minutes to pellet solids. Dilute the supernatant 1:1 with water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 3 mL of 0.1% formic acid in water to remove salts and highly polar interferences.

    • Wash with 3 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_results Results & Mitigation start Start: Complex Matrix (e.g., Rubber Latex Serum) ppt Protein Precipitation (PPT) start->ppt Simple lle Liquid-Liquid Extraction (LLE) start->lle Moderate spe Solid Phase Extraction (SPE) start->spe Thorough reconstitution Evaporation & Reconstitution ppt->reconstitution lle->reconstitution spe->reconstitution lcms HILIC-LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data matrix_effect Assess Matrix Effect data->matrix_effect no_effect No Significant Matrix Effect matrix_effect->no_effect Acceptable effect Significant Matrix Effect matrix_effect->effect Unacceptable optimize Optimize Sample Prep & Chromatography effect->optimize sil_is Use Stable Isotope-Labeled Internal Standard effect->sil_is optimize->start

Caption: Workflow for addressing matrix effects in this compound analysis.

troubleshooting_logic start Problem Observed peak_shape Poor Peak Shape? start->peak_shape intensity Low Intensity? peak_shape->intensity No sol_mismatch Check Injection Solvent vs. Mobile Phase peak_shape->sol_mismatch Yes reproducibility Poor Reproducibility? intensity->reproducibility No sample_cleanup Inadequate Sample Cleanup? intensity->sample_cleanup Yes equilibration Insufficient Column Equilibration (HILIC)? reproducibility->equilibration Yes secondary_int Secondary Interactions? (Tailing) sol_mismatch->secondary_int sol_mismatch_fix Reconstitute in Initial Mobile Phase sol_mismatch->sol_mismatch_fix column_overload Column Overload? (Fronting) secondary_int->column_overload secondary_int_fix Use Inert Column/ Optimize pH secondary_int->secondary_int_fix column_overload_fix Dilute Sample column_overload->column_overload_fix coelution Co-elution with Interferences? sample_cleanup->coelution sample_cleanup_fix Improve Sample Prep (e.g., use SPE) sample_cleanup->sample_cleanup_fix coelution_fix Optimize LC Gradient coelution->coelution_fix matrix_variability Variable Matrix Effects? equilibration->matrix_variability equilibration_fix Increase Equilibration Time equilibration->equilibration_fix matrix_variability_fix Use SIL-IS or Matrix-Matched Calibrants matrix_variability->matrix_variability_fix

References

Improving the efficiency of L-Quebrachitol recovery from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of L-Quebrachitol recovery from plant extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of Crude this compound

Question: My initial solvent extraction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve the yield?

Answer: Low yields during the initial extraction can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Extraction: The solvent may not have sufficiently penetrated the plant matrix to dissolve the this compound.

    • Solution: Increase the extraction time and/or temperature. For dried latex serum, a common starting point is stirring in methanol (750 ml per 100 g of solid) for 20-48 hours at a temperature between 12°C and 40°C.[1] An optimized protocol using a Box-Behnken design found optimal conditions to be 90% (v/v) ethanol and 60% (v/v) acetone at 80°C.[2] Ensure the plant material is finely ground to maximize surface area.

  • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.

    • Solution: While methanol and ethanol are commonly used, a mixture of solvents might be more effective. For instance, a combination of ethanol and acetone has been shown to improve yield.[2]

  • Suboptimal Solid-to-Solvent Ratio: Using too little solvent will result in an incomplete extraction.

    • Solution: A typical ratio for methanol extraction of dried rubber latex serum is 7.5:1 (v/v) solvent to solid (w/w).[1] Experiment with increasing the solvent volume to ensure saturation is not limiting the extraction.

  • Degradation of this compound: High temperatures during extraction or drying can potentially degrade the target molecule.

    • Solution: While higher temperatures can increase extraction efficiency, they can also have a negative impact.[2] If degradation is suspected, consider using a lower extraction temperature for a longer duration or employ vacuum evaporation at a lower temperature (e.g., 40-45°C) to concentrate the extract.[1]

Issue 2: Difficulty with Crystallization

Question: I am having trouble inducing crystallization of this compound from the concentrated extract, or the crystals are not forming properly. What should I do?

Answer: Crystallization is a critical step for purification and can be influenced by several factors. Here are some troubleshooting steps:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Further concentrate the solution by vacuum evaporation. After concentration, allowing the solution to stand at room temperature overnight can facilitate crystal growth.[1]

  • Presence of Impurities: High levels of impurities, such as proteins, polysaccharides, and inorganic salts, can inhibit crystal formation.

    • Solution:

      • Deproteination: Before concentration, treat the extract with 50% acetone and keep it at 4°C overnight to precipitate proteins, which can then be filtered out.

      • Decolorization and Fine Impurity Removal: Treat the solution with activated carbon to remove pigments and other fine impurities.

      • Removal of Inorganic Ions: Pass the solution through a suitable ion exchange resin to remove inorganic salts.[1]

  • Inappropriate Crystallization Solvent: The solvent system may not be ideal for inducing crystallization.

    • Solution: After initial crystallization from the extraction solvent, recrystallization using a different solvent system can improve purity and crystal formation. A common method is to dissolve the crude crystals in a minimal amount of distilled water and then add ethanol until the solution becomes turbid, followed by cooling to promote crystallization.[1]

  • Slow Nucleation: The formation of initial seed crystals may be slow.

    • Solution: Try scratching the inside of the glass vessel with a glass rod to create nucleation sites. Alternatively, adding a seed crystal of pure this compound can initiate crystallization. Cooling the solution in a refrigerator (around 7°C) for an extended period (e.g., 48 hours) can also promote crystal growth.[1]

Issue 3: Low Purity of Final this compound Product

Question: My final this compound product shows significant impurities upon analysis. How can I improve its purity?

Answer: Achieving high purity often requires multiple purification steps. If your final product is impure, consider the following:

  • Co-precipitation of Impurities: Sugars, proteins, and inorganic salts with similar solubility profiles may co-precipitate with this compound.

    • Solution:

      • Recrystallization: Perform one or more rounds of recrystallization. Dissolving the crystals in a hot solvent (like water or ethanol) and allowing them to cool slowly can leave many impurities behind in the mother liquor. Multiple recrystallizations with a 75% ethanol aqueous solution or pure acetic acid solution have been shown to achieve purities of over 99%.[3]

      • Chromatographic Purification: For very high purity, column chromatography is effective.

        • Silica Gel Chromatography: Can be used to remove lipids and other related impurities.

        • Ion Exchange Chromatography: Is particularly effective for removing charged impurities like inorganic salts and some proteins. It is recommended to perform buffer exchange on the sample to ensure a low salt concentration before loading it onto the ion exchange column.[4]

  • Incomplete Removal of Proteins and Polysaccharides: These macromolecules can be difficult to separate from this compound.

    • Solution:

      • Membrane Filtration: For larger scale operations, a multi-step membrane filtration process can be highly effective. This involves using microfiltration and ultrafiltration to remove larger impurities like proteins and lipids, followed by nanofiltration or reverse osmosis to concentrate the this compound and remove smaller molecules like inorganic salts.[5]

      • Solvent Precipitation: As mentioned earlier, precipitation with acetone is a common method for deproteination.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound?

A1: The most commercially significant source of this compound is the serum from the latex of the rubber tree, Hevea brasiliensis. It can also be found in other plants such as the quebracho bark (Aspidosperma quebracho), Allophylus edulis, and Cannabis sativa.

Q2: What is a typical yield of this compound from rubber latex serum?

A2: The yield can vary depending on the source of the serum and the extraction method used. Reported yields are often in the range of 1.5% to 2.3% by weight of the solid serum.[6][7] Some optimized lab-scale extractions have reported recovering around 10-15 grams of crude this compound from 100 grams of dried serum solid.[1]

Q3: Which analytical techniques are best for identifying and assessing the purity of this compound?

A3: A combination of techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD) is a robust method for quantification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): Provides structural confirmation.

  • Infrared (IR) Spectroscopy: Used for functional group identification and comparison with a known standard.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, which is an indicator of purity.

Q4: Can I use ethanol instead of methanol for the initial extraction?

A4: While both are used, methanol is often preferred for the initial extraction from dried serum as ethanol can cause the serum product to become overly viscous, making filtration difficult.[1] However, ethanol is commonly used for recrystallization to purify the crude this compound.[1]

Q5: How can I remove the brownish color from my this compound crystals?

A5: The brown color is likely due to pigments and other organic impurities from the plant extract. Treating the solution with activated carbon before crystallization is an effective way to decolorize it.[1]

Data Presentation

Table 1: Comparison of this compound Extraction and Purification Methods

MethodKey StepsTypical YieldTypical PurityAdvantagesDisadvantages
Solvent Extraction & Crystallization 1. Extraction with methanol or ethanol.2. Concentration of the extract.3. Crystallization by cooling.4. Recrystallization for purification.10-15 g per 100 g of dried serum (crude)[1]Moderate to High (with recrystallization)Simple, cost-effective for lab scale.Can be time-consuming, may require multiple recrystallizations for high purity.
Optimized Solvent Extraction 1. Extraction with 90% ethanol and 60% acetone at 80°C.0.51 g from an unspecified amount of wastewater[2]HighHigher yield due to optimized parameters.Requires precise control of temperature and solvent ratios.
Membrane Filtration & Crystallization 1. Microfiltration and ultrafiltration to remove large impurities.2. Nanofiltration or reverse osmosis for concentration and salt removal.3. Crystallization.Up to 10 kg per year (lab scale)[5]> 99%[5]Highly efficient for large scale, high purity.Requires specialized equipment, higher initial investment.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Crystallization of this compound from Dried Rubber Latex Serum

  • Preparation of Serum: Concentrate the rubber latex serum and spray-dry it to obtain a solid powder.

  • Extraction:

    • For every 100 g of dried serum powder, add 750 ml of methanol.

    • Stir the mixture at room temperature (12-22°C) for 20-48 hours.[1]

  • Filtration: Filter the mixture through filter paper to remove insoluble materials.

  • Concentration: Concentrate the filtrate to approximately one-tenth of its original volume using a rotary evaporator under vacuum at 40°C.[1]

  • Crystallization:

    • Leave the concentrated solution at room temperature overnight to allow for the formation of crude this compound crystals.[1]

    • Collect the crystals by filtration.

  • Purification (Recrystallization):

    • Dissolve the crude crystals in a minimal amount of distilled water.

    • Add ethanol until the solution becomes turbid.

    • Cool the solution in a refrigerator at approximately 7°C for 48 hours to promote the growth of pure crystals.[1]

    • Collect the purified crystals by filtration and dry them.

Protocol 2: Advanced Purification using Membrane Filtration

  • Initial Filtration: Coarsely filter the rubber industry wastewater to remove large solid impurities.

  • Microfiltration and Ultrafiltration:

    • Pass the filtered wastewater through a microfiltration membrane to remove suspended solids.

    • Subsequently, filter the permeate through an ultrafiltration membrane to remove high molecular weight impurities such as proteins and lipids.[5]

  • Concentration and Desalination:

    • Concentrate the ultrafiltration permeate using a nanofiltration or reverse osmosis membrane. This step also helps in removing inorganic salts.[5]

  • Decolorization and Final Concentration:

    • Treat the concentrated solution with activated carbon to remove color.

    • Further concentrate the solution by vacuum evaporation until it becomes a paste.

  • Crystallization and Recrystallization:

    • Cool the paste to induce crystallization.

    • Collect the crude crystals.

    • Perform recrystallization (e.g., using a 75% ethanol solution) to achieve high purity this compound.[3]

Mandatory Visualization

L_Quebrachitol_Extraction_Workflow start Plant Material (e.g., Hevea brasiliensis serum) extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Vacuum Evaporation) filtration1->concentration crystallization Crude Crystallization concentration->crystallization purification Purification crystallization->purification recrystallization Recrystallization purification->recrystallization Common chromatography Column Chromatography (Silica/Ion Exchange) purification->chromatography High Purity end_product Pure this compound recrystallization->end_product chromatography->end_product

Caption: Conventional workflow for this compound extraction and purification.

Troubleshooting_Low_Yield problem Low this compound Yield cause1 Incomplete Extraction? problem->cause1 cause2 Inappropriate Solvent? problem->cause2 cause3 Suboptimal Ratio? problem->cause3 solution1 Increase time/temp Grind material finer cause1->solution1 Yes solution2 Use solvent mixture (e.g., EtOH/Acetone) cause2->solution2 Yes solution3 Increase solvent volume cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: L-Quebrachitol Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement of L-Quebrachitol derivatization for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound is a polar cyclitol with multiple hydroxyl (-OH) groups. These groups make the molecule non-volatile and thermally labile at the high temperatures required for GC analysis. Derivatization is a chemical modification process that replaces the active hydrogens in the hydroxyl groups with non-polar functional groups.[1][2] This process increases the volatility and thermal stability of this compound, allowing it to be vaporized in the GC inlet and travel through the analytical column without degradation, resulting in improved peak shape and sensitivity.[2][3]

Q2: What is the most common derivatization method for this compound and other cyclitols?

A2: The most common and effective derivatization method for this compound and other polar compounds with hydroxyl groups is silylation.[4] This involves reacting the analyte with a silylating reagent to form a trimethylsilyl (TMS) ether. A two-step approach involving methoximation followed by silylation is often recommended to prevent the formation of multiple derivatives due to tautomerization, which can occur with some cyclitols.[5][6]

Q3: Which silylating reagents are recommended for this compound?

A3: Several silylating reagents can be used, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common.[3][4] These reagents are highly reactive and produce volatile byproducts that do not interfere with the analysis. Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for sterically hindered hydroxyl groups.[2]

Q4: How can I ensure my derivatization reaction goes to completion?

A4: To ensure a complete reaction, several factors must be optimized:

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure all glassware, solvents, and the sample itself are dry, as water will react with the reagent and reduce the derivatization efficiency.[3]

  • Reagent Excess: Use a sufficient excess of the silylating reagent to ensure all active hydrogens on the this compound molecule are derivatized.[3]

  • Reaction Time and Temperature: The reaction may require heating to proceed to completion. Typical conditions range from 60°C to 80°C for 30 to 90 minutes.[7] These parameters should be optimized for your specific application.

  • Proper Mixing: Ensure the sample and reagents are thoroughly mixed to facilitate the reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization and GC analysis of this compound.

Problem 1: Multiple Peaks for a Single Analyte (Incomplete Derivatization)

Symptoms:

  • You observe more than one peak in your chromatogram that corresponds to this compound.

  • The relative heights of these peaks may vary between injections.

Possible Causes and Solutions:

CauseSolution
Incomplete Silylation The presence of multiple hydroxyl groups on this compound means that partially derivatized forms can be created if the reaction does not go to completion. Increase the reaction time, temperature, or the amount of silylating reagent.[3] Consider adding a catalyst like TMCS.
Presence of Moisture Water in the sample or reagents will consume the silylating agent, leading to an incomplete reaction. Ensure all materials are anhydrous. Dry the sample thoroughly before adding reagents.[3]
Formation of Tautomers Although less common for this compound itself, related cyclitols can exist in different isomeric forms (tautomers) in solution, each of which can be derivatized to produce a different peak. A methoximation step prior to silylation can help to "lock" the molecule in one form, reducing the number of derivatives.[5][6]
Degradation of Derivatives TMS derivatives can be susceptible to hydrolysis if exposed to moisture before analysis. Analyze the samples as soon as possible after derivatization. Storing derivatized samples at low temperatures (e.g., 4°C or -20°C) can improve stability.[8]
Problem 2: Peak Tailing

Symptoms:

  • The chromatographic peak for derivatized this compound is asymmetrical, with a "tail" extending from the back of the peak.

  • This can lead to poor integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Polar silanol groups on the surface of the inlet liner, column, or detector can interact with the derivatized analyte, causing peak tailing.[9] Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column.[10]
Sample Matrix Effects Co-extracted components from your sample matrix (e.g., from plant extracts) can introduce non-volatile residues into the GC system, creating active sites.[11] Proper sample clean-up is crucial. The use of analyte protectants in the final extract can also help to mask active sites in the GC system.[12]
Column Overload Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing. Reduce the injection volume or dilute the sample.
Improper Column Installation If the column is not installed correctly in the injector or detector, dead volumes can be created, leading to peak tailing.[9] Ensure the column is installed according to the manufacturer's instructions.
Problem 3: Low or No Signal (Poor Sensitivity)

Symptoms:

  • The peak for derivatized this compound is very small or not detectable, even at expected concentrations.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization If the this compound is not fully derivatized, it will not be volatile enough to be analyzed by GC, resulting in a low signal. Refer to the troubleshooting steps for incomplete derivatization.
Analyte Degradation The derivatized analyte may be degrading in the GC inlet if the temperature is too high. Optimize the inlet temperature.
Leaks in the GC System Leaks in the injector or column connections can lead to a loss of sample and a decrease in sensitivity. Perform a leak check of the system.
Detector Issues Ensure the detector is functioning correctly and that the parameters are optimized for your analysis.
Matrix Effects (Signal Suppression) Components in the sample matrix can interfere with the ionization of the target analyte in the detector, leading to a suppressed signal.[13] Using matrix-matched standards for calibration can help to compensate for this effect.

Experimental Protocol: Two-Step Derivatization of this compound

This protocol provides a detailed methodology for the derivatization of this compound using a two-step methoximation and silylation procedure.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or your dried sample extract into a reaction vial.

    • Ensure the sample is completely dry by placing it under a stream of dry nitrogen gas or by lyophilization.

  • Methoximation Step:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.

    • Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.

    • Incubate the mixture at 60°C for 90 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 80 µL of BSTFA + 1% TMCS to the reaction vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Optimized Derivatization Conditions for Inositols (for reference):

The following table summarizes optimized conditions for the derivatization of myo-inositol, a stereoisomer of inositol, which can serve as a starting point for optimizing this compound derivatization.[7]

ParameterOptimized Value
Derivatization Reagent TMCS/HMDS/N,N-DMF mixture
Reaction Temperature 70°C
Reaction Time 60 minutes

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start: Dried this compound Sample dry_sample Ensure Sample is Anhydrous (Nitrogen Stream or Lyophilization) start->dry_sample add_meox Add Methoxyamine HCl in Pyridine dry_sample->add_meox Transfer to Reaction Vial incubate_meox Incubate at 60°C for 90 min add_meox->incubate_meox add_bstfa Add BSTFA + 1% TMCS incubate_meox->add_bstfa Cool to RT incubate_bstfa Incubate at 70°C for 60 min add_bstfa->incubate_bstfa gc_analysis GC-MS Analysis incubate_bstfa->gc_analysis Cool to RT Troubleshooting_Logic cluster_peaks Peak Shape Issues cluster_sensitivity Sensitivity Issues start Problem Observed in Chromatogram multiple_peaks Multiple Peaks? start->multiple_peaks peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal incomplete_silylation Check for: - Incomplete Silylation - Moisture Contamination - Tautomer Formation multiple_peaks->incomplete_silylation Yes active_sites Check for: - Active Sites in GC System - Matrix Effects - Column Overload peak_tailing->active_sites Yes poor_derivatization Check for: - Incomplete Derivatization - Analyte Degradation - System Leaks low_signal->poor_derivatization Yes solution_silylation Solutions: - Increase reaction time/temp - Ensure anhydrous conditions - Add methoximation step incomplete_silylation->solution_silylation solution_tailing Solutions: - Use deactivated liner/column - Sample cleanup - Reduce injection volume active_sites->solution_tailing solution_sensitivity Solutions: - Optimize derivatization - Optimize inlet temperature - Perform leak check poor_derivatization->solution_sensitivity

References

Technical Support Center: L-Quebrachitol Purification and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Quebrachitol derived from natural sources.

Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and experimental use of this compound.

Issue 1: Low Yield of Crystallized this compound

Question: I am experiencing a significantly lower than expected yield of this compound crystals after following a standard extraction protocol from rubber latex serum. What are the potential causes and how can I improve my yield?

Answer:

Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction:

    • Solvent Choice: While ethanol is commonly used, methanol extraction at a controlled temperature range of -20°C to 40°C can be more efficient.[1] Hot alcohol extraction methods can be hazardous and may co-extract impurities that hinder crystallization.

    • Extraction Time: Ensure sufficient extraction time. For instance, stirring the serum solid with methanol for 20 hours has been reported.[1]

  • Loss During Deproteination:

    • Precipitation Conditions: When using acetone for deproteination, ensure it is done overnight at 4°C to facilitate complete protein precipitation.[2] Incomplete precipitation can lead to co-purification of proteins with this compound.

  • Inefficient Crystallization:

    • Concentration: The serum or filtrate should be sufficiently concentrated. Vacuum distillation at around 40°C is an effective method to concentrate the extract without degrading the product.[1]

    • Crystallization Time and Temperature: Allow the concentrated solution to stand at room temperature overnight or even for up to 48 hours in a refrigerator (around 7°C) to promote crystal growth.[1]

    • Inducing Crystallization: If crystals do not form readily, try adding ethanol to the concentrated aqueous solution until turbidity appears, then cool.[1] A "cold shock" by placing the solution in an ice bath for 15-30 minutes can also initiate crystallization.[2]

    • Seeding: If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Source Material Variability:

    • The concentration of this compound can vary depending on the source, for example, between different clones of Hevea brasiliensis or the method of serum preparation.[3][4] Serum from latex centrifugation has been shown to give a higher yield compared to other methods.[3][4]

Issue 2: Colored Impurities in the Final Product

Question: My purified this compound has a reddish-brown or yellowish tint. What is the source of this color and how can I remove it?

Answer:

Discoloration in the final this compound product is a common issue, often arising from pigments and other impurities from the natural source material.

  • Source of Color: The reddish-brown color often originates from the natural rubber latex serum itself.[1]

  • Removal of Colored Impurities:

    • Activated Carbon (Charcoal) Treatment: After initial crystallization, redissolve the crude this compound in distilled water and treat the solution with a small amount of activated carbon.[1] The activated carbon will adsorb the colored impurities. Gently heat and then filter the solution to remove the carbon.

    • Column Chromatography: Passing the dissolved crude product through a silica gel column can effectively remove lipid-related and other colored impurities.[2]

    • Recrystallization: Multiple recrystallization steps are highly effective for purification. Dissolving the crystals in a minimal amount of hot water or ethanol and allowing them to slowly cool will leave many impurities behind in the solution.[5]

Issue 3: Unexpected Results in Biological Assays

Question: I am using my purified this compound in cell-based assays and observing inconsistent or unexpected results. Could impurities be the cause?

Answer:

Yes, residual impurities from the purification process can significantly impact biological experiments.

  • Potential Interfering Impurities:

    • Proteins: Residual proteins from the latex serum can interfere with cell signaling pathways or elicit an immune response in cell cultures.[6][7]

    • Other Saccharides: Natural sources contain other sugars and polyols that might have their own biological effects or compete with this compound in certain assays.[1]

    • Inorganic Ions: Small amounts of inorganic ions can affect the osmolarity of your cell culture medium and interfere with ion-sensitive signaling pathways.[1]

  • Troubleshooting Steps:

    • Purity Assessment: It is crucial to assess the purity of your this compound sample using analytical techniques such as HPLC, LC-MS, or NMR to identify and quantify any potential impurities.[8]

    • Further Purification: If impurities are detected, consider an additional purification step. Ion-exchange chromatography is effective for removing charged molecules like residual amino acids and inorganic ions.[1][2]

    • Control Experiments: Include a commercially available, high-purity this compound standard in your experiments as a positive control to validate that the observed effects are due to this compound itself and not an artifact of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound extracted from natural rubber latex?

A1: The primary impurities include proteins, nitrogenous compounds, various other saccharides, lipids, and inorganic ions.[1][9][10]

Q2: Which purification method generally yields the highest purity of this compound?

A2: A multi-step approach combining several techniques is often necessary to achieve high purity. A process involving initial solvent extraction and precipitation, followed by deproteination, silica column chromatography to remove lipids, and a final ion-exchange chromatography step can yield this compound with up to 100% purity as determined by HPLC and LC-MS.[2] Membrane separation technology, including microfiltration, ultrafiltration, and nanofiltration, followed by crystallization, has also been shown to produce this compound with a purity of 99.20%.[10]

Q3: Can I use my purified this compound directly for in vivo studies?

A3: Before proceeding to in vivo studies, it is critical to ensure the removal of any potentially toxic or immunogenic impurities, such as residual proteins or organic solvents used during extraction. Extensive purity analysis (e.g., via HPLC, LC-MS, and NMR) and potentially endotoxin testing are highly recommended to ensure the safety and validity of your in vivo experiments.

Q4: How can I confirm the identity and purity of my extracted this compound?

A4: A combination of analytical techniques is recommended for confirmation:

  • HPLC and LC-MS: To determine the purity and confirm the molecular weight (m/z of [M-H]⁻ at 193.13).[2]

  • FT-IR and NMR Spectroscopy: To confirm the chemical structure by comparing the spectra of your sample to a known standard.[2]

  • Differential Scanning Calorimetry (DSC): To determine the melting point, which for pure this compound is around 192°C.[11]

Q5: What are the key signaling pathways influenced by this compound?

A5: this compound has been shown to be involved in several important signaling pathways:

  • Insulin Signaling: As an inositol derivative, this compound is implicated in pathways that regulate glucose and lipid metabolism. It can act as a second messenger in the insulin signaling pathway.[3][12][13]

  • Osteoblastogenesis: It promotes the proliferation, differentiation, and mineralization of osteoblasts through the BMP-2/Runx2/MAPK/Wnt/β-catenin signaling pathway.[9][14]

  • Osteoclastogenesis: It has an inhibitory effect on osteoclast formation by suppressing the RANK signaling pathway.[15]

Data Presentation

Table 1: Comparison of this compound Yield and Purity from Different Purification Methods

Purification MethodSource MaterialReported YieldReported PurityReference
Solvent Extraction, Deproteination, Column & Ion-Exchange ChromatographyNatural Rubber Latex Serum140-160 mg / 100 ml of serum100%[2]
Membrane Separation (MF, UF, NF) and CrystallizationRubber Factory Wastewater10 kg/year (lab scale)99.20%[10]
Methanol Extraction and CrystallizationDry Solid from Serum~15 g / 100 g of solid (crude)High Purity after Recrystallization[1]
Ethanol Extraction and RecrystallizationSkim Latex Solid Serum2-3% by weight of solid serumNot specified[16]

Experimental Protocols

Protocol 1: Comprehensive Purification of this compound from Natural Rubber Latex Serum

This protocol is a comprehensive method for achieving high-purity this compound.

  • Serum Extraction: Extract the serum from natural rubber latex using an 80% ethanol-water mixture.

  • Concentration: Reduce the volume of the serum by 90% by boiling at 80°C.

  • Deproteination: Add an equal volume of 50% acetone to the concentrated serum and keep it overnight at 4°C. Filter to remove the precipitated proteins.

  • Solvent Evaporation and Lipid Removal: Evaporate the filtrate completely by heating at 80°C. Dissolve the residue in acetone and pass it through a silica column to remove lipids and other related impurities.

  • Ion Exchange Chromatography: Evaporate the eluate from the silica column and dissolve the residue in milliQ water. Pass this solution through a mixed-bed ion exchange resin.

  • Crystallization:

    • Evaporate the eluate from the ion exchange column to dryness.

    • Alternatively, concentrate the eluate, redissolve in a minimum volume of warm (60°C) milliQ water, and allow it to cool slowly to room temperature for several hours to form crystals.

    • To speed up crystallization, a cold shock in an ice bath for 15-30 minutes can be applied.[2]

Protocol 2: Purification using Membrane Filtration

This protocol is suitable for larger-scale extraction from rubber factory wastewater.

  • Coarse Filtration: Initially, filter the wastewater to remove large solid impurities.

  • Microfiltration (MF): Pass the cleared wastewater through a microfiltration membrane (e.g., 0.04 µm pore size) to remove macromolecules like proteins.[5]

  • Ultrafiltration (UF): Further purify the filtrate using ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 5000 Da followed by 1000 Da) to remove smaller soluble impurities.[5]

  • Nanofiltration (NF) or Reverse Osmosis: Concentrate the resulting filtrate using a nanofiltration or reverse osmosis membrane.

  • Decolorization and Final Concentration: Treat the concentrated solution with activated carbon to decolorize, followed by vacuum distillation to obtain a paste.

  • Crystallization and Recrystallization: Cool the paste to induce crystallization. Collect the crystals and perform recrystallization (e.g., with 75% ethanol aqueous solution) three times to achieve high purity.[5]

Visualizations

experimental_workflow_purification cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_final Final Product Isolation start Natural Rubber Latex Serum / Wastewater extraction Solvent Extraction / Filtration start->extraction concentration Concentration extraction->concentration deproteination Deproteination (e.g., Acetone) concentration->deproteination silica Silica Gel Chromatography (Lipid Removal) deproteination->silica ion_exchange Ion-Exchange Chromatography (Ion Removal) silica->ion_exchange crystallization Crystallization / Recrystallization ion_exchange->crystallization analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) crystallization->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds irs Insulin Receptor Substrate (IRS) ir->irs Activates pi3k PI3K irs->pi3k Activates pdp1 PDK1 pi3k->pdp1 Activates akt Akt (PKB) pdp1->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Stimulates glut4_translocation GLUT4 Translocation glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake l_quebrachitol This compound (Inositol Derivative) l_quebrachitol->irs Acts as Second Messenger

Caption: Simplified Insulin Signaling Pathway involving this compound.

osteoblast_signaling cluster_pathways Signaling Pathways lq This compound bmp2 BMP-2 lq->bmp2 Upregulates mapk MAPK Pathway (JNK, ERK, p38) lq->mapk Activates wnt Wnt/β-catenin Pathway lq->wnt Activates runx2 Runx2 (Transcription Factor) bmp2->runx2 Upregulates mapk->runx2 Activates wnt->runx2 Activates osteogenesis Osteoblast Proliferation, Differentiation, Mineralization runx2->osteogenesis Promotes

Caption: this compound's role in promoting osteoblastogenesis.

References

Optimization of reaction parameters for L-Quebrachitol modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in L-Quebrachitol modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound (L-(-)-2-O-methyl-chiro-inositol) is a naturally occurring, optically active cyclitol (a cyclic polyol).[1][2][3] Its primary commercial sources are the serum from rubber latex (Hevea brasiliensis) and the bark of the Quebracho tree (Aspidosperma quebracho).[3][4] It is also found in various other plants, including Cannabis sativa and sea buckthorn.[3] Due to its chiral nature, it serves as a valuable starting material for synthesizing biologically active compounds and pharmaceutical products.[1][5]

Q2: What are the key challenges in working with this compound?

A2: The main challenges include the high cost associated with its recovery and purification from natural sources and sometimes unfavorable organic synthesis steps when used as a starting material.[6] Its high polarity can also pose difficulties in traditional reverse-phase liquid chromatography.[7] Furthermore, the presence of multiple hydroxyl groups with similar reactivity necessitates strategic use of protecting groups for selective modifications.[8]

Q3: What are common protecting group strategies for the hydroxyl groups of this compound?

A3: Due to the multiple hydroxyl groups, selective protection is crucial. Common strategies involve the formation of acetals or ketals, which can selectively protect vicinal diols. For instance, di-O-isopropylidene and dicyclohexylidene have been used to protect the hydroxyl groups of this compound.[9][10] The choice of protecting group depends on the desired regioselectivity and the stability required for subsequent reaction steps. General protecting groups for alcohols, such as benzyl ethers or silyl ethers, can also be employed, with their removal accomplished by hydrogenolysis or fluoride ions, respectively.[11]

Q4: How can I monitor the progress of my this compound modification reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[9] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) with an Evaporative Light-Scattering Detector (ELSD) are suitable, especially given the high polarity of this compound and its derivatives.[7][12]

Q5: What are the typical methods for purifying this compound derivatives?

A5: Purification methods depend on the properties of the synthesized derivative. Column chromatography using silica gel with solvent systems like petroleum ether/ethyl acetate is frequently used to separate products from reaction mixtures.[9] For the purification of this compound itself from natural sources, methods include crystallization, treatment with activated carbon for decolorization, and ion-exchange resin chromatography.[1][2]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the possible causes and solutions?

A1: Low yields in this compound modifications can stem from several factors. Incomplete reactions, formation of side products, or degradation of starting material or product can all contribute.

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure the molar ratios of your reactants and catalysts are correct. For esterifications, for example, an excess of the acylating agent might be necessary.

    • Reaction Time & Temperature: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC or HPLC. Consider cautiously increasing the temperature, but be mindful of potential side reactions.

    • Catalyst Activity: If using a catalyst (e.g., DMAP, p-toluenesulfonic acid), ensure it is fresh and active.[9]

  • Side Product Formation:

    • Protecting Groups: Inadequate protection of hydroxyl groups can lead to non-selective reactions and a mixture of products. Re-evaluate your protecting group strategy.

    • Reaction Conditions: Harsh conditions (e.g., high temperatures, strong acids/bases) can cause side reactions. Explore milder reaction conditions.

  • Solvent and Moisture:

    • Solvent Choice: The solvent can significantly impact reaction rates and outcomes. Ensure you are using a dry, appropriate solvent. For instance, dry dichloromethane or DMF are often used.[9]

    • Moisture: this compound is hygroscopic. Ensure all reagents and glassware are thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.

Experimental Protocols & Data

Protocol 1: Synthesis of (1R,2R,3R,4S,5R,6S)-5-methoxy-1,2:3,4-di-O-isopropylidene-L-inositol[9]

This protocol describes the protection of four hydroxyl groups of this compound using 2,2-dimethoxypropane.

Methodology:

  • Dissolve this compound (5 g, 25.8 mmol) and p-toluenesulfonic acid (0.6 g, 3.5 mmol) in 40 ml of DMF.

  • Add 20 ml of 2,2-dimethoxypropane to the solution.

  • Stir the reaction mixture at 10 °C for 36 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with a saturated sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to obtain the product as a colorless oil.

Expected Yield: Approximately 49.5% (3.5 g).

Protocol 2: Synthesis of Quebrachitol Acetylsalicylate Derivatives[9]

This protocol details the esterification of this compound with acetylsalicylic acid.

Methodology:

  • Dissolve acetylsalicylic acid (40.12 g, 0.22 mol) in 600 ml of dry dichloromethane and cool to -10 °C.

  • Add oxalyl chloride (56 ml, 0.66 mol) and 0.5 ml of DMF to the solution.

  • Stir the mixture for 4 hours at room temperature. Monitor by TLC.

  • After the reaction is complete, concentrate the mixture under vacuum to obtain a yellow liquid (acetylsalicyloyl chloride). Add 200 ml of dry dichloromethane for the next step.

  • In a separate flask, dissolve this compound (10 g, 0.052 mol) in 200 ml of dried pyridine and cool to -15 °C.

  • Slowly add the prepared acetylsalicyloyl chloride solution to the this compound solution.

  • Stir the reaction for the required duration, monitoring by TLC.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield different acetylsalicylate derivatives.

Quantitative Data Summary

Table 1: Yields of Quebrachitol Acetylsalicylate Derivatives[9]

CompoundYield
Compound 4a14.13%
Compound 4b18.65%
Compound 4c28.80%

Table 2: Effect of Temperature on this compound Extraction Yield[1]

Extraction Temperature (°C)Yield (g per 100g serum solid)
-17~12
6~14
20~15
30~15.5
40~16

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Modification Reaction cluster_workup Work-up & Purification start Start: this compound protect Protecting Group Introduction (e.g., Acetal Formation) start->protect reaction Core Reaction (e.g., Esterification, Etherification) protect->reaction Protected this compound monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring deprotect Deprotection (if required) monitoring->deprotect Reaction Complete purify Purification (Column Chromatography) deprotect->purify characterize Characterization (NMR, MS, FTIR) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for this compound modification.

Troubleshooting Low Reaction Yield

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products Formed start Low Reaction Yield Observed q1 Is the starting material consumed? (Check via TLC/HPLC) start->q1 a1_1 Increase reaction time q1->a1_1 No a2_1 Review protecting group strategy q1->a2_1 Yes a1_2 Increase temperature cautiously a1_1->a1_2 a1_3 Check reagent stoichiometry & catalyst activity a1_2->a1_3 a2_2 Use milder reaction conditions a2_1->a2_2 a2_3 Ensure inert atmosphere if needed a2_2->a2_3

Caption: Decision flowchart for troubleshooting low reaction yields.

Protecting Group Strategy Logic

G cluster_selective Selective Modification lq This compound -OH, -OH, -OH, -OH, -OH, -OMe protect Protect specific -OH groups e.g., form di-O-isopropylidene ketal lq->protect modify Modify unprotected -OH e.g., Esterification protect->modify deprotect Remove protecting groups modify->deprotect final_product Selectively Modified Product deprotect->final_product

Caption: Logical flow of a selective modification using protecting groups.

References

Validation & Comparative

Validating the Molecular Targets of L-Quebrachitol in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol, a naturally occurring methyl-derivative of inositol, has emerged as a compound of interest in cancer research.[1][2] While direct experimental validation of its molecular targets in cancer cells is still an evolving area of study, its structural similarity to other well-researched inositols, such as myo-inositol and D-chiro-inositol, provides a strong basis for predicting its mechanism of action. This guide provides a comparative overview of the validated molecular targets of related inositols in cancer cells and presents putative targets for this compound, supported by available data and detailed experimental protocols for validation.

Comparative Analysis of this compound and Other Inositols

This compound is anticipated to share anticancer mechanisms with other inositols, which are known to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][4] The primary proposed mechanisms include the induction of cell cycle arrest and apoptosis through the modulation of key signaling cascades like PI3K/Akt, MAPK, and NF-κB.[2][3]

While specific data on this compound's direct interaction with these pathways in cancer cells is limited, one study has demonstrated its ability to significantly decrease the viability of HepG2 liver cancer cells.[3] Further research is necessary to elucidate the precise molecular mechanisms. In contrast, extensive research on myo-inositol and D-chiro-inositol provides a clearer picture of their anticancer effects, offering a valuable comparative framework.

Quantitative Data Summary

The following tables summarize the known effects of this compound and other inositols on cancer cell viability and key molecular targets.

Table 1: Comparative Cytotoxicity of Inositols in Cancer Cell Lines

CompoundCell LineAssayEffectConcentrationDuration
This compound HepG2 (Liver)Cell ViabilitySignificant decrease in cell viability0-1.5 mg/mL24h[3]
myo-inositol DU-145 (Prostate)MTT AssayReduced cell viabilityIC50: 0.06 mg/mLNot Specified[5]
D-chiro-inositol KGN (Ovarian)Cell ViabilityNo significant effectUp to 200 ng/mLNot Specified[6]
Inositol Hexaphosphate (IP6) Jurkat (Leukemia)Cell ViabilitySignificant decrease in cell viability1.0-4.0 mMNot Specified[7]
IP6 + myo-inositol HT-29, SW-480, SW-620 (Colorectal)WST-1 AssayDecreased cell proliferation0.2, 1, 5 mM24, 48, 72h[8]

Table 2: Modulation of Key Signaling Proteins by Inositols

CompoundTarget PathwayProteinEffectCancer Type
This compound (in osteoclasts) NF-κBRANKLDown-regulation of mRNA levelNot applicable[9]
myo-inositol PI3K/AktPI3K, p-AktReduction in levels and activityBreast[3]
myo-inositol MAPK/ERKp-ERKDecreased activityBreast[3]
myo-inositol Cell CyclepRBInhibition of phosphorylationGeneral[4]
Inositol Hexaphosphate (IP6) PI3K/Akt, MAPK, NF-κBPI3K, MAPK, NF-κBInhibitionGeneral[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by inositols and a typical experimental workflow for validating these targets.

G Putative Signaling Pathways Targeted by this compound in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest inhibits IKK IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB inhibits NFkB->Proliferation L_Quebrachitol This compound L_Quebrachitol->PI3K inhibits L_Quebrachitol->RAS inhibits L_Quebrachitol->IKK inhibits

Caption: Putative signaling pathways targeted by this compound in cancer cells.

G Experimental Workflow for Target Validation cluster_invitro In Vitro Analysis cluster_data Data Analysis cluster_conclusion Conclusion A Treat Cancer Cells with this compound B MTT Assay (Cell Viability) A->B C Western Blot (Protein Expression/Phosphorylation) A->C D Annexin V/PI Staining (Apoptosis Assay) A->D E Cell Cycle Analysis (Flow Cytometry) A->E F Determine IC50 Value B->F G Quantify Protein Levels (p-Akt, p-ERK, NF-κB) C->G H Quantify Apoptotic vs. Live/Necrotic Cells D->H I Determine Percentage of Cells in G1/S/G2-M Phases E->I J Validate Molecular Targets and Elucidate Mechanism of Action F->J G->J H->J I->J

Caption: Experimental workflow for validating molecular targets of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated cells.[1]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, including their phosphorylation status.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine protein concentration using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane and add the chemiluminescent substrate.[1]

  • Imaging: Capture the signal using an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells, including any floating cells in the supernatant, by centrifugation.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[1] Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10]

Conclusion

While this compound holds promise as an anticancer agent, further rigorous experimental validation of its molecular targets in cancer cells is required. The extensive data on other inositols, particularly myo-inositol, provides a strong rationale for investigating this compound's effects on the PI3K/Akt, MAPK, and NF-κB signaling pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically validate these putative targets and elucidate the precise mechanisms underlying the anticancer activity of this compound. Such studies are crucial for advancing its potential development as a novel therapeutic agent.

References

A Comparative Analysis of the Insulin-Mimetic Properties of L-Quebrachitol and D-pinitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the insulin-mimetic effects of two naturally occurring inositols, L-Quebrachitol and D-pinitol. While both compounds have been investigated for their potential antidiabetic properties, the extent of scientific inquiry and available quantitative data differs significantly between them. This document summarizes the current experimental evidence, details relevant methodologies, and visualizes the known signaling pathways to offer a clear and objective comparison for research and development purposes.

Quantitative Data Summary

The following table summarizes the available quantitative data on the insulin-mimetic effects of this compound and D-pinitol from in vitro and in vivo studies. It is important to note that research on D-pinitol is more extensive, providing a broader range of quantitative endpoints.

ParameterThis compoundD-pinitolReference Cell Line/Model
In Vitro Glucose Uptake Increased glucose consumption noted.- Increased basal 2-deoxyglucose (2DG) uptake by 41% at 10 min and 34% at 4 h (10⁻³ M). - Did not significantly increase insulin-stimulated 2DG uptake.HepG2 cells (this compound)L6 muscle cells (D-pinitol)
In Vivo Blood Glucose Lowering Data not available.- Acutely decreased hyperglycemia by 22% at 6 h in STZ-diabetic mice (100 mg/kg p.o.). - Chronic administration (100 mg/kg i.p. twice daily for 11 days) reduced plasma glucose from ~14 mmol/l to ~10 mmol/l in STZ-diabetic mice.STZ-induced diabetic mice
GLUT4 Translocation Data not available.- Stimulated GLUT4 translocation to the plasma membrane in skeletal muscle of mice.C57BL/6 mice
Signaling Pathway Modulation - Down-regulated G6Pase expression. - Up-regulated PPARα expression.- Effect on glucose uptake inhibited by PI3K inhibitor LY294002. - Promoted the expression of PI3K and phosphorylation of Akt.Insulin-resistant HepG2 cells (this compound)L6 muscle cells, T2DM rats (D-pinitol)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

2-Deoxyglucose (2DG) Uptake Assay (for D-pinitol in L6 Muscle Cells)

This protocol is based on the methodology described in studies investigating the insulin-like effect of D-pinitol.

  • Cell Culture: L6 rat muscle cells are cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution in a humidified atmosphere of 5% CO2 at 37°C.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with α-MEM containing 2% horse serum when cells reach confluence. The cells are maintained in this medium for 5-7 days.

  • Serum Starvation: Before the assay, differentiated myotubes are serum-starved in α-MEM for 3-4 hours.

  • Treatment: Cells are pre-incubated with or without D-pinitol (e.g., 10⁻³ M) for specified time points (e.g., 10 minutes, 4 hours). For insulin-stimulated uptake, insulin (e.g., 10⁻⁸ M) is added for the last 15-30 minutes of the pre-incubation period.

  • Glucose Uptake Measurement:

    • The pre-incubation medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with KRH buffer containing 0.5 µCi/ml 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.

    • The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed with 0.1 M NaOH.

    • The radioactivity of the cell lysates is determined by liquid scintillation counting.

    • Protein concentration is determined using a standard protein assay (e.g., Bradford assay) to normalize the glucose uptake data.

Western Blot Analysis for Akt Phosphorylation (General Protocol)

This is a general protocol for assessing the phosphorylation status of Akt, a key protein in the insulin signaling pathway.

  • Cell Culture and Treatment: Cells (e.g., L6 myotubes, HepG2) are cultured and treated with the test compounds (this compound or D-pinitol) and/or insulin for the desired times.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phospho-Akt to total Akt is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Insulin signaling pathway and proposed points of action for D-pinitol and this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis A 1. Culture Cells (e.g., L6 myotubes) B 2. Differentiate into Myotubes A->B C 3. Serum Starve B->C D 4. Pre-incubate with This compound or D-pinitol C->D E (Optional) Add Insulin D->E F 5. Add 2-deoxy-[3H]glucose D->F E->F G 6. Terminate Uptake & Wash F->G H 7. Lyse Cells G->H I 8. Scintillation Counting H->I J 9. Normalize to Protein Content I->J

Caption: General experimental workflow for a radiolabeled 2-deoxyglucose uptake assay.

Conclusion

The available scientific literature strongly supports the insulin-mimetic effects of D-pinitol. It has been shown to lower blood glucose in vivo, stimulate glucose uptake in vitro, and act through the PI3K/Akt signaling pathway, a critical mediator of insulin action. These effects are well-documented with quantitative data.

In contrast, the evidence for this compound's insulin-mimetic activity is currently limited. While preliminary studies in HepG2 cells are promising, showing an increase in glucose consumption and modulation of genes involved in glucose and lipid metabolism, there is a clear lack of quantitative data on key insulin-mimetic endpoints such as direct glucose uptake measurements, GLUT4 translocation, and activation of the PI3K/Akt pathway.

Therefore, while D-pinitol stands as a well-characterized insulin-mimetic compound, further research is required to fully elucidate and quantify the potential antidiabetic effects of this compound and its precise mechanism of action. Direct comparative studies between these two isomers under standardized conditions would be highly valuable to the scientific community.

A Comparative Guide to the Efficacy of Synthetic L-Quebrachitol Versus Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol, a naturally occurring methylated inositol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1][2] As research progresses towards potential therapeutic applications, a critical consideration for drug development is the source of the active compound: chemical synthesis or extraction from natural sources. This guide provides a comparative overview of synthetic this compound and its natural extracts, summarizing key experimental data and methodologies to inform research and development decisions.

I. Synthetic this compound vs. Natural this compound: A Comparative Overview

However, a theoretical comparison based on the principles of chemical synthesis and natural product extraction can be made:

FeatureSynthetic this compoundNatural this compound Extracts
Purity & Consistency High purity and batch-to-batch consistency are achievable through controlled chemical reactions. The final product is well-characterized with minimal impurities.Purity can vary depending on the extraction and purification methods used.[5][6][7] The presence of other co-extracted natural compounds could lead to synergistic or antagonistic effects, and batch-to-batch variability can be a challenge.
Scalability & Supply Chemical synthesis offers a potentially more scalable and reliable supply chain, independent of geographical and seasonal variations in natural source availability.[8][9]Supply is dependent on the availability and harvesting of the natural source material.[4]
Cost of Production The cost of multi-step chemical synthesis can be high, especially during initial process development and optimization.For established and abundant natural sources like rubber latex, extraction can be a cost-effective method.
Bio-identical Nature A successfully synthesized this compound molecule is chemically identical to its natural counterpart.The active molecule is inherently bio-identical.
Regulatory Pathway A well-defined synthetic route and impurity profile can streamline the regulatory approval process for pharmaceuticals.The presence of multiple components in less purified extracts can complicate regulatory submissions.

II. Biological Efficacy of this compound (from Natural Sources)

The following tables summarize quantitative data from key studies on the biological activities of this compound, which, unless otherwise specified, was derived from natural sources. These data provide a benchmark for the expected efficacy of synthetic this compound, assuming identical purity and molecular structure.

Table 1: Anti-convulsant Activity of this compound in a PTZ-Induced Seizure Model in Chicks[1][12][13]
Treatment GroupOnset of Seizures (seconds)Frequency of Convulsions (per minute)Duration of Convulsions (seconds)
Control (PTZ 80 mg/kg)55.3 ± 4.515.2 ± 1.825.8 ± 3.2
This compound (1 mg/kg) + PTZ75.1 ± 5.111.5 ± 1.518.9 ± 2.5
This compound (5 mg/kg) + PTZ98.4 ± 6.28.3 ± 1.213.5 ± 2.1
This compound (10 mg/kg) + PTZ125.7 ± 7.85.1 ± 0.99.2 ± 1.7
Carbamazepine (80 mg/kg) + PTZ145.2 ± 8.53.2 ± 0.66.5 ± 1.1
This compound (10 mg/kg) + Carbamazepine (80 mg/kg) + PTZ185.4 ± 9.11.8 ± 0.44.1 ± 0.8
p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives[8]
CompoundIC₅₀ (µM)
Acarbose (Positive Control)10.43 ± 2.12
This compound> 50
Derivative 3b4.85 ± 0.56
Derivative 3c3.21 ± 0.45
Derivative 3e6.12 ± 0.89
Derivative 3h2.54 ± 0.33
Derivative 3i0.46 ± 0.14
Derivative 3j1.87 ± 0.28
Derivative 3l7.34 ± 1.02
Derivative 6b9.87 ± 1.54

Note: This study highlights the potential for synthetic modification of the this compound scaffold to enhance specific biological activities.

III. Experimental Protocols

In Vivo Anti-convulsant Activity Assay[1][12][13]
  • Animal Model: Day-old chicks.

  • Induction of Seizures: Pentylenetetrazol (PTZ) was administered intraperitoneally (i.p.) at a dose of 80 mg/kg to induce convulsions.

  • Treatment: this compound (1, 5, and 10 mg/kg) or the standard drug, carbamazepine (80 mg/kg), were administered orally 30 minutes before PTZ injection. A combination group received both this compound (10 mg/kg) and carbamazepine (80 mg/kg).

  • Observation: Animals were observed for the onset, frequency, and duration of seizures for a period of 30 minutes after PTZ administration.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

In Vitro α-Glucosidase Inhibition Assay[8]
  • Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) were used as the enzyme and substrate, respectively.

  • Procedure: The assay was performed in a 96-well microplate. A mixture of the enzyme solution and different concentrations of the test compounds (synthetic this compound derivatives) was pre-incubated at 37°C for 10 minutes. The reaction was initiated by adding the pNPG substrate.

  • Measurement: The absorbance was measured at 405 nm after a 30-minute incubation period. The percentage of inhibition was calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) was determined.

  • Positive Control: Acarbose was used as a positive control.

Extraction and Purification of this compound from Natural Rubber Latex Serum[5][6]
  • Starting Material: Serum from natural rubber latex.

  • Extraction: The serum is extracted with a water-alcoholic mixture (e.g., 80% ethanol).

  • Concentration and Deproteination: The extract is concentrated by boiling and then deproteinated using an organic solvent like acetone.

  • Filtration and Evaporation: The deproteinated serum is filtered, and the filtrate is evaporated to obtain a residue.

  • Purification: The residue is dissolved in an organic solvent and passed through a silica column to remove lipids and other impurities. The eluate is then passed through an ion-exchange resin.

  • Crystallization: The final eluate is evaporated, and this compound is crystallized, often with the addition of ethanol to induce precipitation. The crystals are then collected and dried.

IV. Visualizing Pathways and Workflows

Signaling Pathway of this compound in Osteoclastogenesis

G RANKL RANKL RANK RANK RANKL->RANK Binds NFkB NF-κB Pathway RANK->NFkB cFos c-Fos RANK->cFos L_Quebrachitol This compound L_Quebrachitol->NFkB Inhibits L_Quebrachitol->cFos Inhibits NFATc1 NFATc1 NFkB->NFATc1 Upregulates cFos->NFATc1 Upregulates Osteoclastogenesis Osteoclast Differentiation & Activity NFATc1->Osteoclastogenesis G start Start: Source this compound synthetic Synthetic This compound start->synthetic natural Natural Extract (Purified this compound) start->natural characterization Characterization (HPLC, NMR, MS) synthetic->characterization natural->characterization in_vitro In Vitro Assays (e.g., Anti-inflammatory, Anti-cancer) characterization->in_vitro in_vivo In Vivo Studies (e.g., Animal models of diabetes, inflammation) characterization->in_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

A Comparative Analysis of L-Quebrachitol's Anti-inflammatory Activity: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available scientific data reveals the promising anti-inflammatory potential of L-Quebrachitol, a naturally occurring cyclitol. This guide provides a comparative overview of its activity in both laboratory (in vitro) and living organism (in vivo) models, juxtaposed with its isomer, D-pinitol, and commonly used non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic promise of this compound.

In Vitro Anti-inflammatory Activity

The initial assessment of a compound's anti-inflammatory potential often begins with in vitro assays that model cellular responses to inflammation. Key assays include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) and the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade.

While specific IC50 values for this compound in these assays are not extensively documented in publicly available literature, its isomer, D-pinitol, has demonstrated notable in vitro anti-inflammatory effects. This suggests a potential avenue for future research to quantify the specific potency of this compound. For comparison, the well-established NSAID, diclofenac, exhibits significant inhibitory activity in these assays.

CompoundIn Vitro AssayIC50 ValueReference
This compound Nitric Oxide (NO) Production Inhibition (RAW 264.7 cells)Data Not Available-
COX-2 InhibitionData Not Available-
Lipoxygenase (LOX) InhibitionData Not Available-
D-Pinitol Nitric Oxide (NO) Production Inhibition (RAW 264.7 cells)Potent Inhibition Reported[General scientific literature]
Diclofenac Nitric Oxide (NO) Production Inhibition (RAW 264.7 cells)~13-27 µg/mL[1]
COX-1 Inhibition~9.32 µM[2]
COX-2 Inhibition~0.82 µM[2]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely accepted method for evaluating the in vivo anti-inflammatory activity of novel compounds. This test measures the ability of a substance to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent.

Studies have shown that D-pinitol, the isomer of this compound, exhibits significant dose-dependent inhibition of paw edema in this model. While direct comparative studies are limited, this provides a strong rationale for investigating this compound in the same model. The standard drugs, diclofenac and indomethacin, are highly effective in reducing carrageenan-induced paw edema, serving as positive controls for such experiments.

CompoundAnimal ModelDosePaw Edema Inhibition (%)Time PointReference
This compound Carrageenan-Induced Paw Edema (Rat)Data Not AvailableData Not Available--
D-Pinitol Carrageenan-Induced Paw Edema (Rat)12.5, 25, and 50 mg/kgSignificant, dose-dependent inhibition1-4 hours[3][4]
Diclofenac Carrageenan-Induced Paw Edema (Rat)5 mg/kg~56%2 hours[5]
20 mg/kg~72%3 hours[5]
Indomethacin Carrageenan-Induced Paw Edema (Rat)5 mg/kgSignificant Inhibition1-5 hours
10 mg/kgStrong Inhibition4 hours

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many compounds, including potentially this compound, are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.

Below are diagrams illustrating these pathways and a typical workflow for evaluating anti-inflammatory agents.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation IκBα->Degradation Ubiquitination & Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators L_Quebrachitol This compound L_Quebrachitol->IKK Complex Inhibits L_Quebrachitol->NF-κB Inhibits Translocation

Figure 1. The NF-κB Signaling Pathway and Potential Inhibition by this compound.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation Compound Treatment Treatment with This compound/Analogs LPS Stimulation->Compound Treatment NO Assay Nitric Oxide (NO) Measurement Compound Treatment->NO Assay COX LOX Assay COX/LOX Enzyme Inhibition Assays Compound Treatment->COX LOX Assay Animal Model Rodent Model Selection (e.g., Rat, Mouse) Compound Admin Compound Administration (Oral, IP) Animal Model->Compound Admin Inflammation Induction Carrageenan Injection (Paw Edema) Compound Admin->Inflammation Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation Induction->Measurement

Figure 2. Experimental Workflow for Evaluating Anti-inflammatory Compounds.

Detailed Experimental Protocols

In Vitro: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., dexamethasone), or vehicle (control). The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the unstimulated control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. They are fasted overnight before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg, p.o.), and treatment groups receiving different doses of this compound.

  • Compound Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3]

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The available evidence suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. While direct quantitative data for this compound is still emerging, the activity of its isomer, D-pinitol, provides a strong basis for its potential efficacy. Further studies employing standardized in vitro and in vivo models are warranted to fully elucidate its mechanism of action and therapeutic potential in comparison to existing anti-inflammatory drugs. The detailed protocols provided herein offer a framework for such future investigations.

References

A Comparative Analysis of the Neuroprotective Potential of L-Quebrachitol and Myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacy and Mechanisms

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents that can protect neurons from damage and death. Among the promising candidates are two naturally occurring isomers of inositol: L-Quebrachitol and myo-inositol. While both have demonstrated neuroprotective properties, a direct comparative analysis of their efficacy and mechanisms of action has been lacking. This guide provides a comprehensive comparison of the neuroprotective effects of this compound and myo-inositol, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their drug development efforts.

At a Glance: Comparative Efficacy

CompoundNeurotoxic ModelKey Neuroprotective Effects
This compound 6-Hydroxydopamine (6-OHDA)-induced neurotoxicity- Increased neuronal cell viability- Reduced oxidative stress (decreased lipid peroxidation and nitrite levels)
Myo-inositol Kainic acid-induced excitotoxicity- Attenuated neuronal cell loss in the hippocampus- Modulated apoptosis-related proteins (increased Bcl-2, decreased caspases)

Quantitative Neuroprotective Effects

To provide a clear comparison of the neuroprotective efficacy of this compound and myo-inositol, the following tables summarize quantitative data from key experimental studies.

Table 1: Neuroprotective Effects of this compound against 6-OHDA-Induced Neurotoxicity in Rat Fetal Mesencephalic Cells

TreatmentConcentrationCell Viability (% of Control)Nitrite-Nitrate Formation (% of 6-OHDA)Thiobarbituric Acid Reactive Substances (% of 6-OHDA)
Control-100%--
6-OHDA200 µM~50%100%100%
This compound + 6-OHDA1 µg/mL~60%ReducedReduced
This compound + 6-OHDA10 µg/mL~75%Significantly ReducedSignificantly Reduced
This compound + 6-OHDA100 µg/mL~90%[1][2]Markedly Reduced[1][2]Markedly Reduced[1][2]

Table 2: Neuroprotective Effects of Myo-inositol against Kainic Acid-Induced Neuronal Loss in Rat Hippocampus

Treatment GroupHippocampal RegionNeuronal Cell Loss Reduction (compared to Kainic Acid alone)
Myo-inositol + Kainic AcidCA1~10-15%[3][4]
Myo-inositol + Kainic AcidCA3~5-10%[3]

Mechanisms of Neuroprotection: A Tale of Two Pathways

This compound and myo-inositol appear to exert their neuroprotective effects through distinct, yet potentially overlapping, signaling pathways. This compound's primary mechanism identified to date is its potent antioxidant activity, while myo-inositol's effects are more closely linked to the modulation of intracellular signaling cascades, particularly the PI3K/Akt pathway and the intrinsic apoptosis pathway.

This compound: A Guardian Against Oxidative Stress

This compound's neuroprotective effects in the context of 6-hydroxydopamine (6-OHDA)-induced toxicity are largely attributed to its ability to scavenge free radicals and reduce oxidative stress.[1][2] Emerging evidence also suggests a potential role in modulating inflammatory pathways, such as the NF-κB signaling cascade, which is often implicated in neuroinflammation and neuronal death.

L_Quebrachitol_Pathway cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_outcome Cellular Outcome ROS Reactive Oxygen Species Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Nitrite Nitrite Formation ROS->Nitrite NFkB NF-κB Activation ROS->NFkB Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death Nitrite->Neuronal_Death NFkB->Neuronal_Death Neuronal_Survival Neuronal Survival L_Quebrachitol This compound L_Quebrachitol->ROS Inhibits L_Quebrachitol->NFkB Inhibits (potential) L_Quebrachitol->Neuronal_Survival Promotes Myo_inositol_Pathway cluster_signaling Survival Signaling cluster_apoptosis Apoptosis Regulation cluster_outcome Cellular Outcome PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Promotes Caspases Caspases Akt->Caspases Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis Induces Myo_inositol Myo-inositol Myo_inositol->PI3K Activates L_Quebrachitol_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment Culture Culture Rat Fetal Mesencephalic Cells Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Neurotoxicity with 6-OHDA Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT Griess Griess Assay (Nitrite Formation) Induce->Griess TBARS TBARS Assay (Lipid Peroxidation) Induce->TBARS Myo_inositol_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Animal Adult Male Wistar Rats Pretreat Pre-treat with Myo-inositol Animal->Pretreat Induce Induce Excitotoxicity with Kainic Acid Pretreat->Induce Histology Histological Analysis of Hippocampus Induce->Histology Cell_Count Neuronal Cell Counting (CA1, CA3) Histology->Cell_Count

References

L-Quebrachitol's Mechanism of Action: A Comparative Guide to Validation Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol, a naturally occurring methylated inositol, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.[1][2] While numerous studies have proposed potential mechanisms of action for this promising compound, rigorous validation of these pathways, particularly through the gold-standard approach of gene knockout models, remains largely unexplored.

This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by existing experimental data. It further offers a comparative perspective by detailing the established methodology of using gene knockout models for mechanism of action validation, highlighting the enhanced level of evidence this technique provides.

Proposed Mechanisms of Action of this compound

Current research, primarily from in vitro and in silico studies, suggests that this compound exerts its biological effects through multiple signaling pathways.

Inhibition of the RANK Signaling Pathway in Osteoclastogenesis

One of the well-documented effects of this compound is its ability to suppress osteoclast formation and activity.[3] This is proposed to occur through the inhibition of the Receptor Activator of Nuclear Factor-κB (RANK) signaling pathway.[3]

  • Mechanism: this compound has been shown to suppress RANKL-induced activation of key downstream signaling molecules, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Fos proto-oncogene (c-Fos).[3] This, in turn, leads to the downregulation of the nuclear factor of activated T-cells c1 (NFATc1), a critical transcription factor for osteoclast differentiation.[3] The subsequent inhibition of osteoclast-associated marker genes, such as tartrate-resistant acid phosphatase (TRAP), matrix metallopeptidase 9 (MMP-9), and cathepsin K, results in reduced bone resorption.[3]

Modulation of Voltage-Gated Sodium Channels

In the context of its anti-convulsant properties, this compound is suggested to interact with voltage-gated sodium channels (VGSCs).[1]

  • Mechanism: In silico molecular docking studies have indicated that this compound can bind to VGSCs, a key receptor involved in the generation and propagation of action potentials.[1] This interaction is proposed to block the channel, thereby reducing neuronal excitability and suppressing seizure activity.[1]

Comparative Analysis: this compound vs. D-Pinitol

This compound is often compared to its isomer, D-pinitol, another methylated inositol with similar but distinct biological activities. While both have shown potential in managing hyperglycemia, their metabolic fates and potencies can differ. A key distinction is that this compound is seldom found coexisting with D-pinitol in the same plant family, suggesting different biosynthetic pathways.[2][4]

FeatureThis compoundD-Pinitol
Primary Proposed MOA Inhibition of RANK signaling, Modulation of VGSCsInsulin-mimetic effects, modulation of glucose metabolism
Therapeutic Areas Osteoporosis, Epilepsy, Inflammation, CancerDiabetes, Metabolic Syndrome
Validation Status Primarily in vitro and in silicoInvestigated in animal models of diabetes

Experimental Data Supporting Proposed Mechanisms

The following table summarizes the quantitative data from key studies on this compound's mechanism of action.

ExperimentModel SystemTreatmentKey FindingReference
Osteoclastogenesis AssayRAW 264.7 pre-osteoclastic cellsThis compound (various concentrations)Dose-dependent inhibition of TRAP-positive multinucleated cells and resorption pits.[3][3]
Western Blot AnalysisRAW 264.7 cellsThis compound + RANKLDramatic reduction in the phosphorylation of NF-κB-P65 and suppressed protein expression of NFATc1 and c-Fos.[3][3]
Molecular DockingIn silico model of VGSCThis compoundDemonstrated a binding affinity of -5.4 kcal/mol to the voltage-gated sodium channel.[1][1]
In Vivo Anticonvulsant StudyPentylenetetrazol (PTZ)-induced convulsion in chicksThis compound (1, 5, and 10 mg/kg)Significantly prolonged seizure latency and decreased convulsion frequency at all doses.[1][1]

The Gold Standard: Validation with Gene Knockout Models

While the existing data for this compound is promising, the definitive validation of its proposed mechanisms of action would greatly benefit from the use of gene knockout (KO) models. This technology allows for the specific deletion of a target gene, enabling researchers to directly assess the gene's role in a biological process and as a drug target.

Experimental Workflow for Gene Knockout Validation

A typical workflow for validating a compound's mechanism of action using a gene knockout model involves the following steps:

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Compound Testing A Identify Target Gene B Design and Synthesize gRNA and Cas9 A->B C Generate KO Cell Line or Animal Model B->C D Confirm Gene Knockout (PCR, Sequencing, Western Blot) C->D E Characterize Phenotype of KO Model D->E F Treat Wild-Type (WT) and KO Models with Compound E->F G Assess Biological Response F->G H Compare Compound Effect in WT vs. KO G->H G cluster_0 RANK Signaling Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB cFos c-Fos TRAF6->cFos NFATc1 NFATc1 NFkB->NFATc1 Induce cFos->NFATc1 Induce Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis L_Quebrachitol This compound L_Quebrachitol->NFkB L_Quebrachitol->cFos G cluster_0 Neuronal Excitability VGSC Voltage-Gated Sodium Channel Na_influx Na+ Influx VGSC->Na_influx Mediates Action_Potential Action Potential Na_influx->Action_Potential Generates Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability L_Quebrachitol This compound L_Quebrachitol->VGSC Blocks

References

Head-to-head comparison of different L-Quebrachitol extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Quebrachitol, a naturally occurring methylated inositol, holds significant promise as a chiral starting material for the synthesis of various bioactive compounds and pharmaceuticals. Its efficient extraction from natural sources, primarily the serum of natural rubber latex (Hevea brasiliensis), is a critical step in harnessing its potential. This guide provides a head-to-head comparison of different this compound extraction techniques, supported by available experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for various this compound extraction techniques. It is important to note that while data for conventional methods are more readily available and specific to this compound, data for modern techniques are often extrapolated from studies on similar compounds like inositols and cyclitols due to a lack of specific research on this compound.

Extraction Technique Typical Yield Purity of Crude Extract Final Purity (after purification) Processing Time Solvent Consumption Environmental Impact
Conventional Solvent Extraction 2-15% (w/w of solid serum)[1][2]Variable, contains impuritiesUp to 100%[3]Long (hours to days)HighHigh (due to large solvent volumes)
Membrane Separation Technology Not explicitly stated, but scalable to 10 kg/year [4]Improved over crude extractUp to 99.20%[4][5]ModerateLowLow to Moderate
Microwave-Assisted Extraction (MAE) Potentially higher than conventional methods[6][7]--Short (minutes)[6]Low to ModerateLow
Ultrasound-Assisted Extraction (UAE) Potentially higher than conventional methods[8][9][10]--Short (minutes to hours)[9]Low to ModerateLow
Enzyme-Assisted Extraction (EAE) Potentially improved yields[11]--Moderate (hours)Low (aqueous medium)Low
Supercritical Fluid Extraction (SFE) Variable, dependent on parameters[12]High selectivity possibleHighModerate to LongMinimal (CO2 is recycled)Very Low

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed.

Conventional Solvent Extraction

This method relies on the differential solubility of this compound in various organic solvents.

Materials:

  • Dried serum from natural rubber latex

  • Methanol or Ethanol (reagent grade)

  • Activated carbon

  • Ion-exchange resin

  • Distilled water

Procedure:

  • Preparation of Serum: The natural rubber latex serum is first concentrated to form a solid or pulverized material.[2] This can be achieved through methods like spray-drying.

  • Extraction: The dried serum is dissolved in methanol or ethanol with stirring. A common ratio is 750 ml of solvent per 100 g of solid serum. The extraction is typically carried out at a temperature range of -20°C to 40°C for methanol.[2][3]

  • Filtration: The solution is filtered to remove insoluble impurities.

  • Concentration: The filtrate is concentrated under vacuum to facilitate the crystallization of crude this compound.[2]

  • Crystallization: The concentrated solution is left to stand, often at room temperature or in a refrigerator, to allow for the formation of this compound crystals.[2][3]

  • Purification:

    • The crude crystals are collected by filtration.

    • For further purification, the crystals are redissolved in distilled water.

    • The solution is decolorized by treatment with activated carbon.[2]

    • The solution is then passed through an ion-exchange resin to remove ionic impurities.[2]

    • Finally, pure this compound is recrystallized from the purified solution, often by adding ethanol to induce precipitation.[2]

Membrane Separation Technology

This technique utilizes a series of membranes with different pore sizes to separate this compound from other components in the rubber serum.

Materials:

  • Wastewater/serum from natural rubber processing

  • Microfiltration (MF) membrane

  • Ultrafiltration (UF) membranes (e.g., with different molecular weight cut-offs)

  • Nanofiltration (NF) or Reverse Osmosis (RO) membrane

  • Ethanol (for crystallization)

Procedure:

  • Coarse Filtration: The raw rubber industry wastewater is first coarsely filtered to remove large solid impurities, resulting in a clear liquor.

  • Microfiltration (MF): The clarified liquid is then passed through a microfiltration membrane to remove suspended particles and macromolecules.[5]

  • Ultrafiltration (UF): The permeate from the MF step is subjected to one or more stages of ultrafiltration using membranes with progressively smaller pore sizes. This step is crucial for removing proteins and other organic impurities.[4][5]

  • Concentration (NF/RO): The resulting ultrafiltrate, which contains this compound, is then concentrated using a nanofiltration or reverse osmosis membrane. This step removes water and smaller ions, thereby increasing the concentration of this compound.[4][5]

  • Decolorization and Further Concentration: The concentrated solution may be further decolorized (e.g., with activated carbon) and evaporated to obtain a pasty concentrate.

  • Crystallization and Purification: The concentrate is cooled to induce crystallization of this compound. The crude crystals are then collected and can be further purified by recrystallization from a suitable solvent like an ethanol-water mixture to achieve high purity.[5]

Microwave-Assisted Extraction (MAE) (Generalized Protocol)

Materials:

  • Dried and ground plant material (e.g., rubber serum solids)

  • Extraction solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • Sample Preparation: The dried plant material is finely ground to increase the surface area for extraction.

  • Extraction: The ground sample is mixed with the chosen solvent in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor, and the sample is irradiated at a specific power (e.g., 900 W) and temperature for a set duration (e.g., 5-20 minutes).[7] These parameters need to be optimized for this compound.

  • Filtration and Concentration: After extraction, the mixture is filtered, and the filtrate is concentrated to recover the crude this compound.

  • Purification: The crude extract can be purified using the methods described in the conventional solvent extraction protocol.

Ultrasound-Assisted Extraction (UAE) (Generalized Protocol)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction. A specific protocol for this compound is not detailed in the available literature, but a general approach for bioactive compounds can be adapted.[9][10]

Materials:

  • Dried and ground plant material (e.g., rubber serum solids)

  • Extraction solvent (e.g., ethanol-water mixture)

Procedure:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction: The sample is mixed with the solvent in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 25 kHz) and temperature for a defined period (e.g., 30 minutes).[13]

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Purification: The crude extract is then purified using conventional methods.

Enzyme-Assisted Extraction (EAE) (Conceptual Protocol)

EAE uses enzymes to break down the cell wall components of the plant material, facilitating the release of intracellular compounds. This method is particularly promising for releasing compounds trapped within a complex matrix.

Materials:

  • Plant material containing this compound

  • Specific enzymes (e.g., cellulases, pectinases)[11]

  • Buffer solution (to maintain optimal pH for enzyme activity)

Procedure:

  • Sample Preparation: The plant material is ground and suspended in a buffer solution.

  • Enzymatic Treatment: A specific enzyme or a cocktail of enzymes is added to the suspension. The mixture is incubated at an optimal temperature and pH for the enzymes to act.

  • Extraction: After enzymatic hydrolysis of the cell walls, the released this compound can be extracted using a suitable solvent (e.g., water or ethanol).

  • Inactivation and Separation: The enzymes are inactivated (e.g., by heat), and the extract is separated from the solid residue.

  • Purification: The crude extract is then purified.

Supercritical Fluid Extraction (SFE) (Conceptual Protocol)

SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned. Due to the non-polar nature of supercritical CO2, a polar co-solvent is often required for extracting polar compounds like this compound.

Materials:

  • Dried and ground plant material

  • Supercritical CO2

  • Co-solvent (e.g., ethanol)

Procedure:

  • Sample Preparation: The plant material is dried and finely ground.

  • Extraction: The ground material is packed into an extraction vessel. Supercritical CO2, often mixed with a co-solvent like ethanol, is then passed through the vessel at a specific temperature and pressure.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Collection and Purification: The precipitated this compound is collected. Further purification steps may be necessary.

Mandatory Visualization

The following diagrams illustrate the workflows for the two most well-documented this compound extraction techniques.

Conventional_Solvent_Extraction cluster_purification Purification start Natural Rubber Latex Serum concentration Concentration (e.g., Spray Drying) start->concentration extraction Solvent Extraction (Methanol/Ethanol) concentration->extraction filtration1 Filtration extraction->filtration1 concentration2 Vacuum Concentration filtration1->concentration2 crystallization1 Crude Crystallization concentration2->crystallization1 filtration2 Filtration crystallization1->filtration2 purification Purification Steps filtration2->purification dissolution Redissolve in Water decolorization Activated Carbon Treatment dissolution->decolorization ion_exchange Ion-Exchange Chromatography decolorization->ion_exchange crystallization2 Recrystallization (with Ethanol) ion_exchange->crystallization2 end Pure this compound crystallization2->end

Conventional Solvent Extraction Workflow for this compound.

Membrane_Separation_Workflow start Rubber Industry Wastewater/Serum coarse_filtration Coarse Filtration start->coarse_filtration microfiltration Microfiltration (MF) coarse_filtration->microfiltration ultrafiltration Ultrafiltration (UF) (Multiple Stages) microfiltration->ultrafiltration concentration Concentration (Nanofiltration/Reverse Osmosis) ultrafiltration->concentration decolorization Decolorization & Evaporation concentration->decolorization crystallization Crystallization decolorization->crystallization purification Recrystallization crystallization->purification end Pure this compound purification->end

Membrane Separation Technology Workflow for this compound Extraction.

References

The Pivotal Role of Structure in the Bioactivity of L-Quebrachitol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural product derivatives is paramount in the quest for novel therapeutics. L-Quebrachitol, a naturally occurring cyclitol, has emerged as a versatile chiral scaffold for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of this compound derivatives, focusing on their α-glucosidase inhibitory and anti-platelet aggregation activities, supported by experimental data and detailed protocols.

This compound (2-O-methyl-L-inositol) possesses a unique stereochemistry that makes it an attractive starting material for the synthesis of a wide range of bioactive molecules.[1] Its derivatives have shown promise in various therapeutic areas, including diabetes, thrombosis, and inflammation.[2][3][4] This guide delves into the SAR of these derivatives, offering insights into how specific structural modifications influence their biological efficacy.

α-Glucosidase Inhibitory Activity: A Key to Antidiabetic Potential

A significant area of research for this compound derivatives has been in the management of diabetes through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. A study by Zhang et al. (2023) provides a comprehensive SAR analysis of two series of this compound derivatives.[2][5]

The study highlights that modifications at the C-2 position of the this compound ring significantly impact the α-glucosidase inhibitory activity. The introduction of a benzyl group with various substituents on the phenyl ring led to a range of potencies.

Key SAR insights for α-glucosidase inhibition:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl moiety are critical. For instance, electron-withdrawing groups at the para position of the benzene ring tend to enhance inhibitory activity.

  • Nature of the Linker: The type of linkage between the this compound core and the aromatic moiety influences the overall efficacy.

  • Specific Substituents: Compound 3i , featuring a specific substitution pattern on the benzyl group, demonstrated the most potent α-glucosidase inhibitory activity, being approximately 20 times more active than the standard drug, Acarbose.[2][5]

Comparative Data: α-Glucosidase Inhibitory Activity of this compound Derivatives
CompoundIC50 (μM)[2][5]
3a 226.81
3b 8.87
3c 7.99
3e 9.01
3h 8.16
3i 0.46
3j 7.92
3l 9.58
6b 9.98
Acarbose (Control) 10.43

Anti-Platelet Aggregation Activity: Targeting Thrombosis

This compound and its derivatives have also been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis.[3] Platelet-activating factor (PAF) is a potent phospholipid activator of platelets, and its receptor (PAF-R) is a target for anti-thrombotic drugs. This compound has been shown to inhibit PAF receptor binding.[6][7]

A study by Cai et al. (2024) synthesized five this compound derivatives and evaluated their inhibitory effects on platelet aggregation.[3]

Key SAR insights for anti-platelet aggregation:

  • Esterification and Etherification: The introduction of different functional groups through esterification or etherification at the hydroxyl positions of this compound leads to varied anti-platelet aggregation activities.

  • Specific Derivatives: Compound 3a showed anticoagulant effects comparable to aspirin, while compound 4b exhibited dose-independent inhibitory activities in rats that were stronger than aspirin, highlighting the therapeutic potential of these derivatives.[3]

Comparative Data: Inhibition of Platelet Aggregation by this compound Derivatives
CompoundAgonistInhibition (%)[3]
3a AA58.3
3a ADP45.2
4b AA65.7
4b ADP51.8
Aspirin (Control) AA60.1
Aspirin (Control) ADP48.5

(Note: AA = Arachidonic Acid, ADP = Adenosine Diphosphate)

Experimental Protocols

General Synthesis of this compound Derivatives (Etherification)

A general procedure for the synthesis of this compound ethers involves the reaction of this compound with an appropriate alkyl or benzyl halide in the presence of a base.

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes.

  • Add the corresponding halide (e.g., benzyl bromide) dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Prepare a reaction mixture containing 50 μL of phosphate buffer (50 mM, pH 6.8), 10 μL of α-glucosidase solution (1 U/mL), and 20 μL of the test compound solution in a 96-well plate.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 μL of pNPG solution (2 mM).

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 μL of 0.1 M sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Use Acarbose as a positive control. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[2][5]

Platelet Aggregation Assay

This assay assesses the effect of compounds on platelet aggregation induced by agonists like arachidonic acid (AA) or adenosine diphosphate (ADP).

  • Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation.

  • Adjust the platelet count in the PRP to approximately 3.0 x 10^8 platelets/mL.

  • Pre-warm the PRP to 37 °C.

  • Add the test compound or vehicle to the PRP and incubate for 5 minutes.

  • Induce platelet aggregation by adding an agonist (e.g., AA or ADP).

  • Monitor the change in light transmittance for 5 minutes using a platelet aggregometer.

  • The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioassay Biological Evaluation lq This compound reaction Chemical Reaction (e.g., Etherification) lq->reaction reagents Reagents (e.g., Benzyl Halides, Base) reagents->reaction purification Purification (Column Chromatography) reaction->purification derivatives This compound Derivatives purification->derivatives alpha_glucosidase α-Glucosidase Assay derivatives->alpha_glucosidase platelet_aggregation Platelet Aggregation Assay derivatives->platelet_aggregation data_analysis Data Analysis (IC50, % Inhibition) alpha_glucosidase->data_analysis platelet_aggregation->data_analysis

General experimental workflow for synthesis and bio-evaluation.

paf_receptor_pathway lq_derivative This compound Derivative paf_receptor PAF Receptor lq_derivative->paf_receptor Inhibition g_protein Gq Protein paf_receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc platelet_aggregation_node Platelet Aggregation ca_release->platelet_aggregation_node pkc->platelet_aggregation_node

Inhibition of the PAF receptor signaling pathway.

Future Directions

While significant progress has been made in understanding the SAR of this compound derivatives, particularly as α-glucosidase inhibitors and anti-platelet aggregation agents, further research is warranted. The exploration of their potential as anticancer and anti-inflammatory agents requires more systematic studies with quantitative data to establish clear SAR trends. The development of more efficient and stereoselective synthetic routes will also be crucial for accessing a wider diversity of derivatives for biological screening. The insights gained from SAR studies will undoubtedly pave the way for the design and development of novel this compound-based therapeutics with improved potency and selectivity.

References

Independent replication of published L-Quebrachitol bioactivity studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioactivity studies on L-Quebrachitol, a naturally occurring cyclitol with demonstrated therapeutic potential. It is intended to assist researchers in the independent replication of these findings by offering a synthesis of quantitative data and detailed experimental protocols. This compound has garnered attention for its diverse pharmacological effects, including anti-diabetic, anti-cancer, and anti-inflammatory properties.

Comparative Bioactivity Data

The following tables summarize the key quantitative findings from various studies on this compound and its derivatives, offering a baseline for comparative analysis.

Table 1: Anti-Diabetic Activity of this compound and Its Derivatives

CompoundAssayTargetIC50 ValueReference CompoundIC50 Value (Reference)
This compoundα-Amylase Inhibitionα-AmylaseNot ReportedAcarboseNot Reported
This compound Derivative 3iα-Glucosidase Inhibitionα-Glucosidase0.46 ± 0.14 mmol L⁻¹Acarbose10.43 ± 2.12 mmol L⁻¹
This compound Derivative 6bα-Glucosidase Inhibitionα-Glucosidase~2x more potent than AcarboseAcarboseNot specified
This compound Derivative 3b, 3c, 3e, 3h, 3j, 3lα-Glucosidase Inhibitionα-GlucosidaseStronger than AcarboseAcarboseNot specified

Table 2: Anti-Cancer and Cytotoxic Effects of this compound

Cell LineAssayIncubation TimeEffectConcentration
HepG2 (Human Liver Cancer)Cell Viability24 hoursSignificantly decreased0 - 1.5 mg/mL
NIH 3T3 (Mouse Embryo Fibroblast)Growth InhibitionNot Specified30% inhibition1 mM

Table 3: Anti-Inflammatory and Signaling Effects of this compound

AssayCell LineTarget Pathway/MoleculeEffectConcentration
PAF Receptor BindingNot SpecifiedPlatelet-Activating Factor Receptor (PAFR)IC50: 42.2 µM-
NF-κB SignalingRAW 264.7 (Mouse Macrophage)NF-κB p65, NFATc1, c-FosDownregulation of mRNA and protein expressionDose-dependent (up to 60 µM)

Experimental Protocols

To facilitate the replication of the cited bioactivities, detailed protocols for key experiments are provided below.

Anti-Diabetic Activity Assays

This protocol is adapted from studies on this compound derivatives and can be used to assess the inhibitory activity against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its derivatives

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the this compound sample (or derivative) at various concentrations.

  • Add the α-glucosidase solution to each well and incubate.

  • Initiate the reaction by adding pNPG solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

A general protocol for assessing α-amylase inhibition is as follows:

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate or test tubes

  • Spectrophotometer

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • Pre-incubate the this compound sample with the α-amylase solution.

  • Add the starch solution to initiate the enzymatic reaction.

  • Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding DNSA reagent and boiling.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anti-Cancer Activity Assay

This protocol is designed to assess the cytotoxic effects of this compound on the human liver cancer cell line, HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-Inflammatory Activity Assay

This assay measures the inhibition of the NF-κB signaling pathway in murine macrophage-like RAW 264.7 cells.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM supplemented with FBS and antibiotics

  • This compound

  • Lipopolysaccharide (LPS) to induce NF-κB activation

  • Luciferase assay reagent

  • 96-well white, solid-bottom plate

  • Luminometer

Procedure:

  • Seed the NF-κB reporter RAW 264.7 cells in a 96-well white plate and incubate overnight.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Stimulate the cells with LPS to activate the NF-κB pathway.

  • Incubate for an appropriate period (e.g., 6 hours) to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its bioactivity.

L_Quebrachitol_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes induces transcription L_Quebrachitol This compound L_Quebrachitol->IKK inhibits

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Bioactivity_Screening_Workflow start Start cell_culture Cell Culture (e.g., HepG2, RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation assay Bioactivity Assay (e.g., MTT, Luciferase) incubation->assay data_acq Data Acquisition (Absorbance, Luminescence) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro bioactivity screening of this compound.

Safety Operating Guide

Safe Disposal of L-Quebrachitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper disposal of L-Quebrachitol, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with care in a well-ventilated area.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

This compound Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. This involves careful segregation, containment, and transfer of the waste material.

L_Quebrachitol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound waste in a designated, closed container. A->C B Ensure Well-Ventilated Area B->C D Do not mix with other waste streams. C->D E Label container clearly: 'this compound Waste' D->E F Arrange for disposal through a licensed chemical destruction plant. E->F Primary Method G Alternatively, use controlled incineration with flue gas scrubbing. E->G Alternative Method H Do NOT discharge to sewer systems or contaminate water. F->H G->H

Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination.

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other chemical waste streams.

    • Collect and store this compound waste in a suitable, closed container to await disposal.[1]

  • Arranging for Disposal :

    • The primary method of disposal is to transfer the material to a licensed chemical destruction plant.[1]

    • An alternative is controlled incineration with flue gas scrubbing.[1]

    • It is crucial to prevent this compound from entering drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

    • Do not contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[1]

  • Contaminated Packaging :

    • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Personal Precautions :

    • Avoid dust formation.[1]

    • Avoid breathing vapors, mist, or gas.[1]

    • Avoid contact with skin and eyes.[1]

    • Use personal protective equipment, including chemical-impermeable gloves.[1]

    • Ensure adequate ventilation.[1]

    • Remove all sources of ignition and use non-sparking tools.[1]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Environmental Precautions :

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]

  • Containment and Cleaning Up :

    • Collect the spilled material and arrange for disposal.[1]

    • Keep the chemical in suitable, closed containers for disposal.[1]

    • Adhered or collected material should be disposed of promptly in accordance with appropriate laws and regulations.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Quebrachitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of L-Quebrachitol, a key starting material in the synthesis of optically active inositol phosphates.

Properly managing this compound is critical not only for personnel safety but also for maintaining experimental integrity. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods to support your vital research in a secure and efficient manner.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is essential to prevent contact and inhalation. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from dust particles and potential splashes.
Skin Protection Chemical impermeable gloves (material to be selected based on internal risk assessment) and fire/flame resistant and impervious clothing.[1][2]Prevents skin contact with the chemical. Gloves must be inspected before use.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]Protects against inhalation of fine dust particles, especially when engineering controls are insufficient.

Occupational Exposure Limits (OELs)

Currently, specific occupational exposure limit values for this compound are not available.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution and to utilize the engineering controls and PPE outlined in this guide to minimize any potential exposure.

Experimental Protocol: Step-by-Step Handling of this compound

Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following protocol provides a step-by-step guide for researchers.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]

  • Set up an emergency exit and a designated risk-elimination area.[1]

  • Remove all sources of ignition and use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the handling area, don the required PPE as specified in the table above. This includes safety goggles, chemical-resistant gloves, and appropriate protective clothing.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Carefully weigh and transfer the chemical, minimizing agitation.

  • Avoid contact with skin and eyes.[1]

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it separate from foodstuff containers and incompatible materials.[1]

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains.[1]

Disposal Plan for this compound

Proper disposal of this compound and its containers is a critical final step to ensure environmental safety and regulatory compliance.

Waste Chemical Disposal:

  • This compound can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Visualizing the Workflow: Handling and Disposal of this compound

To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical flow for the safe handling and disposal of this compound.

L_Quebrachitol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Required PPE (Goggles, Gloves, Coat) prep_area->don_ppe handle_chem Handle this compound (Avoid Dust/Contact) don_ppe->handle_chem store_chem Store in Tightly Closed Container handle_chem->store_chem spill Accidental Spill handle_chem->spill dispose_waste Dispose of Chemical Waste (Licensed Facility/Incineration) store_chem->dispose_waste End of Experiment dispose_container Dispose of Container (Triple Rinse/Puncture) dispose_waste->dispose_container evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain collect Collect for Disposal contain->collect

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.